molecular formula C10H10N2O2 B1387878 ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 800401-64-3

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1387878
CAS No.: 800401-64-3
M. Wt: 190.2 g/mol
InChI Key: AMDUQHCPGUSRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUQHCPGUSRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659997
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-64-3
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic scaffold also known as 6-azaindole-2-carboxylate, is a building block of paramount importance in modern medicinal chemistry. Its derivatives have been identified as potent glycogen phosphorylase inhibitors, showing potential for the treatment of diabetes, hyperlipidemia, and cardiovascular diseases[1]. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecule. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of established methodologies, including the Hemetsberger-Knittel, Leimgruber-Batcho, and Reissert syntheses. This document is designed to serve as a practical, in-depth resource for researchers engaged in the synthesis of novel therapeutics, offering both theoretical grounding and field-proven experimental protocols.

Introduction: The Significance of the 6-Azaindole Core

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents[2]. The strategic replacement of a carbon atom in the benzene ring with a nitrogen atom gives rise to azaindoles, a modification that can profoundly and beneficially impact a molecule's physicochemical and pharmacological properties. This bioisosteric substitution can enhance aqueous solubility, introduce new hydrogen bonding capabilities, and modulate metabolic stability, making azaindoles highly sought-after in drug design[3].

This compound (Figure 1) is a versatile intermediate that provides a robust entry point for the synthesis of a diverse library of 6-azaindole derivatives. The ester functionality at the 2-position is readily modified, allowing for the introduction of various pharmacophores.

Figure 1: Structure of this compound

Hemetsberger_Knittel start Pyridine-4-carbaldehyde + Ethyl Azidoacetate intermediate Ethyl 2-azido-3-(pyridin-4-yl)acrylate start->intermediate Knoevenagel Condensation step2 Heat (Thermolysis) - N₂ nitrene Nitrene Intermediate step2->nitrene Formation product This compound nitrene->product Intramolecular Cyclization Leimgruber_Batcho start 4-Methyl-3-nitropyridine step1 DMF-DMA, Pyrrolidine enamine Nitro-enamine Intermediate step1->enamine Condensation step2 Reductive Cyclization (e.g., H₂, Pd/C) product 1H-pyrrolo[3,2-c]pyridine step2->product Reduction & Elimination Reissert start 4-Methyl-3-nitropyridine + Diethyl Oxalate intermediate Ethyl (3-nitro-4-pyridyl)pyruvate start->intermediate Base-catalyzed Condensation step2 Reductive Cyclization (e.g., Zn/AcOH) product This compound step2->product Reduction & Intramolecular Condensation

References

An In-depth Technical Guide to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 5-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine nucleus, a heterocyclic scaffold also known as 5-azaindole, has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, making it a privileged scaffold in the design of novel therapeutics. Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the subject of this guide, is a pivotal synthetic intermediate, providing a versatile platform for the development of new chemical entities. The strategic placement of the ethyl carboxylate group at the 2-position of the pyrrole ring offers a reactive handle for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and its applications in the field of drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data presented is a combination of computed values from reliable chemical databases and estimations based on closely related analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂PubChem[1]
Molecular Weight 190.20 g/mol PubChem[1]
Appearance Expected to be a white to off-white solidInferred
Melting Point Not experimentally determined; likely in the range of 150-200 °CInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and hot ethanolInferred
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Spectroscopic Characterization

¹H NMR (Expected, in CDCl₃, 400 MHz):

  • δ 9.0-9.2 (s, 1H): Proton on the pyridine ring (C4-H).

  • δ 8.0-8.2 (d, 1H): Proton on the pyridine ring (C6-H).

  • δ 7.2-7.4 (d, 1H): Proton on the pyridine ring (C7-H).

  • δ 7.0-7.2 (s, 1H): Proton on the pyrrole ring (C3-H).

  • δ 4.3-4.5 (q, 2H): Methylene protons of the ethyl ester.

  • δ 1.3-1.5 (t, 3H): Methyl protons of the ethyl ester.

  • δ 10.0-12.0 (br s, 1H): NH proton of the pyrrole ring.

¹³C NMR (Expected, in CDCl₃, 100 MHz):

  • δ 160-165: Carbonyl carbon of the ethyl ester.

  • δ 140-150: Carbons of the pyridine ring (C4, C7a).

  • δ 120-135: Carbons of the pyridine and pyrrole rings (C2, C3a, C6).

  • δ 100-115: Carbons of the pyrrole and pyridine rings (C3, C7).

  • δ 60-65: Methylene carbon of the ethyl ester.

  • δ 14-16: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Expected, KBr):

  • 3300-3400 cm⁻¹: N-H stretching of the pyrrole ring.

  • 2900-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

  • 1680-1720 cm⁻¹: C=O stretching of the ethyl ester.

  • 1550-1620 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (Expected, ESI+):

  • m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺.

Synthesis Methodology: A Plausible Synthetic Route

A robust synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available pyridine derivative. The key step involves a reductive cyclization to construct the pyrrole ring, a strategy that has been successfully employed for the synthesis of related azaindoles.

Proposed Synthetic Workflow

Synthetic_Workflow A 3-Methyl-4-nitropyridine N-oxide B Ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate A->B Reaction with ethyl acetate (Base) C Ethyl 2-(4-amino-3-pyridinyl)acetate B->C Reduction of nitro group (e.g., Fe/NH4Cl) D This compound C->D Intramolecular cyclization (Acid catalyst)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate

  • To a solution of 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate.

Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the methyl group of the starting material, which is activated by the adjacent nitro group and the N-oxide. The subsequent condensation with ethyl acetate forms the β-keto ester intermediate which would exist predominantly as its enolate.

Step 2: Reduction of the Nitro Group to Synthesize Ethyl 2-(4-amino-3-pyridinyl)acetate

  • To a solution of ethyl 2-(4-nitro-1-oxido-3-pyridinyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-amino-3-pyridinyl)acetate, which can be used in the next step without further purification.

Causality: The reduction of the nitro group in the presence of the N-oxide can be achieved using various reducing agents. The Fe/NH₄Cl system is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. This system also reduces the N-oxide to the corresponding pyridine.

Step 3: Intramolecular Cyclization to this compound

  • Dissolve the crude ethyl 2-(4-amino-3-pyridinyl)acetate in glacial acetic acid.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain pure this compound.

Causality: The acidic conditions of the glacial acetic acid protonate the amino group and catalyze the intramolecular cyclization between the amino group and the ketone (or its enol form) of the side chain, followed by dehydration to form the aromatic pyrrole ring.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the reactive ethyl ester group.

Reactivity_Profile cluster_pyrrole Pyrrole Ring Reactivity cluster_pyridine Pyridine Ring Reactivity cluster_ester Ester Group Reactivity Core This compound N_alkylation N-Alkylation/Acylation Core->N_alkylation Electrophilic_sub Electrophilic Substitution (e.g., Halogenation, Nitration) at C3 position Core->Electrophilic_sub Nucleophilic_sub Nucleophilic Aromatic Substitution (if activated, e.g., with a leaving group) Core->Nucleophilic_sub N_oxidation N-Oxidation Core->N_oxidation Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Amidation Amidation Core->Amidation Reduction Reduction to Alcohol Core->Reduction

Caption: Key reactivity sites of this compound.

  • Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. These reactions are expected to occur preferentially at the C3 position. The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

  • Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, it is prone to nucleophilic attack, especially if a good leaving group is present on the ring. The pyridine nitrogen can also be oxidized to the corresponding N-oxide.

  • Ethyl Ester Group: The ester functionality at the C2 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The ester can also be reduced to the primary alcohol using reducing agents like lithium aluminum hydride.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The structural motif is recognized by the hinge region of many protein kinases, making it an excellent starting point for the design of kinase inhibitors.

  • Anticancer Agents: Numerous derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some have shown potent activity by targeting key signaling pathways involved in cancer progression. For instance, certain derivatives have been investigated as inhibitors of colchicine-binding sites on tubulin, exhibiting significant antitumor activities.

  • Kinase Inhibitors: The azaindole core is a well-established pharmacophore in the design of kinase inhibitors. By modifying the substituents on the pyrrolopyridine ring system, researchers can achieve selectivity for specific kinases that are implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its versatile chemical nature, combined with the proven therapeutic potential of the 5-azaindole scaffold, makes it an invaluable building block for the synthesis of novel drug candidates. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, its reactivity profile, and its applications in drug discovery. As the quest for more effective and targeted therapies continues, the importance of key intermediates like this compound in enabling innovation in drug design is set to grow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

GÖTTINGEN, Germany – December 31, 2025 – In the intricate world of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers and scientists working with novel heterocyclic compounds, a comprehensive understanding of structure elucidation techniques is paramount. This in-depth technical guide focuses on ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key scaffold in medicinal chemistry, providing a detailed roadmap for its structural verification.

This guide is designed for professionals in the pharmaceutical and life sciences sectors, offering a deep dive into the analytical methodologies required to unequivocally confirm the molecular structure of this compound. By synthesizing data from a suite of advanced spectroscopic and analytical techniques, we present a holistic approach to structure elucidation that ensures scientific rigor and confidence in downstream applications.

Foundational Molecular Blueprint

Before delving into the analytical methodologies, it is essential to establish the fundamental properties of the target molecule. This compound is a heterocyclic compound featuring a fused pyrrolopyridine ring system with an ethyl carboxylate substituent.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight 190.20 g/mol --INVALID-LINK--[1]
CAS Number 800401-64-3--INVALID-LINK--[1]

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

The definitive elucidation of this compound's structure necessitates a synergistic application of multiple analytical techniques. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a specific crystal structure for this exact molecule is not publicly available, the principles of X-ray crystallography as the ultimate arbiter of solid-state structure will also be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.10s1HH (Pyridine)The proton on the pyridine ring, deshielded by the adjacent nitrogen and the fused ring system.
~7.80d1HH (Pyridine)Aromatic proton on the pyridine ring, showing coupling to the adjacent proton.
~7.40d1HH (Pyridine)Aromatic proton on the pyridine ring, coupled to its neighbor.
~7.35s1HH (Pyrrole)The proton on the pyrrole ring, appearing as a singlet due to the lack of adjacent protons.
~4.40q2H-O-CH₂ -CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~1.40t3H-O-CH₂-CH₃ Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
~8.50 (broad)s1HN-H The pyrrole N-H proton, often broad and with a variable chemical shift depending on solvent and concentration.

Note: Predicted chemical shifts are based on the analysis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162.0C=OCarbonyl carbon of the ester, highly deshielded.
~148.0C (Pyridine)Quaternary carbon in the pyridine ring at the fusion point.
~143.0C (Pyridine)Aromatic carbon in the pyridine ring adjacent to the nitrogen.
~130.0C (Pyrrole)Quaternary carbon in the pyrrole ring at the fusion point.
~128.0C (Pyridine)Aromatic CH carbon in the pyridine ring.
~125.0C (Pyrrole)Quaternary carbon in the pyrrole ring bearing the ester.
~115.0C (Pyridine)Aromatic CH carbon in the pyridine ring.
~103.0C (Pyrrole)Aromatic CH carbon in the pyrrole ring.
~61.0-O-CH₂ -CH₃Methylene carbon of the ethyl group.
~14.5-O-CH₂-CH₃ Methyl carbon of the ethyl group.

Note: Predicted chemical shifts are based on the analysis of structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives.

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data integrity.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer (e.g., a 500 MHz Bruker Avance).

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

For this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.

m/z (charge/mass ratio)Interpretation
191.0815[M+H]⁺ (protonated molecule)
213.0634[M+Na]⁺ (sodium adduct)
145.0556[M-C₂H₅OH+H]⁺ (loss of ethanol)

The exact mass of the protonated molecule provides unequivocal confirmation of the elemental composition (C₁₀H₁₁N₂O₂⁺).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., an Agilent Q-TOF).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • The instrument should be calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1600, ~1470MediumC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretch (ester)

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, purified compound directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., a ThermoFisher Scientific Nicolet iS5) over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Definitive Confirmation: The Role of X-ray Crystallography

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination in the solid state. This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Although a crystal structure for this compound is not currently in the public domain, the general workflow for this analysis is well-established.

Experimental Workflow: X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Synthesis Pathway: A Plausible Route

A robust understanding of a molecule's synthesis is integral to its characterization. A plausible synthetic route to this compound can be proposed based on established heterocyclic chemistry.

Synthesis A Substituted Pyridine B Pyrrole Ring Formation A->B Cyclization Reaction C Esterification B->C Reaction with Ethanol/Acid Catalyst D This compound C->D

Caption: A generalized synthetic pathway to the target molecule.

A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core, followed by esterification of a carboxylic acid precursor.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By integrating the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident and complete structural assignment can be achieved. While X-ray crystallography remains the ultimate confirmation, the collective spectroscopic evidence provides a robust and reliable picture of the molecular architecture. This comprehensive approach ensures the scientific integrity required for the advancement of research and development in the pharmaceutical industry.

References

The Multifaceted Biological Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1] This scaffold serves as a rigid and tunable platform for the design of novel therapeutic agents targeting a range of diseases. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This technical guide provides an in-depth exploration of the prominent biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuropharmacological properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance this promising class of molecules.

I. Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their potent anticancer effect.[1] These compounds have been shown to inhibit tumor growth through various mechanisms, primarily by targeting microtubule dynamics and specific kinase signaling pathways.

A. Mechanism of Action: Disrupting the Cytoskeleton and Halting Cell Division

A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by acting as colchicine-binding site inhibitors .[1] They bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1][3]

One notable example is the derivative 10t , which has demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[1][2] Molecular modeling studies have suggested that this compound forms hydrogen bonds with key residues in the colchicine-binding site of tubulin.[1]

cluster_0 Cellular Effects of Colchicine-Binding Site Inhibition Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine-Binding Site) Derivative->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

B. Mechanism of Action: Targeting Key Oncogenic Kinases

Another crucial anticancer mechanism of this scaffold is the inhibition of specific protein kinases. Certain diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FMS) .[4] FMS is a receptor tyrosine kinase that plays a vital role in the survival, proliferation, and differentiation of monocyte/macrophage lineage cells.[4] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer.[4]

For instance, compound 1r from a series of pyrrolo[3,2-c]pyridine derivatives was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[5] This compound exhibited strong antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[5]

cluster_1 FMS Kinase Inhibition Pathway Derivative 1H-pyrrolo[3,2-c]pyridine Derivative FMS FMS Kinase Derivative->FMS Inhibits Proliferation Inhibition of Cell Proliferation & Survival FMS->Proliferation Differentiation Inhibition of Monocyte/ Macrophage Differentiation FMS->Differentiation

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.

C. Summary of Anticancer Activity Data
Compound IDTargetCancer Cell LineIC50Reference
10t Tubulin (Colchicine Site)HeLa0.12 µM[1][2]
SGC-79010.15 µM[1][2]
MCF-70.21 µM[1][2]
8c Not SpecifiedA375P (Melanoma)Superior to Sorafenib[6]
9b Not SpecifiedA375P (Melanoma)Superior to Sorafenib[6]
1r FMS KinaseOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78 µM[5]

II. Antiviral Activity: A Promising Frontier

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as antiviral agents, particularly against influenza viruses. A high-throughput screening of a chemical library identified pyrrolopyridinamine (PPA) compounds as having broad-spectrum activity against multiple influenza A and B viruses.[7]

A. Mechanism of Action: Blocking Viral Entry

The antiviral activity of these PPA derivatives appears to stem from their ability to block the early stages of influenza virus infection.[7] Time-of-addition assays have indicated that these compounds interfere with the post-fusion process, specifically virus uncoating and the nuclear import of viral nucleoprotein complexes.[7] This mechanism of action makes the 1H-pyrrolo[3,2-c]pyridine scaffold an attractive starting point for the development of novel influenza entry inhibitors.[7]

cluster_2 Influenza Virus Entry Inhibition Workflow Virus Influenza Virus Fusion Viral-Endosomal Membrane Fusion Virus->Fusion Uncoating Viral Uncoating & RNP Release Fusion->Uncoating Import Nuclear Import of viral RNP Uncoating->Import Replication Viral Replication Import->Replication Derivative 1H-pyrrolo[3,2-c]pyridine Derivative (PPA) Derivative->Uncoating Inhibits Derivative->Import Inhibits

Caption: Proposed mechanism of antiviral activity of pyrrolopyridinamine (PPA) derivatives.

III. Antimicrobial and Antimycobacterial Activities

The 1H-pyrrolo[3,2-c]pyridine scaffold has also demonstrated promising activity against bacterial and mycobacterial pathogens. A series of Mannich bases derived from this core structure have been synthesized and evaluated for their antimicrobial properties.[8]

A. Spectrum of Activity

Several of these derivatives, such as 7e, 7f, 7r, 7t, and 7u , exhibited good antibacterial activity against Gram-positive bacteria including S. aureus, B. flexus, C. sporogenes, and S. mutans.[8]

Furthermore, compounds 7r, 7t, and 7u showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values of ≥6.25 µg/mL.[8] Notably, compound 7t displayed excellent antimycobacterial activity with an MIC <0.78 µg/mL and low cytotoxicity against the HEK-293T cell line, indicating a favorable selectivity index.[8]

B. Proposed Mechanism of Action

Molecular docking studies suggest that the antimycobacterial activity of these compounds may be attributed to the inhibition of essential bacterial enzymes such as glutamate racemase (MurI) and glutamine synthetase.[8] These enzymes are crucial for bacterial cell wall synthesis and nitrogen metabolism, respectively, making them attractive targets for novel antibacterial agents.

IV. Neuropharmacological Potential: Modulating Serotonin Receptors

While direct studies on the neuropharmacological effects of 1H-pyrrolo[3,2-c]pyridines are emerging, research on the closely related 1H-pyrrolo[3,2-c]quinoline scaffold offers compelling insights. Derivatives of this quinoline analog have been identified as potent and selective antagonists of the serotonin 5-HT6 receptor.[9]

A. Therapeutic Implications for Cognitive Disorders

The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9] The derivative (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) exhibited high binding affinity for the 5-HT6 receptor (Ki = 3 nM) and demonstrated procognitive effects in animal models.[9] This suggests that the broader 1H-pyrrolo[3,2-c]pyridine framework could be a valuable scaffold for the development of novel therapeutics for cognitive disorders.

V. Anti-inflammatory Activity: A Consequence of FMS Kinase Inhibition

The inhibition of FMS kinase by 1H-pyrrolo[3,2-c]pyridine derivatives not only contributes to their anticancer effects but also endows them with anti-inflammatory properties.[4][10] FMS kinase is involved in the maturation of monocytes and osteoclastogenesis, processes that are central to inflammatory diseases such as rheumatoid arthritis.[10][11]

By inhibiting FMS, these compounds can reduce the production of pro-inflammatory cytokines and degradative molecules in inflamed tissues, offering a potential therapeutic strategy for inflammatory disorders.[10]

VI. Experimental Protocols

A. In Vitro Antiproliferative Activity: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

cluster_3 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compounds Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow for the MTT cell viability assay.

B. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compounds, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the Vmax (maximum rate of polymerization) and the extent of polymerization for each compound concentration.

C. Immunofluorescence Staining for Microtubule Disruption

This technique allows for the visualization of the effects of tubulin-targeting agents on the microtubule network within cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a specified time.

  • Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

  • Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

VII. Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a diverse and potent range of biological activities. The extensive research into its anticancer properties, particularly as tubulin polymerization and FMS kinase inhibitors, has paved the way for the development of novel therapeutic candidates. Moreover, the emerging evidence of its antiviral, antimicrobial, and neuropharmacological potential opens up exciting new avenues for drug discovery.

Future research should focus on expanding the structure-activity relationship studies for these non-cancer indications, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the detailed molecular mechanisms underlying their diverse biological effects. The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds immense promise for the development of next-generation therapeutics to address a multitude of unmet medical needs.

References

mechanism of action of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a key synthetic intermediate, its derivatives have demonstrated significant therapeutic potential through various mechanisms of action.[1] This technical guide provides a comprehensive overview of the primary mechanisms through which these derivatives exert their effects, with a focus on kinase inhibition and disruption of microtubule dynamics. We will explore the molecular targets, signaling pathways, and cellular consequences of these interactions, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Core

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique heterocyclic scaffold with a specific three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic character.[2] This structure is amenable to chemical modification at multiple positions, allowing for the synthesis of extensive compound libraries for biological screening. This compound serves as a versatile starting material in the synthesis of these derivatives.[3] The biological significance of this scaffold lies in its ability to mimic the interactions of endogenous ligands with various biological targets, leading to the modulation of key cellular processes implicated in diseases such as cancer and inflammation.

Mechanism of Action I: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to be potent inhibitors of several important kinases.

Inhibition of FMS Kinase (CSF-1R)

The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[4][5] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[4][5]

A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[4][5] For instance, compound '1r' from a study by Abdel-Atty et al. demonstrated high potency and selectivity for FMS kinase.[4][5]

Quantitative Data: FMS Kinase Inhibition
CompoundFMS Kinase IC50 (nM)Selectivity vs. other kinasesReference
1r 30>33-fold[4][5]
1e 60Not specified[4][5]
KIST101029 (Lead Compound) 96Not specified[4][5]

These compounds have also shown potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[4][5]

Signaling Pathway: FMS Kinase

FMS_Signaling cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) Proliferation Macrophage Proliferation & Survival FMS->Proliferation Signal Transduction CSF1 CSF-1 CSF1->FMS Binds & Dimerizes Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Pyrrolo_pyridine->FMS Inhibits

Caption: FMS Kinase Signaling and Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives.

Experimental Protocol: FMS Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the FMS kinase and the peptide substrate to the wells.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Other Kinase Targets

The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for the targeting of other kinases as well. For example, related pyrrolopyridine derivatives have been developed as inhibitors of:

  • Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, implicated in colorectal cancer.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is involved in various cancers.[7][8]

  • Traf2 and Nck-interacting kinase (TNIK): A therapeutic target in colorectal cancer.

  • Haspin Kinase: Involved in cell division.[9]

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Drugs that interfere with microtubule dynamics are among the most effective anticancer agents.

A recent study has identified a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine-binding site.[10][11]

Antiproliferative Activity

Compound '10t' from this series exhibited potent antiproliferative activity against several human cancer cell lines.[10][11]

Cell LineCancer TypeCompound 10t IC50 (µM)Reference
HeLa Cervical Cancer0.12[10][11]
SGC-7901 Gastric Cancer0.15[10][11]
MCF-7 Breast Cancer0.21[10][11]
Mechanism of Tubulin Inhibition

These derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Immunofluorescence staining confirms the disruption of the microtubule network in treated cells.[10]

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Inhibition of Polymerization Microtubule->Tubulin Depolymerization Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Pyrrolo_pyridine->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by 1H-Pyrrolo[3,2-c]pyridine Derivatives.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a method to assess the effect of a test compound on tubulin polymerization in vitro.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • Glycerol

  • General tubulin buffer (e.g., PIPES, MgCl2, EGTA)

  • GTP (Guanosine triphosphate)

  • Test compound

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well plates

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare serial dilutions of the test compound.

  • On ice, add the general tubulin buffer, glycerol, and tubulin to the wells of a 96-well plate.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Incubate the plate at 4°C for 5 minutes.

  • Initiate polymerization by adding GTP to all wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Other Potential Mechanisms of Action

The structural diversity of pyrrolopyridine derivatives suggests that they can interact with a range of biological targets. While kinase and tubulin inhibition are well-documented, other potential mechanisms include:

  • Glycogen Phosphorylase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been reported as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. This suggests potential applications in the treatment of diabetes and related metabolic disorders.[3]

  • Phosphodiesterase 4B (PDE4B) Inhibition: The related 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent and selective inhibitors of PDE4B, an enzyme that regulates intracellular cyclic AMP levels and is a target for inflammatory and central nervous system diseases.[12]

Conclusion

This compound is a valuable starting point for the synthesis of a rich and diverse class of pharmacologically active compounds. The derivatives of this scaffold have demonstrated a remarkable ability to modulate key cellular processes through multiple mechanisms of action. The most prominent of these are the inhibition of various protein kinases involved in oncogenic signaling and the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy. The continued exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core holds significant promise for the development of novel therapeutics for a range of human diseases.

References

The Strategic Core: A Technical Guide to Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth technical review of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key building block for the synthesis of a multitude of biologically active molecules. We will explore its synthesis, chemical reactivity, and the pharmacological significance of its derivatives, with a particular focus on their applications as kinase inhibitors and anticancer agents. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Rise of the 6-Azaindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. Its bioisosteres, the azaindoles, have garnered increasing attention due to their ability to modulate physicochemical and pharmacological properties. The introduction of a nitrogen atom into the indole's benzene ring can alter a molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved drug-like characteristics.

Among the azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine (6-azaindole) framework has proven to be a particularly fruitful scaffold for the development of potent and selective therapeutic agents. This compound serves as a versatile starting material for the elaboration of this core, enabling the introduction of diverse functionalities at various positions of the bicyclic system. This guide will delve into the synthetic strategies to access this key intermediate, its chemical behavior, and the structure-activity relationships of its derivatives that have led to the discovery of promising drug candidates.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Core

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through various established indole synthesis methodologies, adapted for the pyridine nucleus. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Established Synthetic Strategies

Several classical indole syntheses have been successfully applied to the preparation of 6-azaindoles:

  • Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. While sometimes perceived as inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, the Fischer synthesis can be effective, particularly when the starting pyridylhydrazine bears electron-donating groups.[1][2][3][4][5]

  • Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitro-pyridine derivative. It is a powerful method for the synthesis of substituted indoles and has been successfully extended to the preparation of 4- and 6-azaindoles.[6][7] The reaction typically requires an ortho-substituent on the nitropyridine to facilitate the key[2][2]-sigmatropic rearrangement.

  • Leimgruber-Batcho Indole Synthesis: This two-step process involves the formation of an enamine from an o-nitrotoluene analog, followed by reductive cyclization. It is a popular alternative to the Fischer synthesis due to the ready availability of starting materials and milder reaction conditions.[8][9][10][11][12]

  • Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[13][14][15][16][17] While it can provide the desired ester functionality directly, the synthesis and stability of the azido starting material can be challenging.

Synthesis_Strategies Start Substituted Pyridine Fischer Fischer Indole Synthesis (pyridylhydrazine + carbonyl) Start->Fischer Bartoli Bartoli Indole Synthesis (nitropyridine + vinyl Grignard) Start->Bartoli Leimgruber Leimgruber-Batcho Synthesis (o-nitromethylpyridine) Start->Leimgruber Hemetsberger Hemetsberger Synthesis (azido-propenoic ester) Start->Hemetsberger Product This compound Fischer->Product Bartoli->Product Leimgruber->Product Hemetsberger->Product

Caption: Key synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core.

Representative Experimental Protocol: Bartoli Synthesis of a 6-Azaindole Precursor

This protocol provides a general procedure for the synthesis of a 6-azaindole, which can be further functionalized to yield the title compound. This method is adapted from the Bartoli indole synthesis.[6]

Step 1: Preparation of the Reaction Mixture

  • Under a nitrogen atmosphere, dissolve the starting ortho-substituted 3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Grignard Reaction

  • Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF to the cooled nitropyridine solution via a dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

Step 3: Quenching and Extraction

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-azaindole.

Chemical Reactivity and Functionalization

The chemical reactivity of the 1H-pyrrolo[3,2-c]pyridine core is a blend of the properties of its constituent pyrrole and pyridine rings. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.

Reactivity_Map cluster_0 1H-pyrrolo[3,2-c]pyridine Core cluster_1 Reactivity Sites C2 C2 C3 C3 C3_react Electrophilic Substitution (Halogenation, Nitration, Acylation) C3->C3_react Electron-rich Pyrrole N1 N1 N1_react N-Alkylation N-Arylation N1->N1_react Nucleophilic Nitrogen C7 C7 Py_react Palladium-Catalyzed Cross-Coupling (at halo-positions) C7->Py_react C6 C6 C6->Py_react N5 N5 C4 C4 C4->Py_react

Caption: Reactivity map of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Reactions at the Pyrrole Nitrogen (N-1)

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This position is a key handle for introducing substituents that can modulate the biological activity and pharmacokinetic properties of the molecule.

Electrophilic Substitution

The pyrrole moiety of the 6-azaindole system is activated towards electrophilic aromatic substitution. These reactions, such as halogenation, nitration, and acylation, typically occur at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the pyridine ring is often achieved through palladium-catalyzed cross-coupling reactions on halo-substituted 1H-pyrrolo[3,2-c]pyridines. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • Suzuki Coupling: Reaction of a halo-6-azaindole with a boronic acid or ester is a versatile method for forming carbon-carbon bonds.[18][19]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents.

  • Sonogashira Coupling: This coupling of a halo-6-azaindole with a terminal alkyne is a powerful tool for constructing carbon-carbon triple bonds.

Biological and Pharmacological Significance

Derivatives of this compound have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

The 1H-pyrrolo[3,2-c]pyridine scaffold has been incorporated into molecules designed as inhibitors of various targets implicated in cancer.

  • Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site. These compounds have shown potent antitumor activities against various cancer cell lines.[18][20][21][22] One study reported a derivative with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[18][20][21]

  • Melanoma Cell Line Proliferation Inhibitors: Diarylureas and diarylamides containing the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against melanoma cell lines.[23]

Kinase Inhibition

The 6-azaindole core is a prominent feature in many kinase inhibitors, where it often acts as a hinge-binding motif.

  • FMS Kinase Inhibitors: Several 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target in various cancers and inflammatory disorders.[24]

  • Monopolar Spindle 1 (MPS1) Kinase Inhibitors: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized in the development of orally bioavailable inhibitors of MPS1, a key component of the spindle assembly checkpoint and a target in oncology.[25]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key structure-activity relationships for 1H-pyrrolo[3,2-c]pyridine derivatives based on available literature.

Target ClassCore ScaffoldKey Substitutions and their Effects
Anticancer (Colchicine-Binding Site) 1H-pyrrolo[3,2-c]pyridineN-1 Position: Bulky aromatic groups, such as 3,4,5-trimethoxyphenyl, are often favored for potent activity.[18] C-6 Position: Introduction of various aryl and heteroaryl groups significantly influences potency. Electron-donating groups on a C-6 phenyl ring can enhance activity.[22]
Kinase Inhibitors (General) 1H-pyrrolo[3,2-c]pyridineN-1 Position: Often unsubstituted or substituted with small alkyl groups to allow for hydrogen bonding with the kinase hinge region. C-2 Position: The carboxylate can be converted to a carboxamide, with the nature of the amide substituent being critical for potency and selectivity. Pyridine Ring: Substitution on the pyridine ring can be used to tune selectivity and physicochemical properties.

Future Directions

The versatility of the this compound scaffold continues to make it an attractive starting point for the development of novel therapeutics. Future research in this area is likely to focus on:

  • Exploration of New Therapeutic Targets: While oncology has been a major focus, the unique properties of the 6-azaindole core warrant its investigation in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Development of More Selective Inhibitors: Fine-tuning the substitution pattern on the 1H-pyrrolo[3,2-c]pyridine ring system will be crucial for developing inhibitors with improved selectivity profiles, thereby reducing off-target effects.

  • Application in Novel Drug Modalities: The scaffold could be incorporated into emerging drug modalities such as proteolysis-targeting chimeras (PROTACs) and targeted covalent inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its accessible synthesis and the diverse reactivity of the 6-azaindole core provide a robust platform for the generation of compound libraries with a wide range of biological activities. The proven success of this scaffold in developing potent kinase inhibitors and anticancer agents underscores its importance and promises continued innovation in the quest for new and effective medicines.

References

Spectroscopic Profile of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind experimental choices and the interpretation of the resulting spectra are emphasized to ensure a thorough understanding of the molecule's structural characteristics.

Introduction to this compound

This compound belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it a valuable scaffold for the design of novel therapeutic agents. Accurate and detailed spectroscopic characterization is the cornerstone of synthesizing and developing new chemical entities based on this framework.

The molecular structure of this compound, with the IUPAC name this compound, is presented below.[1] Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol .[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information for structural confirmation.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.5d1HH-7
~7.8d1HH-4
~7.3s1HH-3
~7.2dd1HH-5
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
~9.0-12.0br s1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
~162C=O (ester)
~145C-7
~140C-3a
~130C-7a
~125C-2
~120C-5
~110C-4
~105C-3
~61-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies in the IR spectrum of this compound are indicative of its characteristic functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (pyrrole)
~3100-3000MediumC-H Stretch (aromatic)
~2980-2850MediumC-H Stretch (aliphatic)
~1715StrongC=O Stretch (ester)
~1600, ~1470Medium-StrongC=C and C=N Stretch (aromatic rings)
~1250StrongC-O Stretch (ester)

The presence of a broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. A strong, sharp peak around 1715 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ethyl ester. The aromatic C=C and C=N stretching vibrations typically appear in the 1600-1470 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound (C₁₀H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 190.07. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Expected Fragmentation Pattern:

The fragmentation in the mass spectrometer would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 145. Further fragmentation of the heterocyclic ring system would produce a more complex pattern.

fragmentation M [M]⁺˙ m/z = 190 M_minus_ethoxy [M - OCH₂CH₃]⁺ m/z = 145 M->M_minus_ethoxy - •OCH₂CH₃ M_minus_ethyl [M - CH₂CH₃]⁺ m/z = 161 M->M_minus_ethyl - •CH₂CH₃

Caption: Simplified potential fragmentation pathway.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. The specific parameters should be optimized based on the instrumentation available.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Process the data with appropriate phasing, baseline correction, and integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data with appropriate phasing and baseline correction.

IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For HRMS, use a high-resolution instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Conclusion

References

solubility and stability of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

This compound belongs to the azaindole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolopyridine core is a key pharmacophore found in numerous biologically active molecules, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and treatments for diabetes and atherosclerosis.[1][2] Specifically, the 1H-pyrrolo[3,2-c]pyridine isomer and its derivatives are being explored for their potential in developing novel therapeutics.[3]

Understanding the fundamental physicochemical properties of a lead compound like this compound is a non-negotiable prerequisite for its advancement through the development pipeline. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule, grounded in established scientific principles and regulatory expectations.

Core Physicochemical Properties

A baseline understanding of the molecule's identity and fundamental properties is the first step in any characterization workflow. The key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Appearance Colorless to light yellow liquid/solid[5]
Melting Point ~65-70 °C[5]
Boiling Point ~235-240 °C[5]
CAS Number 800401-64-3[4]

Section 1: Comprehensive Solubility Profiling

Expertise & Experience: Why Solubility is More Than Just a Number

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low absorption and inadequate bioavailability, rendering an otherwise potent compound ineffective. Conversely, understanding solubility in organic solvents is essential for purification, formulation, and manufacturing processes. A thorough solubility profile across a range of pharmaceutically relevant media is therefore a foundational dataset. We will focus on determining the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound and is the most reliable measure for development decisions.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period, allowing it to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO) for creating an HPLC calibration curve.

    • Prepare a range of aqueous and organic solvents. Recommended solvents include:

      • pH 1.2 HCl Buffer

      • pH 4.5 Acetate Buffer

      • pH 6.8 Phosphate Buffer

      • pH 7.4 Phosphate Buffered Saline (PBS)

      • Water

      • Ethanol

      • Methanol

      • Acetonitrile

      • Dimethyl Sulfoxide (DMSO)

  • Execution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL vial. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

    • Add 1 mL of the desired solvent to the vial.

    • Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand for 30 minutes for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 3).

    • Quantify the concentration against the standard calibration curve.

    • Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
HCl Buffer1.225[Experimental Value]
Acetate Buffer4.525[Experimental Value]
Phosphate Buffer6.825[Experimental Value]
PBS7.425[Experimental Value]
Water~7.025[Experimental Value]
EthanolN/A25[Experimental Value]
DMSON/A25[Experimental Value]

Section 2: Chemical Stability and Forced Degradation

Expertise & Experience: Proactively Identifying Molecular Liabilities

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[6] The goals are multifaceted:

  • Identify Degradation Pathways: To understand how the molecule breaks down.

  • Characterize Degradants: To identify potential impurities that could arise during manufacturing or storage.

  • Develop Stability-Indicating Methods: To create an analytical method that can separate and quantify the parent compound from all its degradation products.[7]

This process is mandated by regulatory bodies like the ICH and provides critical insights into the compound's intrinsic stability.[6][7] While no specific data exists for this compound, studies on related pyrrolopyridine structures show liabilities to alkaline and acidic conditions, as well as photosensitivity.[8][9] This informs our experimental design.

Workflow for Forced Degradation Studies

The overall workflow is a systematic process of stressing the molecule and analyzing the outcome.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Expose Aliquots Photo Photostability (ICH Q1B Light Conditions) Prep->Photo Expose Aliquots Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Neutralize/Dilute & Inject Base->Analysis Neutralize/Dilute & Inject Oxidation->Analysis Neutralize/Dilute & Inject Thermal->Analysis Neutralize/Dilute & Inject Photo->Analysis Neutralize/Dilute & Inject MassBalance Calculate Mass Balance (% Parent + % Degradants) Analysis->MassBalance

Caption: Overall workflow for conducting forced degradation studies.

Experimental Protocols: Stress Condition Testing

For each condition, a stock solution of the compound (e.g., 1 mg/mL) is subjected to stress. A control sample (un-stressed, kept at 5°C) is analyzed at each time point to establish the baseline. The goal is to achieve 5-20% degradation; if degradation is too rapid or slow, the stress level (concentration, temperature) should be adjusted.

1. Acidic Hydrolysis

  • Rationale: To assess stability in low pH environments, simulating gastric fluid. The ester linkage is a potential liability.[10]

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Alkaline Hydrolysis

  • Rationale: To assess stability in high pH environments. Pyrrolopyridine scaffolds can be highly unstable in alkaline media.[8][9] Ester saponification is also highly probable.[10]

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature (RT), as base hydrolysis is often rapid.

    • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation

  • Rationale: To evaluate susceptibility to oxidation. The electron-rich pyrrole ring system can be a target for oxidative attack.[11]

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, then analyze by HPLC.

4. Thermal Degradation

  • Rationale: To assess the impact of heat on the compound in both solid and solution states, simulating manufacturing and storage conditions.

  • Protocol:

    • Solution: Incubate a sealed vial of the stock solution in an oven at 80°C. Analyze at 1, 3, and 7 days.

    • Solid: Place a few milligrams of the solid compound in an open glass vial in an oven at 80°C. At each time point, dissolve a weighed amount in solvent for HPLC analysis.

5. Photostability

  • Rationale: To determine if the molecule degrades upon exposure to light, as is common for aromatic heterocyclic systems.[8][9]

  • Protocol:

    • Expose the compound (in solution in a quartz cuvette and as a thin solid layer) to a light source conforming to ICH Q1B guidelines.[12][13] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

    • A control sample, wrapped in aluminum foil to protect it from light, must be placed alongside the exposed sample to act as a dark control.

    • Analyze the samples after the exposure period.

Section 3: Stability-Indicating Analytical Method

Trustworthiness: The Self-Validating System

A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is a self-validating system because its ability to separate the API from all potential degradants is proven using the samples generated during forced degradation studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this analysis.

Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which provides good retention for moderately polar compounds like the target molecule.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for nitrogen-containing heterocycles).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan. This will provide the highest sensitivity.

  • Gradient Elution: Develop a gradient method to ensure separation of the parent peak from earlier-eluting polar degradants and later-eluting non-polar degradants.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate peak purity for the parent compound in all stressed samples using a photodiode array (PDA) detector.

Section 4: Hypothesized Degradation Pathways

Based on the chemical structure, two primary degradation pathways are hypothesized. These diagrams provide a roadmap for identifying unknown peaks in the chromatograms of stressed samples, often in conjunction with mass spectrometry (LC-MS).

Hydrolytic Degradation (Acidic/Alkaline)

The most probable hydrolytic pathway is the cleavage of the ethyl ester to form the corresponding carboxylic acid. This is especially favored under alkaline conditions (saponification).

Caption: Potential hydrolytic degradation of the ethyl ester.

Oxidative Degradation

The electron-rich pyrrole ring is susceptible to oxidation, which could lead to N-oxides or ring-opened products.

Caption: Potential oxidative degradation of the pyrrolopyridine core.

Section 5: Safe Handling and Storage Recommendations

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14][16]

  • Storage:

    • Based on potential instability, store in a tightly sealed container in a cool, dry, dark place.[15]

    • Consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize long-term oxidative degradation.

    • For long-term storage, refrigeration (2-8°C) is recommended.

This technical guide provides a robust framework for the systematic evaluation of this compound. By following these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance promising compounds through the drug development process.

References

Methodological & Application

The Versatile Scaffold: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a constant supply of innovative molecular scaffolds that can be tailored to interact with specific biological targets. Among the myriad of heterocyclic compounds, the 1H-pyrrolo[3,2-c]pyridine, or 6-azaindole, framework has emerged as a "privileged structure."[1][2] This is due to its bioisosteric relationship with indole and purine systems, allowing it to mimic these crucial endogenous molecules and interact with a wide range of biological targets, particularly protein kinases.[2] Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key derivative of this scaffold, serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable chemical entity.

Physicochemical Properties

Before delving into synthetic protocols and biological applications, it is essential to understand the fundamental properties of the title compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
CAS Number 800401-64-3[5]
Appearance Solid[1]
XLogP3 1.5[5]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, often commencing from a substituted pyridine precursor. The following protocol is a representative method adapted from literature procedures for analogous pyrrolopyridine systems.[6]

Protocol 1: Synthesis of this compound

Objective: To synthesize the core heterocyclic scaffold, this compound.

Materials:

  • 3-Amino-4-methylpyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-methylpyridine in anhydrous ethanol. Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl oxalate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid. This will induce cyclization and hydrolysis of the intermediate.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the initial deprotonation of the amine, facilitating its nucleophilic attack on the diethyl oxalate. The subsequent acidic workup is necessary to promote the intramolecular cyclization and formation of the pyrrole ring.

G cluster_synthesis Synthetic Workflow Start 3-Amino-4-methylpyridine + Diethyl Oxalate Condensation Condensation with Sodium Ethoxide Start->Condensation Reflux in Ethanol Cyclization Acid-catalyzed Cyclization Condensation->Cyclization Acidic Workup Purification Purification by Chromatography Cyclization->Purification Product This compound Purification->Product G cluster_fms_pathway FMS Kinase Signaling Pathway CSF1 CSF-1 FMS FMS Kinase CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS

References

A Robust Protocol for the Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0801

Abstract

The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a privileged core structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its synthesis, however, can present challenges due to the electron-deficient nature of the pyridine ring. This application note provides a detailed, field-proven experimental protocol for the synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key building block for drug discovery. The described methodology is based on the classic Fischer indole synthesis, a reliable and powerful reaction for forming indole rings.[1][2][3] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step procedure, and offer insights into process optimization and troubleshooting.

Introduction & Significance

The fusion of pyrrole and pyridine rings to form azaindoles creates a class of heterocyclic compounds with significant therapeutic potential.[3] this compound, in particular, serves as a vital intermediate for the synthesis of inhibitors for targets such as glycogen phosphorylase, making it relevant for the development of treatments for diabetes, hyperlipidemia, and other metabolic disorders.[4]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[2] While highly effective, its application to the synthesis of azaindoles requires careful consideration of the reaction conditions to overcome the deactivating effect of the pyridine nitrogen.[5] This guide aims to provide a clear and reproducible pathway to this valuable compound.

Synthetic Strategy & Workflow

The synthesis is a two-step process starting from commercially available 3-aminopyridine.

  • Diazotization & Reduction: 3-aminopyridine is converted to a diazonium salt, which is then reduced in situ to form 3-hydrazinopyridine.

  • Condensation & Cyclization (Fischer Indolization): The resulting 3-hydrazinopyridine is condensed with ethyl pyruvate to form a hydrazone intermediate. This intermediate, under strong acid catalysis, undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the target this compound.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis A 3-Aminopyridine B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D 3-Hydrazinopyridine (Key Intermediate) C->D F Condensation D->F E Ethyl Pyruvate E->F G Hydrazone Intermediate F->G H Acid-Catalyzed Cyclization (PPA or H2SO4) G->H I Ethyl 1H-pyrrolo[3,2-c]pyridine- 2-carboxylate (Final Product) H->I

Figure 1: High-level experimental workflow for the synthesis.

Mechanistic Deep Dive: The Fischer Indole Synthesis

Understanding the mechanism is critical for troubleshooting and optimization. The core of the synthesis is the acid-catalyzed intramolecular cyclization of the ethyl pyruvate 3-pyridylhydrazone intermediate.

  • Hydrazone-Enehydrazine Tautomerism: The initially formed hydrazone is in equilibrium with its enehydrazine tautomer. This step is crucial as the enehydrazine is the active species in the key rearrangement.

  • Protonation: The enehydrazine is protonated at the imine nitrogen.

  • [6][6]-Sigmatropic Rearrangement: This is the rate-determining step. A concerted pericyclic reaction occurs, forming a new C-C bond and breaking the N-N bond.[2]

  • Rearomatization & Cyclization: The intermediate rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring aminal.

  • Elimination: Under the acidic conditions, ammonia is eliminated, leading to the formation of the stable, aromatic pyrrole ring of the final product.[2]

The electron-withdrawing nature of the pyridine ring can make the[6][6]-sigmatropic rearrangement more difficult compared to standard phenylhydrazines.[5] This is why strong acid catalysts and elevated temperatures are often necessary.[5][7]

G Hydrazone Hydrazone Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Equilibrium Protonated Protonated Enehydrazine Enehydrazine->Protonated + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Elimination Ammonia Elimination Aminal->Elimination - NH3 Product Aromatic Indole Product Elimination->Product - NH3

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves strong acids, corrosive reagents, and potentially hazardous reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Equipment
Reagent / MaterialGradeSupplierNotes
3-Aminopyridine≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Tin(II) Chloride Dihydrate (SnCl₂)≥98%Acros Organics
Hydrochloric Acid (HCl)37%, ACS ReagentVWRConcentrated
Ethyl Pyruvate≥97%Alfa AesarStable derivative of pyruvic acid.[8][9][10]
Polyphosphoric Acid (PPA)115%Sigma-AldrichPotent dehydrating and acid catalyst.[5]
Ethanol (EtOH)AnhydrousDecon Labs
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)For neutralization
BrineFor washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flasksVarious sizes
Magnetic stirrer & stir bars
Ice bath
Heating mantle with controller
Condenser
Separatory funnel
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Step 1: Preparation of 3-Hydrazinopyridine Dihydrochloride
  • Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-aminopyridine (10.0 g, 106.3 mmol) in concentrated hydrochloric acid (60 mL).

  • Cooling: Cool the solution to -5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (7.7 g, 111.6 mmol) in water (15 mL). Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 0 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction: In a separate 1 L flask, prepare a solution of tin(II) chloride dihydrate (50.0 g, 221.6 mmol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stir for 1 hour as it warms to room temperature. A precipitate will form. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then diethyl ether. Dry the solid under vacuum to yield 3-hydrazinopyridine as its dihydrochloride salt.

Step 2: Synthesis of this compound
  • Hydrazone Formation: Suspend the crude 3-hydrazinopyridine dihydrochloride (10.0 g, 55.0 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.[11] Add ethyl pyruvate (6.4 g, 55.0 mmol).

  • Reaction: Heat the mixture to reflux for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude ethyl pyruvate 3-pyridylhydrazone.

  • Cyclization: Caution: Polyphosphoric acid is highly corrosive and viscous. Handle with care at elevated temperatures. In a 250 mL flask, pre-heat polyphosphoric acid (100 g) to 120 °C.

  • Addition: Add the crude hydrazone to the hot PPA in portions with efficient mechanical stirring. The mixture will become thick and may foam. Maintain the temperature at 120-130 °C.[5]

  • Reaction Monitoring: Heat the reaction mixture for 1-3 hours. Monitor the progress by TLC (e.g., 30% EtOAc in hexanes). Take a small aliquot, quench it in ice water, extract with EtOAc, and spot on the TLC plate.

  • Work-up: Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice (500 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or by the portion-wise addition of solid sodium bicarbonate until the pH is ~7-8. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Results & Characterization

ParameterExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₀H₁₀N₂O₂[12]
Molecular Weight 190.20 g/mol [12]
Yield 40-60% (over two steps)
¹H NMR (400 MHz, DMSO-d₆) δ 12.1 (s, 1H, NH), 8.6 (s, 1H), 8.1 (d, 1H), 7.4 (s, 1H), 7.1 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H)
MS (ESI+) m/z 191.1 [M+H]⁺

Troubleshooting & Optimization

  • Low Yield in Fischer Cyclization: The primary challenge in azaindole synthesis is the electron-deficient pyridine ring.[5]

    • Catalyst: If PPA gives low yields, other acid catalysts like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., xylene) can be screened.[5] Lewis acids such as zinc chloride are also viable alternatives.[2][5]

    • Temperature: The reaction temperature is critical. Too low, and the reaction will not proceed; too high, and it can lead to decomposition and tar formation.[5] A temperature range of 120-150 °C is typical.[5]

  • Difficult Work-up: The viscosity of PPA can make the work-up challenging. Ensure the PPA is sufficiently hydrolyzed by pouring it into a large excess of ice and stirring vigorously until the solid dissolves before neutralization.

  • Purification Issues: If the product is difficult to purify, ensure the neutralization step was complete. Residual acid can cause streaking on silica gel columns. A pre-column wash of the crude material with a dilute bicarbonate solution may be beneficial.

Conclusion

The Fischer indole synthesis provides a robust and scalable route to this compound. While the electron-deficient nature of the pyridine precursor requires strong acidic conditions and careful temperature control, the protocol described herein is a validated method for accessing this valuable heterocyclic building block. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this strategy to support their drug discovery and development programs.

References

Application Notes & Protocols: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a foundational scaffold for the discovery of novel therapeutics. This document outlines the rationale for its use, detailed synthetic protocols for derivatization, and methodologies for biological evaluation against key drug targets.

Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold – A Versatile Core for Therapeutic Innovation

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to serve as a bioisosteric replacement for endogenous structures like purines and indoles, enabling it to interact with a wide array of biological targets with high affinity.[1] The unique arrangement of nitrogen atoms in its fused pyrrole and pyridine rings confers specific hydrogen bonding capabilities and structural rigidity, making it an effective ligand for various enzymes and receptors.[1]

Derivatives of the pyrrolopyridine core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1] Notably, the azaindole nucleus is a key pharmacophore in the design of protein kinase inhibitors, as it can effectively form hydrogen bonds with the hinge region of the kinase ATP-binding site—a critical interaction for achieving potent inhibition.[1]

This compound, the subject of these notes, is a particularly valuable starting material. The ethyl ester at the 2-position serves as a versatile synthetic handle, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse libraries of amides, hydrazides, and other functionalized derivatives. This strategic modification is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Strategic Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the development of inhibitors for several important drug targets. Two prominent examples are highlighted below.

Colchicine-Binding Site Inhibitors for Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division and have become a key target for anticancer drug development.[2] Agents that disrupt microtubule dynamics can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] The colchicine-binding site on β-tubulin is a particularly attractive target, and inhibitors that bind here (CBSIs) can suppress microtubule formation.[3]

Recent studies have demonstrated that a rigid 1H-pyrrolo[3,2-c]pyridine scaffold can be used to create potent CBSIs.[2][4] By locking the conformation of pharmacophoric elements, these derivatives can achieve high-affinity binding and exhibit potent antitumor activities against various cancer cell lines.[2][4]

Mechanism of Action: Disruption of Microtubule Dynamics

CBSIs bind to the interface between α- and β-tubulin subunits, inducing a conformational change that destabilizes the tubulin heterodimer.[2] This prevents the proper "head-to-tail" polymerization required to form microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2][4]

cluster_0 Cellular Process cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Disruption Disruption of Polymerization Cell Division Cell Division Mitotic Spindle->Cell Division Pyrrolo_pyridine_CBSI 1H-Pyrrolo[3,2-c]pyridine CBSI Pyrrolo_pyridine_CBSI->Microtubule Polymerization Inhibits Arrest G2/M Arrest & Apoptosis

Mechanism of Colchicine-Binding Site Inhibitors (CBSIs).
FMS Kinase Inhibitors for Oncology and Inflammatory Diseases

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[5] Overexpression or aberrant activation of FMS is implicated in various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis.[5] Therefore, FMS kinase inhibitors are promising therapeutic agents.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a core structure for potent and selective FMS kinase inhibitors.[6] Diarylurea and diarylamide derivatives incorporating this scaffold have shown impressive inhibitory activity at nanomolar concentrations.[5]

Mechanism of Action: Inhibition of FMS Signaling Pathway

FMS kinase is activated upon binding its ligand, CSF-1. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. These pathways promote the expression of genes involved in cell survival, proliferation, and inflammation. FMS inhibitors containing the 1H-pyrrolo[3,2-c]pyridine scaffold act as ATP-competitive inhibitors, blocking the kinase activity and thereby preventing the phosphorylation cascade and subsequent signaling.

FMS_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization RAS_RAF RAS -> RAF -> MEK -> ERK Dimerization->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Inflammation RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 1H-Pyrrolo[3,2-c]pyridine FMS Inhibitor Inhibitor->Dimerization Blocks ATP Binding

FMS Kinase Signaling Pathway and Point of Inhibition.

Synthetic Protocols and Derivatization Strategies

The strategic value of this compound lies in its adaptability for library synthesis. Below are protocols for its synthesis (proposed), hydrolysis, and subsequent derivatization into a diverse amide library.

Proposed Synthesis of this compound

Protocol 1: Synthesis of the Scaffold

  • Nitration of Pyridine Precursor: Start with a suitable substituted 3-aminopyridine. Protect the amine and then perform a directed nitration at the 4-position.

  • Condensation with Diethyl Oxalate: React the 4-nitropyridine derivative with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate enolate.

  • Reductive Cyclization: Subject the intermediate to reductive cyclization using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). This step simultaneously reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring, yielding the target this compound.

Hydrolysis to 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid

To prepare for amide coupling, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis is generally efficient for this transformation.[8][9]

Protocol 2: Ester Hydrolysis

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 5.0 equiv)

    • Methanol (MeOH) or Tetrahydrofuran (THF) and Water (as a co-solvent system)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the ethyl ester in a mixture of MeOH/H₂O or THF/H₂O (e.g., 3:1 v/v).

    • Add a solution of NaOH or LiOH (2.0 - 5.0 equiv) in water.

    • Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Amide Library Synthesis

The resulting carboxylic acid is a versatile intermediate for creating a library of amides, enabling extensive SAR exploration. Several robust coupling reagents can be employed. HATU is highly recommended for its efficiency and low rate of racemization.[10]

Protocol 3: HATU-Mediated Amide Coupling

  • Materials:

    • 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 equiv)

    • Desired amine (1.1 - 1.2 equiv)

    • HATU (1.1 - 1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard workup reagents (EtOAc, 1M HCl, saturated NaHCO₃, brine)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

    • Allow the reaction to slowly warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product by flash column chromatography on silica gel.

Start This compound Hydrolysis Protocol 2: Ester Hydrolysis (NaOH or LiOH) Start->Hydrolysis Acid 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Hydrolysis->Acid Coupling Protocol 3: Amide Coupling (HATU, Amine, DIPEA) Acid->Coupling Library Diverse Amide Library for SAR Studies Coupling->Library Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead

Drug Discovery Workflow for SAR Library Generation.

Data Presentation: SAR of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the scaffold's potential as a source of potent anticancer agents.[11] The IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Compound IDB-Ring Substituent (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.350.410.53
10b 2-Methylphenyl (o-tolyl)0.280.330.42
10f 2-Methoxyphenyl0.190.250.31
10h 4-Methoxyphenyl0.220.280.36
10p Naphthalen-2-yl0.150.180.24
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.00210.00180.0025

Data extracted from Wang, C., et al. (2024).[11]

Conclusion and Future Directions

This compound is a high-value starting material for drug discovery campaigns targeting a range of diseases. Its structural features make it an ideal scaffold for developing inhibitors of challenging targets like protein kinases and tubulin. The synthetic versatility of the 2-carboxylate position allows for the generation of large, diverse chemical libraries crucial for lead optimization. The protocols outlined in these notes provide a solid foundation for researchers to synthesize novel derivatives and evaluate their therapeutic potential. Future work should focus on expanding the derivatization of this scaffold and exploring its efficacy against a broader panel of biological targets to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a diverse array of biologically active molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various kinases, and have shown promise as anticancer, anti-inflammatory, and antithrombotic agents.[1][2][3] The strategic functionalization of the 1H-pyrrolo[3,2-c]pyridine core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, in particular, serves as a highly versatile building block. The ethyl ester at the C2 position provides a convenient handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid for amide coupling, while the pyrrole and pyridine nitrogens, along with the C6 position, offer multiple sites for diversification. This application note provides a comprehensive guide to the synthesis and synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Synthesis of a Key Precursor: 6-bromo-1H-pyrrolo[3,2-c]pyridine

A reliable supply of a functionalized starting material is paramount. A multi-step synthesis starting from commercially available 2-bromo-5-methylpyridine provides access to the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4][5]

Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[4][5]

Step 1: Oxidation To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) under a nitrogen atmosphere at room temperature. The reaction is stirred overnight. Upon completion, the reaction mixture is worked up to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration The 2-bromo-5-methylpyridine-1-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically between 60-90 °C. The reaction is monitored until completion, after which the mixture is poured onto ice and neutralized to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Vinylation The nitrated intermediate is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) at 120 °C for several hours to afford the enamine intermediate.

Step 4: Reductive Cyclization The crude enamine is treated with iron powder in acetic acid at 100 °C. This final step effects the reduction of the nitro group and subsequent cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Synthesis of this compound

The conversion of 6-bromo-1H-pyrrolo[3,2-c]pyridine to the target building block can be envisioned through a palladium-catalyzed carbonylation reaction. This transformation introduces the C2-carboxylate functionality in a single step.

Caption: Proposed synthesis of the title compound via palladium-catalyzed carbonylation.

Protocol 2: Palladium-Catalyzed Carbonylation (Adapted Protocol)

This protocol is adapted from general procedures for the carbonylation of aryl halides.[6][7][8]

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol (absolute)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • To a high-pressure reactor, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and dppf (0.1 eq.).

  • Evacuate and backfill the reactor with carbon monoxide gas (repeat 3 times).

  • Add anhydrous solvent, absolute ethanol (excess), and triethylamine (2.0 eq.) via syringe.

  • Pressurize the reactor with carbon monoxide (typically 5-10 atm).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Functionalization of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The true utility of this compound lies in its capacity for diverse functionalization. The following protocols outline key transformations at the N1 and C6 positions.

N-Arylation via Buchwald-Hartwig Amination

The pyrrole nitrogen can be readily arylated using palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[9][10][11][12][13]

Caption: Buchwald-Hartwig N-arylation workflow.

Protocol 3: Buchwald-Hartwig N-Arylation (Adapted Protocol)[10][13]

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound (1.0 eq.), aryl halide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and Cs₂CO₃ (2.0 eq.) to a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

C6-Functionalization via Suzuki Cross-Coupling

The C6 position of the 6-bromo precursor is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a highly effective method for introducing aryl or heteroaryl substituents.[4][5]

Protocol 4: Suzuki Cross-Coupling[4]

Materials:

  • 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine (prepared via N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine)

  • Substituted phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

Procedure:

  • To a microwave vial, add the 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), substituted phenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.06 eq.), and K₂CO₃ (5.0 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Seal the vial and heat in a microwave reactor at 125 °C for 30 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki Coupling

Aryl Boronic AcidProduct Yield (%)Reference
Phenylboronic acid63[4]
2-Methylphenylboronic acid65[4]
3-Methoxyphenylboronic acid61[4]
4-Methoxyphenylboronic acid51[4]
Pyridin-3-ylboronic acid55[4]
Other Cross-Coupling Reactions: Heck and Sonogashira

The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold can also undergo Heck and Sonogashira couplings to introduce alkenyl and alkynyl groups, respectively.

Caption: Heck and Sonogashira coupling strategies.

Protocol 5: Heck Reaction (Adapted Protocol)[14][15][16]

Procedure: Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), an alkene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), tri(o-tolyl)phosphine (0.1 eq.), and triethylamine (2.0 eq.) in DMF. Heat the mixture at 100 °C until the starting material is consumed. Work-up and purify by column chromatography.

Protocol 6: Sonogashira Coupling (Adapted Protocol)[2][3][4][17]

Procedure: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) and a terminal alkyne (1.2 eq.) in THF, add PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.05 eq.), and triethylamine (3.0 eq.). Stir at room temperature until completion. Work-up and purify by column chromatography.

Application in Target-Oriented Synthesis: A Case Study in Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component of numerous kinase inhibitors. For instance, derivatives of this heterocycle have been synthesized and evaluated as potent FMS kinase inhibitors, which are implicated in various cancers and inflammatory disorders.[1] The synthesis of these inhibitors often involves the initial construction of the pyrrolo[3,2-c]pyridine core, followed by functionalization, such as amide bond formation, at various positions.

In a representative synthesis, an amino-substituted 1H-pyrrolo[3,2-c]pyridine is coupled with a substituted benzoic acid using standard peptide coupling reagents like HOBt and EDCI to afford the final FMS kinase inhibitor.[1] This highlights the utility of functionalized 1H-pyrrolo[3,2-c]pyridine building blocks in the rapid assembly of libraries of potential drug candidates.

Conclusion

This compound and its precursors, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, are invaluable building blocks for the synthesis of complex, biologically active molecules. The synthetic protocols detailed in this application note provide a robust foundation for researchers to access and further functionalize this important heterocyclic scaffold. The versatility of this system, allowing for selective modifications at multiple positions, ensures its continued prominence in the fields of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a critical starting material and key intermediate for the synthesis of a new generation of biologically active compounds.[1] Its derivatives have shown significant promise, particularly as kinase inhibitors for oncology and inflammatory diseases, and as potent antiproliferative agents that interfere with fundamental cellular processes like microtubule dynamics.[1][2]

This guide provides a comprehensive overview of the in vitro and in vivo methodologies used to characterize and advance derivatives synthesized from this compound. The protocols herein are designed not merely as a sequence of steps, but as a logical framework for discovery, moving from broad-based cellular screening to specific mechanism-of-action studies and finally to preclinical in vivo validation.

PART 1: Physicochemical Properties & Synthesis Overview

The utility of any chemical starting material begins with its fundamental properties and the accessibility of its core structure.

Core Compound Properties
PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Canonical SMILES CCOC(=O)C1=CN(C2=C1C=CN=C2)[3]
Known Significance Key intermediate for kinase inhibitors and anticancer agents.[1][4]
Representative Synthesis Pathway

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical first step. While numerous routes exist, a common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine structure. The following workflow illustrates a pathway used to generate advanced derivatives, starting from a substituted pyridine.[2] The core logic is the reductive cyclization of a vinyl-nitro aromatic intermediate, a robust and versatile method.

G cluster_start Starting Material Preparation cluster_cyclization Core Scaffold Formation cluster_functionalization Functionalization & Derivatization A 2-bromo-5-methyl pyridine-1-oxide B 2-bromo-5-methyl-4-nitro pyridine 1-oxide A->B Fuming HNO₃ H₂SO₄ C (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide B->C DMF-DMA D 6-bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, Acetic Acid (Reductive Cyclization) E 6-bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine D->E Arylboronic Acid Cu(OAc)₂ F Final Derivative (e.g., 10t) E->F Suzuki Coupling (Arylboronic Acid)

Caption: Synthetic workflow for advanced 1H-pyrrolo[3,2-c]pyridine derivatives.

PART 2: In Vitro Evaluation Protocols

A hierarchical screening cascade is essential to efficiently identify promising compounds. We begin with broad antiproliferative assays and progressively move towards more detailed mechanistic studies.

Primary Screening: Antiproliferative Assays
  • Scientific Rationale: The initial goal is to determine if a compound has a general cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, high-throughput colorimetric method that measures cellular metabolic activity. A reduction in the conversion of MTT to formazan is indicative of reduced cell viability.

  • Protocol: MTT Cell Viability Assay

    • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Representative Data: Derivatives of this scaffold frequently exhibit potent activity.[2][5]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 10t0.120.150.21
Sorafenib (Control)>10>10>10
Vemurafenib (Control)2.57.85.2
Mechanism of Action (MoA) Studies: Tubulin Dynamics
  • Scientific Rationale: Many potent anticancer agents, such as colchicine and the vinca alkaloids, function by disrupting microtubule dynamics, which are essential for cell division. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as colchicine-binding site inhibitors.[2] We can validate this MoA through two key experiments: a cell-free tubulin polymerization assay and cellular immunofluorescence imaging.

  • Protocol 1: In Vitro Tubulin Polymerization Assay

    • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

    • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

    • Initiation: Add the cold tubulin solution to each well. Place the plate in a spectrophotometer pre-heated to 37°C.

    • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

    • Analysis: Compare the polymerization curves of treated samples to a vehicle control. Inhibitors will show a reduced rate and extent of polymerization.[2]

  • Protocol 2: Immunofluorescence Staining of Microtubules

    • Cell Culture: Grow HeLa cells on sterile glass coverslips in a 24-well plate.

    • Treatment: Treat cells with the compound at its IC₅₀ concentration for 18-24 hours.

    • Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes.

    • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS and block with 1% BSA in PBS for 1 hour.

    • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

    • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

    • Counterstaining & Mounting: Stain nuclei with DAPI and mount the coverslips onto microscope slides.

    • Imaging: Visualize the microtubule network using a confocal microscope. Untreated cells will show a fine, filamentous network, while treated cells will exhibit diffuse, disorganized tubulin staining, confirming microtubule disruption.[2]

Cellular MoA Confirmation: Cell Cycle & Apoptosis

  • Scientific Rationale: Disruption of microtubule formation during mitosis prevents proper chromosome segregation, triggering the spindle assembly checkpoint and leading to cell cycle arrest, typically in the G2/M phase. Prolonged arrest ultimately induces apoptosis (programmed cell death). Flow cytometry is the gold standard for quantifying these cellular outcomes.

G A Pyrrolo[3,2-c]pyridine Derivative (e.g., Compound 10t) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G Prolonged Arrest

Caption: Proposed Mechanism of Action for anticancer pyrrolopyridine derivatives.

  • Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

    • Cell Treatment: Seed and treat HeLa cells with the test compound at 1x, 2x, and 3x its IC₅₀ value for 24 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.[2]

PART 3: In Vivo Study Protocols & Considerations

Once a derivative demonstrates potent and mechanistically-defined in vitro activity, the next crucial step is to assess its properties in a living system.

Pharmacokinetic (PK) Profiling
  • Scientific Rationale: A successful drug must reach its target in the body at a sufficient concentration and for an adequate duration. A preliminary PK study in rodents is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data informs dose selection and scheduling for subsequent efficacy studies.

  • Protocol Outline: Rodent PK Study

    • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., a solution of DMSO, PEG400, and saline).

    • Animal Dosing: Use healthy male Sprague-Dawley rats or BALB/c mice. Administer a single dose of the compound via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.

    • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Process blood to obtain plasma.

    • Bioanalysis: Extract the compound from plasma samples and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot plasma concentration versus time curves. Use pharmacokinetic software to calculate key parameters.

  • Key PK Parameters to Evaluate:

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates extent of absorption
Tₘₐₓ Time to reach CₘₐₓIndicates rate of absorption
AUC Area Under the Curve (concentration vs. time)Measures total drug exposure
t₁/₂ Half-lifeDetermines dosing interval
F% Bioavailability (AUC_PO / AUC_IV)Percentage of oral dose that reaches systemic circulation
Efficacy Evaluation: Xenograft Tumor Models
  • Scientific Rationale: The ultimate test of an anticancer compound is its ability to inhibit tumor growth in vivo. A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the standard preclinical model for evaluating efficacy.

  • Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study

    • Cell Implantation: Inoculate immunodeficient mice (e.g., athymic nude mice) subcutaneously in the right flank with a suspension of human cancer cells (e.g., 5 x 10⁶ HeLa cells).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control). Begin dosing according to the schedule determined from PK studies (e.g., once daily oral gavage).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

G A Inject Human Cancer Cells (e.g., HeLa) into Immunodeficient Mouse B Allow Tumors to Grow (100-150 mm³) A->B C Randomize into Groups (Vehicle, Test Compound, Control) B->C D Administer Daily Treatment (e.g., Oral Gavage) C->D E Monitor Tumor Volume & Animal Weight (3x per week) D->E F Endpoint Analysis (Day 21) E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This compound is not merely a chemical reagent but a gateway to a class of compounds with significant therapeutic potential. The successful development of derivatives from this scaffold relies on a systematic and logical progression of experiments. The protocols outlined in this guide provide a robust framework for researchers to assess antiproliferative activity, elucidate the mechanism of action, and ultimately validate preclinical efficacy. By understanding the causality behind each experimental choice—from cell viability to microtubule dynamics and in vivo tumor suppression—drug development professionals can efficiently advance the most promising candidates toward clinical evaluation.

References

Application Notes & Protocols: A Guide to Efficacy Testing of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that serves as a crucial structural scaffold in medicinal chemistry.[1][2][3] While the parent molecule is primarily a synthetic intermediate, its derivatives have garnered significant attention for their potent biological activities.[4][5] Research has highlighted their potential as inhibitors of key cellular signaling molecules, particularly protein kinases, positioning them as promising candidates for therapeutic development in oncology and inflammatory diseases.[1][6] Notably, derivatives have been designed as colchicine-binding site inhibitors, displaying potent anticancer activities, and others have shown inhibitory effects against FMS kinase, a critical regulator of the mononuclear phagocyte system.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. The protocols described herein are designed to create a self-validating system for robust and reproducible efficacy testing.

Part 1: Foundational Efficacy Screening - Antiproliferative and Cytotoxic Effects

The initial step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8][9] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells.[8][9] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

A 1. Cell Seeding Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well. B 2. Compound Treatment Add varying concentrations of the test compound. A->B C 3. Incubation Incubate for a predetermined period (e.g., 24, 48, 72 hours). B->C D 4. MTT Addition Add 10 µL of 12 mM MTT stock solution to each well. C->D E 5. Incubation Incubate at 37°C for 4 hours. D->E F 6. Solubilization Add 100 µL of SDS-HCl solution to each well to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound derivative (test compound)

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[5]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to exponential growth phase, then harvest and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [8]

Plot the % viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
Cell Lines HeLa, SGC-7901, MCF-7, or other relevant cancer cell lines
Compound Conc. Typically a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM)
Incubation Time 24, 48, 72 hours
Positive Control A known cytotoxic agent (e.g., Doxorubicin)
Negative Control Vehicle (e.g., DMSO) treated cells

Part 2: Mechanism of Action - Kinase Inhibition Assays

Since derivatives of this compound are often designed as kinase inhibitors, directly measuring their effect on kinase activity is a critical step.[1][6] A variety of biochemical and cellular assays can be employed for this purpose.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction between the compound and an isolated kinase enzyme.[11] These assays are essential for determining the potency and selectivity of the inhibitor. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[12]

Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Experimental Workflow: ADP-Glo™ Kinase Assay

A 1. Kinase Reaction Incubate kinase, substrate, ATP, and inhibitor. B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. A->B C 3. ADP to ATP Conversion Add Kinase Detection Reagent. B->C D 4. Luminescence Measurement Measure light output with a luminometer. C->D

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)

Materials:

  • Recombinant human FMS kinase[6]

  • Kinase-specific substrate peptide

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a mixture of the kinase and its substrate in the assay buffer.

  • Kinase Reaction: Add the test compound dilutions to the wells of the plate. Add the kinase/substrate mixture to initiate the reaction. Finally, add ATP to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition relative to no-inhibitor controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assays

To confirm that the compound inhibits the target kinase within a cellular context, a cellular phosphorylation assay is essential. This can be achieved by measuring the phosphorylation of the kinase itself (autophosphorylation) or a downstream substrate.[13]

Principle of a Cellular Phosphorylation ELISA: Cells expressing the target kinase (e.g., VEGFR2) are treated with the inhibitor and then stimulated with a ligand (e.g., VEGF-A) to induce kinase activation and phosphorylation.[13] After cell lysis, the level of the phosphorylated target protein is quantified using a sandwich ELISA.

Protocol: VEGFR2 Cellular Phosphorylation Assay

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2[13]

  • VEGF-A ligand[14]

  • Test compound

  • Cell lysis buffer

  • Phospho-VEGFR2 (Tyr1175) ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed HUVECs in a 96-well plate and grow to confluence. Starve the cells in a serum-free medium for 4-6 hours. Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce VEGFR2 phosphorylation.[13]

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Agitate the plate on an orbital shaker at 4°C for 30 minutes.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated VEGFR2 in each lysate.

  • Data Acquisition: Read the absorbance on a microplate reader.

Data Analysis: Normalize the phospho-VEGFR2 signal to the total protein concentration in each well. Calculate the percent inhibition of phosphorylation compared to the VEGF-A-stimulated control and determine the IC50 value.

Part 3: Elucidating Downstream Signaling Pathways

Inhibiting a kinase will affect downstream signaling pathways. Investigating these pathways provides a more complete picture of the compound's mechanism of action. The NF-κB and VEGFR2 signaling pathways are highly relevant to cancer and inflammation.[15][16]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[17][18] Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.[19]

Signaling Pathway: Canonical NF-κB Activation

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation DNA κB Site NFkB_nuc->DNA binds Gene Target Gene Transcription DNA->Gene

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol: NF-κB Reporter Gene Assay

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[20] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The resulting luminescence is a measure of NF-κB pathway activity.

Materials:

  • Cells suitable for transfection (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid[20]

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to activate the NF-κB pathway. Incubate for 6-8 hours.

  • Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the unstimulated control and determine the inhibitory effect of the compound.

References

Application Notes & Protocols: Developing Fluorescent Probes from Ethyl 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry, primarily for the development of kinase inhibitors and anticancer agents.[1][2][3] However, its intrinsic electronic properties and rigid, planar structure also make it an excellent candidate for the core of novel fluorescent probes. This guide provides a comprehensive framework for the design, synthesis, and application of fluorescent probes derived from the readily available starting material, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. We will explore synthetic strategies to modulate the photophysical properties of the core scaffold, propose mechanisms for sensing biologically relevant analytes, and provide detailed protocols for the application of these novel probes in cellular imaging.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold as a Fluorophore

The development of small-molecule fluorescent probes has revolutionized our ability to visualize and quantify biological processes in real-time.[4][5] The ideal fluorescent probe possesses a high fluorescence quantum yield, excellent photostability, and a mechanism for modulating its fluorescence in response to a specific analyte or environmental change.[6]

The 1H-pyrrolo[3,2-c]pyridine core is an attractive starting point for probe development for several reasons:

  • Structural Rigidity: The fused bicyclic system limits non-radiative decay pathways, which is conducive to higher fluorescence quantum yields.

  • Tunable Electronics: The pyrrole moiety is electron-rich, while the pyridine is electron-deficient. This intrinsic charge distribution can be further manipulated through substitution on the ring system to fine-tune the absorption and emission wavelengths.

  • Synthetic Accessibility: The this compound starting material provides multiple handles for chemical modification at the ester, the pyrrole nitrogen, and various positions on the aromatic rings.[1][2]

This document will guide the user through a logical workflow, from initial probe design to practical application in a cell biology context.

Probe Design & Synthesis Strategy

The central hypothesis is that by strategically modifying the this compound core, we can create a new family of fluorescent probes. The key is to introduce functionalities that either extend the π-conjugation of the system (to shift fluorescence towards longer wavelengths) or act as receptors for specific analytes, modulating fluorescence through established mechanisms like Photoinduced Electron Transfer (PeT).[6]

General Synthetic Workflow

The proposed synthetic strategy begins with the hydrolysis of the ethyl ester, followed by functionalization to install either a recognition moiety (for sensing) or a π-extended system (for fluorescence tuning).

G A This compound B Saponification (LiOH or NaOH) A->B C 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid B->C D Amide Coupling (EDC, HOBt) C->D G Suzuki or Stille Coupling (at halogenated precursor) C->G E Installation of Recognition Moiety (e.g., Ion Chelator, Reactive Group) D->E F Functional Fluorescent Probe E->F H Installation of π-Conjugated System (e.g., Aryl, Heteroaryl groups) G->H I Wavelength-Tuned Fluorophore H->I

Figure 1: General synthetic workflows for probe development.

Protocol: Synthesis of a Hypothetical Zn²⁺ Probe via Amide Coupling

This protocol details the synthesis of a probe designed for sensing Zn²⁺, a crucial metal ion in cellular signaling. The design incorporates a dipicolylamine (DPA) moiety as the Zn²⁺ chelator. Binding of Zn²⁺ to the DPA is expected to inhibit the PeT process from the lone pair of the tertiary amine to the excited fluorophore, thus "turning on" fluorescence.[6][7]

Step 1: Saponification of the Starting Material

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Step 2: Amide Coupling with a DPA-Amine Ligand

  • To a solution of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N-(2-aminoethyl)dipicolylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield the target probe, PCP-Zn1 .

Photophysical Characterization

Before biological application, it is critical to characterize the fundamental photophysical properties of the newly synthesized probe.

Key Parameters and Expected Properties

The following table outlines the essential measurements and provides hypothetical data for our proposed PCP-Zn1 probe, drawing analogies from structurally similar heterocyclic fluorophores.[8][9]

PropertyTest ConditionExpected Value for PCP-Zn1Rationale
Absorption Max (λ_abs) 10 µM in HEPES buffer~350 nmThe 1H-pyrrolo[3,2-c]pyridine core is expected to absorb in the UV-A/near-visible range.
Emission Max (λ_em) 10 µM in HEPES buffer~450 nm (blue-cyan)A moderate Stokes shift is typical for rigid heterocyclic fluorophores.
Quantum Yield (Φ) -Zn²⁺< 0.05In the free state, fluorescence is quenched by the PeT mechanism from the DPA amine.[6]
Quantum Yield (Φ) +Saturating Zn²⁺> 0.50Binding of Zn²⁺ inhibits PeT, leading to a significant increase in fluorescence.
Molar Extinction Coeff. (ε) at λ_abs> 15,000 M⁻¹cm⁻¹Consistent with π-π* transitions in aromatic heterocyclic systems.
Selectivity vs. Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺>10-fold fluorescence increase for Zn²⁺The DPA chelator is known for its high affinity and selectivity for Zn²⁺.
Protocol: Measuring Fluorescence Response to Zn²⁺
  • Prepare a 1 mM stock solution of PCP-Zn1 in DMSO.

  • Prepare a series of test solutions in a 96-well plate containing 10 µM PCP-Zn1 in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add increasing concentrations of ZnCl₂ (from 0 to 100 µM).

  • Incubate for 5 minutes at room temperature.

  • Measure the fluorescence intensity on a plate reader, using an excitation wavelength of ~350 nm and recording emission from 400 nm to 600 nm.

  • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the dissociation constant (Kd).

Application in Live Cell Imaging

The ultimate test of a fluorescent probe is its performance in a biological environment. This section provides a general protocol for labeling live cells and imaging the intracellular distribution of free Zn²⁺.

Experimental Workflow for Cellular Imaging

G A Seed cells on glass-bottom dishes B Culture overnight to allow adherence A->B D Wash cells with buffer (HBSS) B->D C Prepare Probe Loading Solution (e.g., 5 µM PCP-Zn1 in HBSS) E Incubate cells with Probe (30 min, 37°C) C->E D->E F Wash cells to remove excess probe E->F G Add imaging medium F->G H Acquire baseline fluorescence image G->H I Induce Zn²⁺ influx (e.g., with Pyrithione + ZnCl₂) H->I J Acquire post-stimulation images I->J

Figure 2: Workflow for live-cell fluorescence microscopy.

Protocol: Live-Cell Imaging of Intracellular Zn²⁺

This protocol is a starting point and may require optimization for different cell types and microscope systems.[10][11]

Reagents and Materials:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom imaging dishes (35 mm)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium[12]

  • PCP-Zn1 stock solution (1 mM in DMSO)

  • Zinc Pyrithione (optional, for inducing Zn²⁺ influx)

  • ZnCl₂ solution

  • Fluorescence microscope equipped with a DAPI filter set (or similar, e.g., ~350 nm excitation, ~460 nm emission)

Procedure:

  • Cell Culture: The day before imaging, seed HeLa cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a 5 µM loading solution of PCP-Zn1 in pre-warmed HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30 minutes in a 37°C, 5% CO₂ incubator.

  • Washing:

    • Aspirate the loading solution.

    • Wash the cells twice with pre-warmed HBSS to remove any extracellular probe.[11]

    • Add fresh, pre-warmed HBSS or phenol red-free imaging medium to the dish.

  • Imaging:

    • Transfer the dish to the microscope stage, ensuring the cells are maintained at 37°C.

    • Using the DAPI filter set, acquire a baseline fluorescence image. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[12][13]

    • To induce an increase in intracellular zinc, add a solution of ZnCl₂ and a zinc ionophore like pyrithione.

    • Acquire a time-lapse series of images to monitor the change in fluorescence intensity over time. A significant increase in intracellular fluorescence should be observed, indicating the probe is responding to the influx of Zn²⁺.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel fluorescent probes. By applying established principles of fluorophore design and synthetic chemistry, researchers can create a new generation of tools for bioimaging. The hypothetical PCP-Zn1 probe serves as a template for this process, illustrating how rational design can lead to functional probes for specific biological analytes.

Future work could involve:

  • Expanding the Analyte Palette: Modifying the recognition moiety to target other metal ions (Fe³⁺, Cu²⁺), reactive oxygen species (ROS), or specific enzymes.[9]

  • Red-Shifting Emissions: Using cross-coupling reactions to extend the π-conjugation of the pyrrolopyridine core, shifting the emission to longer wavelengths for deeper tissue imaging and reduced cellular autofluorescence.

  • Targeting Specific Organelles: Incorporating moieties that direct the probe to specific subcellular locations, such as the mitochondria or lysosomes.

By leveraging the versatile chemistry of the 1H-pyrrolo[3,2-c]pyridine system, the scientific community can unlock a new class of powerful reagents for advancing our understanding of cellular biology and disease.

References

synthetic routes to functionalized 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functionalized 1H-pyrrolo[3,2-c]pyridines

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics. Its rigid, bicyclic structure serves as a versatile framework for developing agents with a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] Molecules incorporating this core have shown promise as kinase inhibitors and colchicine-binding site inhibitors, making them a focal point in modern medicinal chemistry.[2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic routes to construct and functionalize the 1H-pyrrolo[3,2-c]pyridine system. We will explore both classical indole syntheses adapted for this azaindole core and modern transition-metal-catalyzed methods, offering field-proven insights into experimental choices and detailed, validated protocols.

Introduction: The Strategic Importance of 1H-pyrrolo[3,2-c]pyridines

The fusion of a pyrrole ring to a pyridine core gives rise to a class of compounds known as azaindoles. The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has garnered significant interest due to its prevalence in compounds with notable pharmacological profiles.[3][6] For instance, derivatives of this scaffold have been developed as potent inhibitors of FMS kinase for anticancer and anti-arthritic applications and as microtubule-targeting agents that disrupt tubulin polymerization.[2][4][5] The strategic value of this scaffold lies in its ability to mimic the purine core and present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.

This guide is structured to provide both a conceptual overview and practical, step-by-step instructions for the synthesis of these valuable compounds. We begin with established, name-reaction-based approaches and progress to more contemporary catalytic methods that offer enhanced efficiency and functional group tolerance.

G cluster_approaches Key Synthetic Approaches cluster_classical cluster_modern cluster_functionalization Classical Classical Indole Syntheses Fischer Fischer Synthesis Classical->Fischer Bischler Bischler-Möhlau Synthesis Classical->Bischler Target Functionalized 1H-pyrrolo[3,2-c]pyridines Classical->Target Modern Transition-Metal Catalysis Larock Larock Annulation Modern->Larock Heck Intramolecular Heck Modern->Heck Modern->Target Functionalization Post-Synthesis Functionalization Halogenation Halogenation Functionalization->Halogenation Coupling Cross-Coupling (e.g., Suzuki) Functionalization->Coupling Start Pyridine Precursors Start->Classical Start->Modern Target->Functionalization

Caption: Overview of synthetic strategies for 1H-pyrrolo[3,2-c]pyridines.

Classical Ring-Closing Strategies

These methods adapt foundational indole syntheses to aminopyridine precursors. While often requiring harsh conditions, they are robust and utilize readily available starting materials.

The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[7] When applied to azaindoles, the electron-deficient nature of the pyridine ring in the pyridylhydrazone precursor necessitates strong acid catalysts and elevated temperatures to drive the reaction to completion.[8]

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are required to protonate the enehydrazine intermediate effectively, initiating the crucial[3][3]-sigmatropic rearrangement.[9]

  • Temperature: High temperatures (160-180°C) provide the activation energy needed to overcome the energetic barrier of the rearrangement and subsequent aromatization steps.[8]

G A Pyridylhydrazine + Ketone/Aldehyde B Pyridylhydrazone A->B Condensation C Enehydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ Catalyst E Di-imine Intermediate D->E F Cyclization & NH3 Elimination E->F Aromatization G 1H-pyrrolo[3,2-c]pyridine F->G

Caption: Mechanism of the Fischer Indole Synthesis for pyrrolopyridines.

Protocol 2.1: Synthesis of 2,3-Disubstituted 1H-pyrrolo[3,2-c]pyridine via Fischer Synthesis [8]

Part A: Hydrazone Formation

  • Dissolve the appropriate 3-pyridylhydrazine (1.0 eq) in ethanol.

  • Add the desired ketone or aldehyde (1.1 eq). A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the starting hydrazine is consumed.

  • The resulting hydrazone can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. The crude product is often used directly in the next step without further purification.

Part B: Fischer Cyclization

  • Add the pyridylhydrazone (1.0 eq) to polyphosphoric acid (PPA), typically a 10-20 fold excess by weight.

  • Heat the stirred mixture to 160-180°C. Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) until pH > 9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Bischler-Möhlau Indole Synthesis

This method constructs the pyrrole ring by reacting an α-haloketone (e.g., α-bromoacetophenone) with an excess of an aminopyridine.[10][11] It is particularly useful for synthesizing 2-aryl substituted pyrrolopyridines. The mechanism proceeds through the initial formation of an α-(pyridylamino)ketone, which then undergoes cyclization and dehydration.[11]

Protocol 2.2: Synthesis of a 2-Aryl-1H-pyrrolo[3,2-c]pyridine [12][13]

  • Combine the α-bromoarylketone (1.0 eq) and 4-aminopyridine (3.0-4.0 eq) in a high-boiling point solvent such as nitrobenzene or simply heat the neat mixture.

  • Heat the reaction mixture to 180-210°C for 2-4 hours. Monitor the reaction by TLC.

  • After cooling, add ethanol to the reaction mixture to precipitate the product and unreacted aminopyridine hydrobromide.

  • Filter the solid and wash with cold ethanol.

  • Suspend the solid in water and add a base (e.g., 10% NaOH solution) to neutralize the hydrobromide salt and dissolve it.

  • Filter the remaining solid, which is the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the purified 2-aryl-1H-pyrrolo[3,2-c]pyridine.

Modern Transition-Metal Catalyzed Syntheses

Palladium-catalyzed reactions have revolutionized the synthesis of complex heterocycles, offering milder conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.

The Larock Indole Synthesis

The Larock heteroannulation is a powerful palladium-catalyzed reaction between an o-haloaniline (or halo-aminopyridine) and a disubstituted alkyne to form an indole.[14][15] This method provides direct access to 2,3-disubstituted pyrrolopyridines with high regioselectivity.[16]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential for the initial oxidative addition into the C-I or C-Br bond of the aminopyridine.[14]

  • Base: A base like K₂CO₃ or NaOAc is required to neutralize the HX formed during the catalytic cycle.[14]

  • Chloride Source: Additives like LiCl can be crucial for facilitating the reductive elimination step, although some modern protocols are designed to be chloride-free.[14]

G cluster_legend Larock Catalytic Cycle A Pd(0)L2 B Oxidative Addition Intermediate A->B + R-X C Alkyne Coordination B->C + Alkyne D Migratory Insertion C->D E Intramolecular Aminopalladation D->E F Reductive Elimination E->F F->A - Product R_X R-X = 4-amino-3-halopyridine

Caption: Catalytic cycle for the Larock Indole Synthesis.

Protocol 3.1: Pd-Catalyzed Larock Annulation [15][17]

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-4-aminopyridine (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and K₂CO₃ (2.5 eq).

  • Add the disubstituted alkyne (1.5 eq).

  • Add a degassed polar aprotic solvent, such as DMF or NMP.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted 1H-pyrrolo[3,2-c]pyridine.

Post-Synthesis Functionalization of the Pyrrolopyridine Core

Once the core is constructed, further functionalization is often necessary to synthesize target molecules for biological evaluation. Cross-coupling reactions are particularly powerful for this purpose.

Suzuki Cross-Coupling for C-6 Arylation

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This is an effective strategy for introducing aryl or heteroaryl substituents at specific positions on the pyrrolopyridine scaffold, provided a halogenated precursor is available.[3][4]

Protocol 4.1: Suzuki Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine [3][4]

  • In a microwave vial or Schlenk flask, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add a mixture of solvents, typically dioxane/water (4:1) or DME/water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80-110°C (or using microwave irradiation) until the starting bromide is consumed as monitored by TLC.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

G Start 1H-pyrrolo[3,2-c]pyridine Core Halogenation Electrophilic Halogenation (e.g., with NBS/NIS) Start->Halogenation Intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Halogenation->Intermediate Coupling Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst, Base) Intermediate->Coupling Final 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative Coupling->Final

Caption: Workflow for functionalization via halogenation and Suzuki coupling.

Comparative Summary and Data

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and tolerance for harsh conditions.

Synthetic Route Starting Materials Key Conditions Advantages Limitations
Fischer Synthesis Pyridylhydrazine, Ketone/AldehydeHigh Temp, Strong Acid (PPA)Inexpensive starting materials; well-established.Harsh conditions; limited functional group tolerance; potential for low yields.[8]
Bischler-Möhlau Aminopyridine, α-HaloketoneHigh Temp, Excess AmineDirect route to 2-aryl derivatives.Very harsh conditions; often requires neat heating; moderate yields.[10][11]
Larock Annulation Halo-aminopyridine, AlkynePd Catalyst, Base, 100-120°CMild conditions; high functional group tolerance; good yields and regioselectivity.[14][15]Cost of Pd catalyst and ligands; requires halogenated precursors.
Suzuki Coupling Halo-pyrrolopyridine, Boronic AcidPd Catalyst, Base, 80-110°CExcellent for late-stage functionalization; wide variety of boronic acids available.Requires synthesis of the halogenated scaffold first.

Table 1: Antiproliferative Activity of Synthesized 1H-pyrrolo[3,2-c]pyridine Derivatives [3][4]

Compound ID Structure (R group at C-6) HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10d p-Tolyl1.852.122.65
10f 2-Methoxyphenyl0.981.151.33
10t 1H-indol-5-yl0.120.150.21
CA-4 (Control) -0.0030.0020.004

Data synthesized from Wang, C., et al. (2024). This table demonstrates how different aryl groups, installed via methods like Suzuki coupling, modulate the biological activity of the core scaffold.[3][4]

Conclusion

The synthesis of functionalized 1H-pyrrolo[3,2-c]pyridines is a dynamic field of research, crucial for advancing drug discovery programs. This guide has detailed several robust synthetic strategies, from classical thermal cyclizations to modern palladium-catalyzed annulations and cross-coupling reactions. While classical methods like the Fischer synthesis remain valuable, transition-metal-catalyzed routes such as the Larock annulation offer superior mildness and efficiency for constructing intricately functionalized derivatives. The protocols and comparative data provided herein serve as a practical resource for chemists to select and execute the optimal synthetic route for their specific research objectives, ultimately accelerating the development of novel therapeutics based on this potent heterocyclic core.

References

high-throughput screening with ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening with Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its Derivatives

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold

In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds is paramount to developing next-generation therapeutics. The pyrrolo[3,2-c]pyridine core has emerged as a "privileged" structure, particularly in the pursuit of kinase inhibitors and anticancer agents.[1][2] Its rigid, bicyclic framework provides a versatile template for designing molecules that can potently and selectively interact with key biological targets. This compound is a pivotal starting material and key intermediate for the synthesis of libraries based on this promising scaffold.[3][4] Derivatives have demonstrated significant biological activity, including the inhibition of FMS kinase and the disruption of tubulin polymerization, both of which are critical targets in oncology.[1][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and validate novel inhibitors derived from this compound. We will detail a two-tiered screening strategy, beginning with a direct biochemical assay to identify inhibitors of a target kinase, followed by a cell-based secondary assay to confirm biological activity and assess cytotoxicity. The protocols herein are designed to be self-validating systems, emphasizing rigorous quality control and data integrity.

The Screening Strategy: A Dual-Pronged Approach

A successful HTS campaign must efficiently identify true "hits" while minimizing false positives and negatives.[6][7] Our strategy is therefore bifurcated:

  • Primary Screen (Biochemical): A highly sensitive and robust biochemical assay to screen a library of pyrrolo[3,2-c]pyridine derivatives against a specific kinase of interest (e.g., a receptor tyrosine kinase like FMS or a cell-cycle kinase like CDK2).[8][9] This directly measures the compound's ability to inhibit the target enzyme's catalytic activity.

  • Secondary Screen (Cell-Based): A confirmatory assay using a relevant cancer cell line to validate the on-target effects of the primary hits within a biological system.[10][11] This step is crucial for assessing cell permeability, target engagement, and general cytotoxicity, thereby distinguishing promising leads from non-specific or toxic compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening Compound_Library Pyrrolo[3,2-c]pyridine Library Primary_HTS Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Single High Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Primary_Analysis Data Analysis (Calculate % Inhibition, Z'-Factor) Primary_HTS->Primary_Analysis Primary_Hits Primary Hits (Inhibition > Threshold) Primary_Analysis->Primary_Hits Dose_Response Dose-Response Assay (Biochemical IC50 Determination) Primary_Hits->Dose_Response Secondary_HTS Secondary Cell-Based Assay (e.g., CellTiter-Glo® Viability Assay) Dose_Response->Secondary_HTS Secondary_Analysis Dose-Response Analysis (Calculate Cellular IC50) Secondary_HTS->Secondary_Analysis Confirmed_Hits Confirmed Leads (Potent & Cell-Active) Secondary_Analysis->Confirmed_Hits

Figure 1: High-Throughput Screening (HTS) cascade for inhibitor discovery.

Part 1: Primary Biochemical Screen — Kinase Inhibition Assay

The goal of the primary screen is to rapidly and accurately identify direct inhibitors of the target kinase from the compound library. We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.[12] This format is highly sensitive, has a broad dynamic range, and is less susceptible to the optical interference that can plague fluorescence-based methods.[7][12]

Assay Principle

The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates its substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP by a proprietary enzyme. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the kinase activity. Inhibitors will block the initial kinase reaction, leading to less ADP production and a lower luminescent signal.

Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation Phospho_Sub Phospho-Substrate Kinase->Phospho_Sub Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->Phospho_Sub Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridine Derivative (Inhibitor) Inhibitor->Kinase ADP_to_ATP ADP is converted to ATP ADP->ADP_to_ATP Light Luminescent Signal ADP_to_ATP->Light Luciferase Luciferase + Luciferin Luciferase->Light

Figure 2: Principle of the ADP-Glo™ luminescence-based kinase assay.

Protocol: Primary HTS (384-well format)
  • Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of each library compound (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate. Dispense DMSO alone for negative (0% inhibition) and positive (100% inhibition) controls.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate/ATP solution in the appropriate kinase buffer. The optimal concentrations of each component must be determined empirically during assay development (see below).

  • Initiate Reaction: Add 5 µL of the 2X kinase reaction mixture to each well of the compound plate. This will result in a final assay volume of 10 µL and a final compound concentration of (e.g.) 10 µM.

  • Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Assay Development and Quality Control

Before launching the full screen, the assay must be rigorously optimized and validated. The primary metric for this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[13][14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15][16]

Z'-Factor Calculation: Z' = 1 - ( (3 * SDpos) + (3 * SDneg) ) / | Meanpos - Meanneg |

  • SDpos / Meanpos : Standard deviation and mean of the positive control (e.g., a known potent inhibitor, representing maximum inhibition).

  • SDneg / Meanneg : Standard deviation and mean of the negative control (DMSO vehicle, representing no inhibition).

ParameterRecommended ValueRationale
Z'-Factor ≥ 0.5Ensures sufficient separation between controls for reliable hit identification.[15][17]
Signal-to-Background ≥ 5Indicates a robust signal window.
DMSO Tolerance ≤ 1% final concentrationMinimizes solvent effects on enzyme activity.[12]
Compound Concentration 10 µMA standard concentration for primary screens to identify initial hits.

Part 2: Secondary Cell-Based Screen — Antiproliferative Assay

Primary hits must be validated in a more biologically relevant system.[18][19] A cell-based assay confirms that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active, viable cells.[10]

Protocol: Cellular IC50 Determination
  • Cell Seeding: Seed a cancer cell line relevant to the kinase target (e.g., a line where the kinase is overexpressed or is a known dependency) into 384-well, clear-bottom, white-walled plates at a pre-determined optimal density. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Perform a serial dilution of the primary hit compounds to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Cell Treatment: Add the diluted compounds to the cell plates. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the cells with the compounds for 72 hours, a standard duration to observe effects on proliferation.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Prioritization

The raw luminescence data is converted to percent viability relative to the DMSO controls. This data is then plotted against the log of the compound concentration and fitted to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MetricDescriptionImportance
Biochemical IC50 Concentration of compound causing 50% inhibition of the purified kinase.Quantifies the direct potency of the compound against its target.
Cellular IC50 Concentration of compound causing 50% reduction in cell viability.Indicates the compound's potency in a biological context.
Selectivity Comparison of IC50 values against other kinases or in non-target cell lines.A key parameter for a good drug candidate is selectivity for the target.

Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. Proactive troubleshooting is key to maintaining data quality.[6]

IssuePotential CauseTroubleshooting Strategy
False Positives Compound autofluorescence/luminescence, aggregation, non-specific reactivity.[7][20]Perform counter-screens: run the assay without the enzyme to detect compound interference. Test for aggregation using detergents like Triton X-100.[7]
False Negatives Compound instability, poor solubility, quenching of assay signal.Check compound integrity and solubility in assay buffer. If quenching is suspected in a fluorescence assay, a luminescence-based assay may be a better choice.[20]
High Well-to-Well Variability Inconsistent liquid handling, edge effects on plates, cell plating inhomogeneity.Use automated liquid handlers, avoid using the outer wells of plates or use them for controls, and ensure a homogenous cell suspension during plating.[21]
Poor Z'-Factor (<0.5) Suboptimal reagent concentrations, short incubation times, unstable reagents.Re-optimize the assay by titrating enzyme, substrate, and ATP concentrations. Verify reagent stability and preparation.[13][14]

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel kinase inhibitors. The HTS cascade described in this application note provides a robust, field-proven framework for identifying potent and cell-active lead compounds. By integrating a high-quality biochemical primary screen with a biologically relevant secondary assay and adhering to stringent quality control measures like the Z'-factor, research teams can efficiently navigate their compound libraries to uncover promising therapeutic candidates.[22] Subsequent steps beyond this guide would involve medicinal chemistry efforts to optimize lead compounds and further profiling to establish structure-activity relationships (SAR).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

The primary and most versatile method for constructing the pyrrolo[3,2-c]pyridine (6-azaindole) core is the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the corresponding pyridylhydrazine and a carbonyl compound. For the synthesis of this compound, the key precursors are 4-hydrazinopyridine and ethyl pyruvate.[4]

The electron-deficient nature of the pyridine ring can present unique challenges in the Fischer indole synthesis, often requiring carefully optimized conditions to achieve high yields and minimize side reactions.[1] This guide will address these specific challenges head-on, providing you with the technical insights and practical solutions needed for a successful synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Fischer indole synthesis of this 6-azaindole is a common issue, often stemming from the reduced nucleophilicity of the pyridine nitrogen compared to a benzene ring. Here’s a systematic approach to troubleshooting this problem:

Pillar of Causality: The Acid Catalyst

The choice and concentration of the acid catalyst are paramount. The catalyst's role is to protonate the hydrazone, facilitating the key[5][5]-sigmatropic rearrangement.[2][4] An inappropriate catalyst can lead to either an incomplete reaction or degradation of starting materials and product.

Troubleshooting Steps:

  • Evaluate Your Acid Catalyst:

    • Brønsted Acids (e.g., HCl, H₂SO₄ in ethanol/methanol): These are a good starting point but may not be sufficiently strong for the electron-deficient pyridine system, leading to incomplete conversion.

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These can be more effective at lower temperatures, potentially reducing charring and side reactions.

    • Dehydrating Acids (e.g., Polyphosphoric Acid (PPA), Eaton's Reagent): These are often the most effective for challenging Fischer indole cyclizations, as they act as both a catalyst and a dehydrating agent, driving the reaction towards the product.[1] PPA is a common choice for azaindole synthesis.

  • Optimize Reaction Temperature and Time:

    • The cyclization of pyridylhydrazones often requires higher temperatures than their phenyl counterparts.[1] If using a Brønsted acid in a high-boiling solvent like ethanol, ensure you are at a vigorous reflux.

    • With PPA, a temperature range of 100-160°C is typically employed. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC.

    • Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress and stop when the consumption of the hydrazone intermediate plateaus.

  • Ensure Quality of Starting Materials:

    • 4-Hydrazinopyridine: This starting material can be unstable. It's best to use it fresh or store it under an inert atmosphere. Impurities can significantly impact the reaction.

    • Ethyl Pyruvate: Ensure it is free of acidic impurities and water.

Experimental Protocol: A General Guideline for Fischer Indole Synthesis of the Target Compound

This protocol is a starting point and may require optimization for your specific setup.

Step 1: In Situ Formation of the Hydrazone

  • To a solution of 4-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add ethyl pyruvate (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the formation of the hydrazone is complete. A catalytic amount of acetic acid can be added if the reaction is slow.

Step 2: Acid-Catalyzed Cyclization

  • Method A (Brønsted Acid): Add a strong acid like concentrated H₂SO₄ or HCl (can be introduced as a solution in ethanol) to the hydrazone mixture. Heat the reaction to reflux and monitor by TLC.

  • Method B (Polyphosphoric Acid): Carefully add the hydrazone mixture to pre-heated PPA (typically a 10-20 fold excess by weight) at around 100°C. Stir vigorously and monitor the reaction closely.

Question 2: I am observing significant formation of dark, tar-like material in my reaction flask. How can I prevent this?

Answer:

Tar formation is a frequent problem in Fischer indole syntheses, especially when forcing conditions are required.[1] This is due to polymerization and degradation of starting materials and the product under strong acid and high-temperature conditions.

Pillar of Causality: Reaction Conditions

Harsh reaction conditions are the primary driver of tar formation. The key is to find a balance where the desired cyclization occurs at a reasonable rate without promoting excessive side reactions.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Avoid "hot spots" in the reaction flask by ensuring efficient stirring. If using PPA, consider a step-wise increase in temperature.

  • Acid Concentration: An excess of a very strong acid can accelerate polymerization. Titrate the amount of acid used to find the optimal concentration.

  • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.

  • Consider a Milder Catalyst: If tarring is severe with PPA, explore Lewis acids like ZnCl₂ or BF₃·OEt₂ in a high-boiling inert solvent (e.g., toluene, xylene), which may allow for cyclization at a lower temperature.

ParameterRecommendation for Reducing TarRationale
Temperature Start at a lower temperature (e.g., 80-100°C) and slowly increase.Minimizes rapid, uncontrolled side reactions.
Acid Use the minimum effective amount. Consider a milder Lewis acid.Reduces the rate of acid-catalyzed polymerization.
Reaction Time Monitor closely by TLC and quench as soon as the reaction is complete.Prevents product degradation over time.

Question 3: My purification by column chromatography is difficult, and I am getting impure fractions. What is the best way to purify the final product?

Answer:

Purification of azaindoles can be challenging due to their polarity and potential for interaction with silica gel.

Pillar of Causality: Physicochemical Properties of the Product

The nitrogen atom in the pyridine ring can lead to tailing on silica gel columns. The final product is a relatively polar molecule, which dictates the choice of solvents for extraction and chromatography.

Troubleshooting Steps:

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

    • Neutralize the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to a basic pH. This is crucial to ensure your product is in its free base form for extraction.

    • Extract the product with a suitable organic solvent. Due to the product's polarity, ethyl acetate or a mixture of dichloromethane and methanol might be more effective than less polar solvents like hexanes.

  • Column Chromatography:

    • Choice of Stationary Phase: Standard silica gel is often sufficient. However, if tailing is severe, consider using alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.

    • Eluent System: A gradient elution is recommended. Start with a less polar system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For highly polar products, a dichloromethane/methanol system may be necessary. Adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent can significantly improve peak shape and separation.[6]

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.[5] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fischer indole synthesis for my target molecule?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: 4-hydrazinopyridine reacts with ethyl pyruvate to form the corresponding 4-pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic 1H-pyrrolo[3,2-c]pyridine ring system.[2]

Fischer_Indole_Synthesis A 4-Hydrazinopyridine + Ethyl Pyruvate B Hydrazone Formation A->B C 4-Pyridylhydrazone B->C D Tautomerization C->D E Enehydrazine D->E F [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) E->F G Di-imine Intermediate F->G H Cyclization & Aromatization G->H I Ethyl 1H-pyrrolo[3,2-c]pyridine- 2-carboxylate H->I -NH3 Side_Reaction Start Enehydrazine Intermediate DesiredPath [3,3]-Sigmatropic Rearrangement Start->DesiredPath Desired Pathway SidePath N-N Bond Cleavage Start->SidePath Side Reaction Product Desired Azaindole DesiredPath->Product Byproducts 4-Aminopyridine + Degradation Products SidePath->Byproducts

References

Technical Support Center: Purification of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of this compound, a crucial intermediate in the synthesis of various biologically active compounds.

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after chromatographic purification is a common frustration. The following table outlines potential causes and corresponding solutions.

Potential Cause Recommended Solution(s)
Compound Streaking or Tailing on the Column Optimize the solvent system. For pyrrolopyridine derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of a basic modifier like triethylamine can improve peak shape for nitrogen-containing heterocycles.
Compound Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading. If solubility is a challenge, a stronger, more polar solvent can be used for loading, but it should be a minimal volume to prevent band broadening.
Improper Column Packing A uniformly packed silica gel column is critical to prevent channeling and ensure efficient separation.
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using a neutral stationary phase like alumina or deactivating the silica gel with a triethylamine solution prior to use.
Issue 2: Persistent Impurities Observed by NMR or LC-MS

Even after purification, the presence of impurities can hinder subsequent synthetic steps.

Potential Cause Recommended Solution(s)
Co-eluting Impurities If impurities have a similar polarity to the desired product, a single chromatographic step may be insufficient. A multi-step purification approach, such as recrystallization followed by column chromatography, or employing a different stationary phase (e.g., reversed-phase C18), can be effective.
Starting Materials or Reagents Residual starting materials or reagents from the synthesis are common culprits. A thorough aqueous work-up, with appropriate pH adjustments, can often remove acidic or basic impurities before chromatography.
Isomeric Impurities The synthesis of azaindoles can sometimes yield structural isomers that are challenging to separate. High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation.
Solvent Peaks in NMR Residual solvents from the purification process can be mistaken for impurities. High vacuum drying or lyophilization can aid in their removal.
Issue 3: Difficulty with Recrystallization

Recrystallization is a powerful purification technique, but its success is highly dependent on solvent selection and execution.

Potential Cause Recommended Solution(s)
Crystals Do Not Form The solution may not be supersaturated, or the chosen solvent is unsuitable. Try evaporating some of the solvent to increase the concentration, cooling the solution to a lower temperature, or scratching the inside of the flask to induce nucleation. Adding a seed crystal of the pure compound can also be effective.
Oiling Out The compound may be precipitating as a liquid rather than a solid. This often occurs if the boiling point of the solvent is too high or if the solution is cooled too rapidly. Use a lower-boiling point solvent or allow for slower cooling.
**Poor

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1H-pyrrolo[3,2-c]pyridines, a critical scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical guidance to navigate the complexities of synthesizing this important heterocyclic motif.

Introduction: The Challenge of the Aza-Indole Core

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, presents unique synthetic challenges primarily due to the electron-deficient nature of the pyridine ring. This property can significantly impact the reactivity and stability of intermediates, often leading to the formation of undesirable side products and lower yields compared to the synthesis of their carbocyclic indole counterparts. This guide will focus predominantly on the most common synthetic route, the Fischer Indole Synthesis, and its "aza" variant, while also addressing common issues in alternative methodologies.

Part 1: The Aza-Fischer Indole Synthesis: A Troubleshooting Guide

The aza-Fischer Indole Synthesis is the most prevalent method for constructing the 1H-pyrrolo[3,2-c]pyridine skeleton. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the corresponding pyridylhydrazine and a ketone or aldehyde.

Core Reaction Pathway

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone Condensation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Pyridylhydrazone Enehydrazine Enehydrazine Pyridylhydrazone->Enehydrazine Tautomerization (+H+) Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization 1H-Pyrrolo[3,2-c]pyridine 1H-Pyrrolo[3,2-c]pyridine Cyclized Intermediate->1H-Pyrrolo[3,2-c]pyridine -NH3 Aromatization Regioisomer_Formation cluster_0 Enehydrazine Tautomers Enehydrazine_A More Substituted Enehydrazine Product_A Regioisomer A Enehydrazine_A->Product_A [3,3]-Sigmatropic Rearrangement Enehydrazine_B Less Substituted Enehydrazine Product_B Regioisomer B Enehydrazine_B->Product_B [3,3]-Sigmatropic Rearrangement Pyridylhydrazone Pyridylhydrazone Pyridylhydrazone->Enehydrazine_A Tautomerization Pyridylhydrazone->Enehydrazine_B Tautomerization

Technical Support Center: Strategies for Solubilizing Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical protocols for overcoming solubility challenges with ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in biological assay systems. Our goal is to empower you with the foundational knowledge and validated techniques required to achieve consistent, reliable, and reproducible results.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful solubilization strategy begins with understanding the physicochemical properties of the compound .

Q1: What are the key chemical features of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by its hybrid structure, which contains both hydrophobic and ionizable moieties.[1]

  • Heterocyclic Core: The fused pyrrolo-pyridine ring system is largely aromatic and hydrophobic, which contributes to its low intrinsic solubility in aqueous media.

  • Ionizable Pyridine Nitrogen: The pyridine ring contains a nitrogen atom that is basic (a Lewis base).[2] In an acidic environment (pH < pKa), this nitrogen can become protonated, forming a positively charged pyridinium salt. This salt form is significantly more polar and thus more soluble in water.[3][4]

  • Ester Group: The ethyl carboxylate group adds to the lipophilic character of the molecule.

  • Calculated Lipophilicity (XLogP3): The compound has a computed XLogP3 value of 1.5, indicating a moderate degree of lipophilicity.[1] This value suggests that while it prefers a non-polar environment, the challenge of dissolving it in aqueous buffers is significant but manageable with the right techniques.

Understanding these features is critical because it points directly to pH modification as a primary and highly effective strategy for enhancing solubility.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

Encountering solubility issues is a common hurdle. This guide provides a logical workflow, starting with the most standard laboratory practice and progressing to more advanced formulation techniques.

prep_stock Step 1: Prepare High-Concentration Primary Stock in 100% DMSO dilute Step 2: Perform Test Dilution in Final Aqueous Buffer prep_stock->dilute precip_check Does the compound precipitate? dilute->precip_check success Success! Proceed with Assay (with Vehicle Control) precip_check->success No troubleshoot Initiate Troubleshooting Protocol precip_check->troubleshoot Yes

Caption: General workflow for preparing and testing compound solubility.
Q2: What is the recommended solvent and protocol for creating a high-concentration primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating initial high-concentration stock solutions of poorly soluble compounds for in-vitro use.[5][6] Its strong polarity allows it to dissolve a vast range of both polar and nonpolar molecules.[7]

Protocol 2.1: Preparation of a 10 mM Primary Stock in DMSO

  • Calculation: Determine the mass of this compound (MW: 190.20 g/mol )[1] required. For 1 mL of a 10 mM stock, you will need 1.902 mg.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (molecular biology grade is recommended) to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Protect from light and moisture.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "solvent shift" precipitation, is the most common challenge. It occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is not (aqueous buffer). The following decision tree and strategies are designed to systematically solve this issue.

start Precipitation Observed Upon Aqueous Dilution strat_A Strategy A: Optimize Dilution Method (Stepwise Dilution) start->strat_A check_A Still Precipitates? strat_A->check_A strat_B Strategy B: Modify Buffer pH (Acidification) check_B Still Precipitates? strat_B->check_B strat_C Strategy C: Incorporate a Solubilizer (Cyclodextrin) check_C Still Precipitates? strat_C->check_C strat_D Strategy D: Use a Co-Solvent System (If assay permits) check_A->strat_B Yes success Soluble Proceed with Assay check_A->success No check_B->strat_C Yes check_B->success No check_C->strat_D Yes check_C->success No

Caption: Troubleshooting decision tree for compound precipitation.

Strategy A: Optimize the Dilution Protocol

Rapidly changing the solvent environment can shock the compound out of solution. A more gradual dilution can prevent this.[8]

Protocol 2.2: Stepwise Dilution

  • Create an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare another intermediate dilution by adding the 1 mM DMSO stock to a 50:50 mixture of DMSO and your final aqueous buffer. Mix gently but thoroughly.

  • Finally, add this second intermediate solution to the final volume of your aqueous buffer to achieve the desired working concentration. This gradual reduction in DMSO concentration can often keep the compound in solution.

Strategy B: pH Modification (Recommended First-Line Approach)

This is the most chemically rational approach for this specific molecule. By lowering the pH of your aqueous buffer, you protonate the basic pyridine nitrogen, creating a more soluble salt.

Protocol 2.3: pH-Based Solubility Screening

  • Prepare Buffers: Prepare small volumes of your base assay buffer (e.g., PBS, HBSS) and adjust the pH to several acidic values (e.g., pH 6.5, 6.0, 5.5, 5.0) using sterile HCl.

  • Test Dilution: Add your DMSO stock solution to each buffer to achieve the highest desired final concentration.

  • Observation: Vortex each sample and let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any precipitation or cloudiness.

  • Selection: Choose the highest pH buffer that maintains the compound's solubility. This minimizes the physiological deviation from standard pH 7.4 while still achieving the desired concentration.

    • Causality: The increased solubility is due to the acid-base reaction forming a pyridinium salt, which is more readily solvated by water molecules than the neutral parent compound.[3]

Strategy C: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating hydrophobic guest molecules within their central cavity.[9][10][] This complexation effectively shields the poorly soluble drug from the aqueous environment, dramatically increasing its apparent solubility.[12][13]

Protocol 2.4: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. This excipient is widely used due to its high aqueous solubility and low toxicity.[9][14]

  • Add Compound: Add the required volume of your concentrated DMSO stock solution directly into the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes to facilitate the formation of the inclusion complex. Gentle warming (37-40°C) can enhance this process.

  • Final Dilution: This cyclodextrin-complexed solution can now be treated as a new, highly concentrated aqueous stock and diluted further in your standard assay buffer as needed.

ParameterDMSOEthanolPolyethylene Glycol 400 (PEG 400)
Mechanism Aprotic polar solventProtic polar solventWater-miscible polymer
Typical Final % (v/v) < 0.5%[5][8]< 0.5%< 1%
Pros Universal solvent for stock solutions.[7]Can be less cytotoxic than DMSO for some cell lines.[15]Low volatility; can help stabilize solutions.
Cons Can be cytotoxic at >0.5%; may interfere with some assays.[16]More volatile; may have metabolic effects on cells.[17]Can be viscous; potential for assay interference.
Best Use Case Primary stock solution solvent.Alternative to DMSO if cytotoxicity is a concern.Part of a formulation for in vivo studies; less common for in vitro.
Table 1: Comparison of Common Co-solvents for Biological Assays.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A4: There is no universal maximum, as tolerance is highly dependent on the specific cell line and assay duration. However, a widely accepted best practice is to keep the final concentration below 0.5% (v/v) , and ideally at or below 0.1% (v/v) to minimize the risk of solvent-induced artifacts or cytotoxicity.[5][8][16] It is mandatory to include a vehicle control in all experiments, which consists of the assay medium containing the exact same final concentration of DMSO (or other solubilizing agents) but without the test compound. This allows you to subtract any effects of the solvent itself.

Q5: Will pH modification or cyclodextrins interfere with my assay?

A5: They can, which is why proper controls are non-negotiable.

  • pH: A significant shift from physiological pH (~7.2-7.4) can alter cell health, protein structure, and enzyme kinetics. When using pH modification, your primary vehicle control should be the buffer at the same acidic pH without the compound. This will confirm that the observed biological effect is from your compound and not the pH change.

  • Cyclodextrins: Methyl-β-cyclodextrin is known to extract cholesterol from cell membranes and can disrupt lipid rafts, which can interfere with cell signaling assays.[18] HP-β-CD is generally considered less disruptive. Always run a control with the final concentration of the cyclodextrin alone to ensure it has no baseline effect in your specific assay system.

Q6: I've tried everything and still see some precipitation at my desired concentration. What are my options?

A6: If you have exhausted the methods above, you may be at the thermodynamic solubility limit for that specific buffer system. You have two primary options:

  • Lower the Concentration: Redefine the highest concentration for your dose-response curve to the highest soluble concentration you achieved. It is better to have accurate data over a slightly smaller concentration range than to have artifacts from precipitated compound.

  • Consider a Suspension: For certain applications (e.g., some in vivo studies), creating a micronized suspension in a vehicle with a suspending agent (like carboxymethylcellulose) is a viable formulation strategy.[8] However, for most in vitro cell-based assays, a true solution is required for accurate and reproducible results.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important heterocyclic building block from bench-scale to pilot or manufacturing scale. This compound and its derivatives are crucial scaffolds in medicinal chemistry, notably as kinase inhibitors for anticancer therapies.[1][2]

Scaling up the synthesis of such molecules is rarely a linear process. Issues that are minor at the gram-scale can become critical roadblocks at the kilogram-scale, impacting yield, purity, safety, and cost-effectiveness. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management.

Core Synthetic Strategy: The Bartoli Indole Synthesis

A prevalent and effective method for constructing the 1H-pyrrolo[3,2-c]pyridine core is a variation of the Bartoli indole synthesis. This approach typically involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent, followed by reductive cyclization of the resulting intermediate.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up process, presented in a question-and-answer format.

Q1: My yield has dropped significantly after increasing the batch size from 10 g to 1 kg. What are the likely causes?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Possible Causes & Solutions:

  • Inefficient Mixing: In large reactors, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.

    • Causality: The Grignard addition is fast and exothermic. Poor mixing prevents efficient dissipation of heat and dispersion of the reagent, promoting the formation of dimeric impurities and thermal degradation of the starting material.

    • Solution: Ensure your reactor's impeller design (e.g., pitch-blade turbine, anchor) is appropriate for the viscosity of the reaction mass. Verify that the agitation speed provides sufficient turnover without splashing. For highly exothermic steps, consider subsurface addition of the reagent.

  • Poor Temperature Control: A larger volume has a smaller surface-area-to-volume ratio, making heat removal less efficient.

    • Causality: If the internal temperature rises uncontrollably during the Grignard addition or a subsequent exothermic step, side reactions will accelerate, and product or intermediates may decompose.

    • Solution: Use a reactor with an appropriately sized cooling jacket and a reliable temperature control unit. The addition of the Grignard reagent must be done at a controlled rate, tied to the internal temperature. Do not exceed the validated temperature limit.

  • Incomplete Reaction: A reaction that appears complete on a small scale may stall on a larger scale.

    • Causality: Poor mixing can prevent reactants from encountering each other effectively. Additionally, trace amounts of water in solvents or on the reactor walls, which are negligible at a small scale, can quench a significant amount of the Grignard reagent at a larger scale.

    • Solution: Ensure all solvents are rigorously dried and the reactor is dried under vacuum before use. Monitor the reaction using in-process controls (IPCs) like HPLC or UPLC to confirm completion before proceeding to the next step.

Q2: I'm observing a new, persistent impurity in my crude product that was not present in the lab-scale synthesis. How can I identify and eliminate it?

The appearance of new impurities on scale-up often points to N-oxidation or issues with the reductive cyclization step.

Possible Causes & Solutions:

  • Formation of Pyridine N-Oxide: The pyridine nitrogen is susceptible to oxidation, especially if certain oxidizing agents are used or if air is introduced during work-up at elevated temperatures.[3][4][5]

    • Causality: The lone pair of electrons on the pyridine nitrogen can be oxidized, forming an N-oxide. This is a common side reaction in heterocyclic chemistry.[4][5]

    • Identification: Pyridine N-oxides have distinct spectroscopic signatures. In the mass spectrum, you will observe a peak at M+16. The proton NMR will show a downfield shift for the protons adjacent to the nitrogen.

    • Solution: Maintain an inert nitrogen or argon atmosphere throughout the process, especially during heating. If an oxidation step is part of a different synthetic route, ensure precise stoichiometric control of the oxidizing agent (e.g., m-CPBA, H₂O₂).[4][5] Deoxygenation can sometimes be achieved by treating the mixture with reagents like triphenylphosphine or zinc dust, but preventing formation is preferable.[4]

  • Incomplete Reductive Cyclization: If the cyclization step (e.g., using zinc in acetic acid or catalytic hydrogenation) is incomplete, you will be left with the uncyclized intermediate.

    • Causality: On a larger scale, mass transfer limitations can affect heterogeneous reactions like catalytic hydrogenation. The catalyst may not be adequately dispersed, or the hydrogen gas delivery may be insufficient.

    • Solution: For catalytic hydrogenation, ensure efficient stirring to keep the catalyst suspended. For metal/acid reductions, ensure the metal is sufficiently activated and particle size is appropriate for the scale. Monitor the reaction by IPC until the intermediate is consumed.

  • Formation of Regioisomers: Depending on the substitution pattern of the starting nitropyridine, there might be a possibility of forming other pyrrolopyridine isomers.

    • Causality: While the Bartoli synthesis offers good regioselectivity, subtle changes in reaction conditions (temperature, solvent polarity) on scale-up can sometimes favor alternative cyclization pathways.

    • Solution: Strictly control reaction parameters. Purification via crystallization is often the best way to remove isomers on a large scale. Develop a crystallization process that selectively precipitates the desired isomer.

Troubleshooting Decision Workflow

start Low Yield or New Impurity Detected check_mixing Review Agitation and Mass Transfer start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_ipc Check In-Process Controls for Completion start->check_ipc identify_impurity Characterize Impurity (LC-MS, NMR) start->identify_impurity improve_agitation Optimize impeller/speed. Consider subsurface addition. check_mixing->improve_agitation If insufficient control_addition Slow reagent addition rate. Improve cooling efficiency. check_temp->control_addition If exotherm uncontrolled extend_time Extend reaction time. Check reagent quality/stoichiometry. check_ipc->extend_time If incomplete is_m_plus_16 is_m_plus_16 identify_impurity->is_m_plus_16 Mass Spec shows M+16? n_oxide N-Oxide Impurity is_m_plus_16->n_oxide Yes other_impurity Other Impurity (e.g., SM, Isomer) is_m_plus_16->other_impurity No fix_n_oxide Ensure inert atmosphere. Avoid air in work-up. n_oxide->fix_n_oxide Solution fix_other Improve cyclization step. Develop selective crystallization. other_impurity->fix_other Solution

Caption: Decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A: Based on the likely synthetic route, the following CPPs are crucial:

  • Temperature: For the Grignard addition and any subsequent exothermic steps.

  • Reagent Addition Rate: Directly impacts temperature control and impurity formation.

  • Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

  • Reaction Time: Must be monitored by IPCs to ensure completion.

  • Water Content: Critical for the Grignard step; solvents must be anhydrous.

Q: My final product is difficult to purify by column chromatography on a large scale. What are my options?

A: Large-scale column chromatography is expensive and generates significant waste. Focus on purification by crystallization.

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.

  • Seeding: Develop a seeding strategy to ensure consistent crystal form and particle size.

  • Cooling Profile: Implement a controlled cooling profile. A slow cooling rate often yields purer crystals.

  • Reslurrying: If impurities are still present, a reslurry of the crude solid in a solvent that dissolves the impurities but not the product can be a very effective purification method.

Q: Are there any "green chemistry" considerations for this synthesis?

A: Yes, moving away from hazardous solvents and improving atom economy are key goals.[6][7][8]

  • Solvent Selection: While reactions like the Grignard are typically performed in ethers like THF, consider replacing solvents used in other steps (e.g., DMF, chlorinated solvents) with greener alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or even evaluating aqueous conditions for certain steps.[7]

  • Catalysis: Using catalytic hydrogenation for the reductive cyclization is greener than using stoichiometric reducing agents like zinc or tin, which generate significant metal waste.[9]

  • Waste Reduction: Optimizing the reaction to reduce side products minimizes the need for extensive purification, thereby reducing solvent waste.[8]

Q: What are the primary safety hazards I should be aware of during scale-up?

A:

  • Grignard Reagents: Highly reactive and pyrophoric. They react violently with water, protic solvents, and atmospheric oxygen. Ensure the reactor is inerted and that all additions are done under controlled conditions.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety-rated equipment (e.g., intrinsically safe motors, proper grounding) and ensure the reactor is purged of air before introducing hydrogen.

  • Exothermic Events: A runaway reaction is a major hazard. A thorough process safety assessment (e.g., using reaction calorimetry) should be performed to understand the thermal risk before scaling up.

  • Solvent Hazards: Be aware of the flammability and toxicity of all solvents used. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

Scale-Up Purification Workflow

start Crude Product Slurry filtration Filter and Wash Crude Solid start->filtration dissolution Dissolve in Primary Solvent at High Temp filtration->dissolution charcoal Optional: Charcoal Treatment dissolution->charcoal hot_filtration Hot Filtration dissolution->hot_filtration No Charcoal charcoal->hot_filtration crystallization Controlled Cooling & Optional Seeding hot_filtration->crystallization final_filtration Filter Pure Crystals crystallization->final_filtration drying Dry Under Vacuum final_filtration->drying end Final Pure Product drying->end

Caption: General workflow for purification via crystallization at scale.

Illustrative Protocol: Reductive Cyclization (Catalytic Hydrogenation)

This protocol is for illustrative purposes and must be adapted and validated for your specific substrate and equipment.

  • Reactor Preparation: Charge the hydrogenation reactor with the crude intermediate and a suitable solvent (e.g., Ethanol or Ethyl Acetate). Ensure the reactor and lines are properly grounded.

  • Catalyst Charging: Under a nitrogen atmosphere, charge the palladium on carbon catalyst (e.g., 5-10% Pd/C, 1-5 mol% loading). Safety Note: Palladium on carbon can be pyrophoric. Handle with care, either as a water-wet catalyst or under an inert atmosphere.

  • Inerting: Seal the reactor. Purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (typically 50-100 psi, but this is substrate-dependent). Begin agitation, ensuring the catalyst remains suspended. Heat the reaction to the target temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by taking periodic samples for IPC analysis (HPLC/UPLC). The reaction is complete when hydrogen uptake ceases and the starting material is consumed.

  • Work-up: Cool the reactor to room temperature. Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst. Safety Note: Do not allow the catalyst cake to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be taken into the final purification/crystallization step.

References

Technical Support Center: Crystallization of Ethyl 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering researchers' and drug development professionals' questions, this guide provides in-depth technical support for the crystallization of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. As a Senior Application Scientist, this center is designed to offer field-proven insights and scientifically grounded protocols to overcome common challenges in obtaining high-quality crystals of this important heterocyclic compound.

This guide is structured to address both immediate troubleshooting problems and broader conceptual questions. The first section, our Troubleshooting Guide, offers solutions to specific experimental failures. The second section, the Frequently Asked Questions (FAQs), provides a deeper understanding of the principles and techniques of crystallization.

Troubleshooting Guide

This section is designed as a first-response tool for when an experiment does not proceed as expected. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of corrective actions.

Q1: I've followed the cooling procedure, but no crystals have formed. What should I do?

Answer:

Failure to form crystals is a common issue, typically arising from either excessive solvent use or a high barrier to initial crystal nucleation.[1] The solution is likely in a supersaturated state, meaning the compound is dissolved beyond its normal solubility limit but requires an energy input to begin crystallizing.[1]

Follow this workflow to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[1][2][3]

  • Seeding: If scratching fails, introduce a "seed crystal"—a tiny, pure crystal of this compound from a previous successful batch.[4][5] This seed acts as a template, bypassing the difficult primary nucleation step and allowing crystal growth to begin immediately.[4][6][7] If you do not have a seed crystal, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide the necessary seeds.[2]

  • Reduce Solvent Volume: If the above methods do not work, it is highly probable that too much solvent was used.[1][2] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the compound. Allow the solution to cool slowly again.

  • Lower the Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

G start No Crystals Forming scratch Scratch inner surface of flask with glass rod start->scratch seed Add a seed crystal scratch->seed Failure success Crystals Form scratch->success Success reduce_solvent Boil off excess solvent to increase concentration seed->reduce_solvent Failure seed->success Success cool_further Cool in ice bath reduce_solvent->cool_further Failure reduce_solvent->success Success cool_further->success Success failure Re-evaluate solvent system cool_further->failure Failure

Caption: Troubleshooting workflow for inducing crystallization.
Q2: My compound separated as an oil, not a solid. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[2] This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is too highly concentrated upon cooling. Impurities often dissolve readily in the oil, making this an ineffective purification step.[2]

Here are the primary strategies to prevent oiling out:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the solution until the oil fully redissolves, then add a small amount (10-20%) of additional hot solvent to lower the saturation point. Allow this less concentrated solution to cool more slowly.[2]

  • Lower the Cooling Temperature: Oiling out often occurs because the solution becomes supersaturated while still at a temperature above the compound's melting point. By using a larger volume of solvent, the saturation point will be reached at a lower temperature, hopefully below the melting point, allowing for direct crystallization.

  • Change the Solvent System: If the issue persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system where the compound has lower solubility.

Q3: The crystallization happened almost instantly, forming a fine powder. Is this a problem?

Answer:

Yes, this is often a problem. Rapid crystallization, or "crashing out," is discouraged because it tends to trap impurities within the newly formed crystal lattice, defeating the purpose of recrystallization.[2][8] The goal is slow crystal growth, which allows for the selective incorporation of only the desired molecules into the lattice, excluding impurities.[9] An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[2]

To slow down crystal growth:

  • Use More Solvent: Re-heat the mixture to redissolve the solid. Add more hot solvent (perhaps 10-25% more) than the minimum required for dissolution. This ensures the solution remains in the metastable zone (where growth is favored over new nucleation) for a longer period during cooling.[2]

  • Insulate the Flask: Allow the flask to cool at ambient temperature on a surface that does not draw away heat too quickly, such as a cork ring or a folded towel. Covering the top of the flask with a watch glass also helps to retain heat. Avoid moving directly to an ice bath.[9]

Frequently Asked Questions (FAQs)

This section covers essential background knowledge that informs good crystallization practice.

Q1: What is the best solvent system for this compound?

Answer:

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10] this compound is a polar molecule containing hydrogen bond donors (N-H) and acceptors (pyridine N, ester carbonyl). Therefore, polar solvents are the most logical starting point.[1]

A systematic approach to solvent selection is recommended:

  • Consult Solubility Data: If available, check literature or databases for solubility information.

  • Perform Small-Scale Tests: Use a small amount of your compound (~10-20 mg) in a test tube to screen various solvents.[10] Good candidates will dissolve the compound when heated but will show crystal formation upon cooling.

Table 1: Example Solvent Selection Guide for Polar Heterocyclic Compounds

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Often a good starting point for polar compounds. Can form hydrogen bonds.
Methanol 65 Polar Protic Higher solubility than ethanol; may require significant cooling.
Isopropanol 82 Polar Protic Lower polarity than ethanol; may provide better crystal quality.
Ethyl Acetate 77 Polar Aprotic Good for compounds of intermediate polarity. Often used in solvent/anti-solvent pairs.[11]
Acetonitrile 82 Polar Aprotic Can be an excellent solvent for nitrogen-containing heterocycles.[11]
Toluene 111 Nonpolar Unlikely to be a good single solvent, but may work as an anti-solvent with a polar solvent.

| Water | 100 | Very Polar | May be a suitable anti-solvent if the compound is soluble in a water-miscible organic solvent like ethanol or acetone. |

Two-Solvent System: If no single solvent is ideal, a two-solvent (or solvent/anti-solvent) method is highly effective.[9] In this technique, you dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, you slowly add a "poor" hot solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Add a final drop or two of the "good" solvent to re-clarify the solution, then allow it to cool slowly.

Q2: What is the role of impurities and how do they affect crystallization?

Answer:

Impurities are any chemical species present other than the target compound and the crystallization solvent. They can have a significant negative impact on crystallization, even at low concentrations.[12]

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, preventing crystal formation altogether.[13]

  • Reduced Purity: Impurities can be incorporated into the crystal lattice through various mechanisms, including adsorption on the crystal surface or formation of solid solutions, which reduces the final product's purity.[14][15]

  • Altered Crystal Habit: Impurities can selectively adsorb to specific crystal faces, inhibiting their growth and altering the final shape (habit) and size of the crystals.[14] This can affect downstream processing properties like filtration and flowability.[8]

Structurally related impurities are often the most challenging, as they can fit more easily into the host crystal lattice.[14] Therefore, ensuring the crude material is as pure as possible before attempting the final crystallization is a critical step.

G cluster_0 Supersaturation States cluster_1 Crystallization Processes ss Supersaturated Solution Metastable Zone Labile Zone nuc Primary Nucleation Spontaneous formation of crystal nuclei ss:s->nuc High Supersaturation growth Crystal Growth Deposition of solute onto existing nuclei ss:s->growth Low Supersaturation (Seeding helps here) nuc->growth Creates surfaces for growth

Caption: Relationship between supersaturation and crystallization processes.
Q3: How do I properly perform seeding to improve my crystallization?

Answer:

Seeding is a powerful technique to gain control over the crystallization process.[4][6] It involves adding a small quantity of pre-existing crystals to a metastable solution to induce crystallization in a controlled manner.

Experimental Protocol: Micro-Seeding Technique

  • Prepare the Seed Stock:

    • Take a single, well-formed crystal (or a small amount of crystalline powder) of pure this compound.

    • Place it in a clean vial and add a small volume of the crystallization solvent (or anti-solvent).

    • Crush the crystal into a fine suspension using a clean glass rod. This is your seed stock.

  • Prepare the Solution:

    • Prepare a hot, saturated solution of your crude compound as you normally would for crystallization.

    • Allow the solution to cool slowly. It is crucial to cool it to a temperature where it is supersaturated but not yet spontaneously nucleating (the metastable zone). This is typically a few degrees below the temperature at which the last crystals dissolved.

  • Introduce the Seed:

    • Using a pipette or a glass rod, transfer a tiny drop of the seed stock into your supersaturated solution.

    • Avoid stirring vigorously immediately after seeding. Allow the seeds to initiate growth undisturbed for several minutes.

  • Crystal Growth:

    • Once crystal growth is evident, you can continue with slow cooling to room temperature and then in an ice bath to maximize the yield. Seeding allows growth to occur at a lower supersaturation level, which generally results in larger, more well-defined, and purer crystals.[4][5]

Q4: Once I have crystals, how can I confirm their purity and structure?

Answer:

Obtaining a crystalline solid is a major step, but characterization is essential to confirm the success of the purification. A combination of techniques should be used to assess purity, identity, and crystalline form.

  • Single Crystal X-Ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[16] It provides unambiguous confirmation of the molecular structure.

  • Powder X-Ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline sample. It provides a unique "fingerprint" for a specific crystal form (polymorph) and can be used to assess phase purity.[17][18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides a sharp melting point for a pure crystalline substance. A broad melting peak often indicates the presence of impurities or multiple crystal forms.

  • Spectroscopic Methods (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the chemical identity and structural integrity of the molecule. High-resolution NMR is also a powerful tool for assessing chemical purity.[19]

By systematically addressing experimental challenges and understanding the underlying principles of crystallization, researchers can significantly improve their success rate in obtaining high-quality crystals of this compound suitable for further research and development.

References

Technical Support Center: Stability of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development scientists to navigate the potential stability challenges associated with this compound in experimental settings. Understanding and controlling for molecular stability is paramount for generating reproducible data and ensuring the integrity of your results. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Fundamental Stability Profile

This compound is a heterocyclic building block of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors for therapeutic applications.[1][2] Its structure, comprising a pyrrolopyridine core and an ethyl ester functional group, dictates its chemical reactivity and stability profile.

The primary points of vulnerability in the molecule are:

  • The Ethyl Ester Group: This is the most significant liability. Ester linkages are susceptible to hydrolysis, a reaction that is catalyzed by both acid and, more potently, base. This cleavage results in the formation of the corresponding carboxylic acid and ethanol, altering the compound's polarity, solubility, and biological activity.

  • The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole moiety can be prone to oxidation, especially when exposed to atmospheric oxygen, light, or strong oxidizing agents.[3] This can lead to the formation of colored impurities and potential polymerization.

  • The Aromatic System: Fused aromatic systems like pyrrolopyridine can be susceptible to photodegradation upon exposure to UV or high-intensity visible light. Studies on related pyrrolopyridine derivatives have confirmed their photolabile nature.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at 2-8°C is recommended. For maximum protection against slow oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: Which solvents are recommended for preparing stock solutions, and what is the best practice?

High-purity, anhydrous-grade solvents are essential.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound is soluble in these organic solvents.[5]

  • Best Practice: Prepare stock solutions fresh for each experiment. If storage is unavoidable, store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is critical to use vials with tight-fitting caps (e.g., PTFE-lined) to prevent moisture absorption from the air, which is a particular issue for DMSO.

Q3: My biological assay buffer is slightly alkaline (pH 7.4-8.0). Will this affect my compound?

Yes, this is a major concern. Pyrrolopyridine derivatives are known to be extremely unstable in alkaline media due to rapid ester hydrolysis.[4][6] At a pH of 7.4 or higher, significant degradation can occur in a matter of hours, or even minutes.

  • Causality: The hydroxide ions in the buffer act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to its cleavage. This is the most common cause of non-reproducible results in cell-based assays.

Q4: Is the compound sensitive to light?

Yes, photostability is a concern. Related pyrrolopyridine structures are documented to be photolabile.[4] Exposure of solutions to ambient laboratory light or direct sunlight can induce degradation.

  • Recommendation: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize light exposure during experimental manipulations.

Q5: How can I quickly check if my solution has degraded?

The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Degradation will typically manifest as a decrease in the area of the parent peak and the appearance of new, usually more polar, peaks. The primary degradation product, the carboxylic acid, will have a shorter retention time than the parent ester compound.

Section 3: Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Actions & Rationale
Inconsistent IC50 values or loss of biological activity. Ester Hydrolysis: The compound is degrading in the aqueous assay buffer during incubation.1. Verify Buffer pH: Ensure the pH is as close to neutral as possible. 2. Minimize Incubation Time: Add the compound to the assay at the last possible moment. 3. Run a Control Study: Incubate the compound in your assay buffer for the full duration of the experiment. Analyze the sample by HPLC to quantify the percentage of remaining parent compound. If degradation is >5-10%, the assay conditions must be modified.
Appearance of a new, earlier-eluting peak in HPLC analysis. Hydrolysis: This is the classic signature of ester hydrolysis to the more polar carboxylic acid.1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (Molecular Weight: 162.15 g/mol ). 2. Review Procedures: Scrutinize your solution preparation and handling. Were non-anhydrous solvents used? Was the solution exposed to basic conditions?
Stock solution in DMSO has turned yellow/brown. Oxidation/Decomposition: The pyrrole ring is likely oxidizing upon exposure to air and/or light.[3]1. Discard Immediately: The solution is compromised and should not be used. 2. Improve Storage: Prepare a new stock solution using anhydrous DMSO that has been purged with argon or nitrogen. Store in single-use aliquots under an inert atmosphere and protected from light at -80°C.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is essential for understanding the intrinsic stability of the molecule and follows the principles outlined in ICH guidelines.[7][8] It validates your analytical method's stability-indicating properties.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions (24h) cluster_analysis 3. Analysis prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 60°C prep->acid Aliquot base Basic 0.1 M NaOH, RT prep->base Aliquot ox Oxidative 3% H2O2, RT prep->ox Aliquot thermal Thermal 60°C (in dark) prep->thermal Aliquot photo Photolytic ICH Option 2 Light Box, RT prep->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by RP-HPLC with DAD/UV Detector ox->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare to T=0 and Dark Control Samples hplc->compare mass_balance Calculate % Degradation and Mass Balance compare->mass_balance

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in an acetonitrile/water (50:50) mixture.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Incubate 1 mL of stock at 60°C, protected from light.

    • Photolytic: Expose 1 mL of stock to a calibrated light source delivering not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[8] A dark control sample wrapped in foil must be included.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot. Neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.

Diagram: Primary Hydrolytic Degradation Pathway

Hydrolysis_Pathway cluster_main Parent This compound reagents + H₂O (OH⁻ or H⁺ catalyst) Parent->reagents Product 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid reagents->Product

Caption: Base or acid-catalyzed hydrolysis of the ethyl ester.

Section 5: Data Summary & References

Table: Stability Profile Summary Under Forced Degradation

This table presents expected outcomes based on the known chemistry of the compound's functional groups and data from related structures.[4]

Condition Reagent/Environment Expected Stability Primary Degradation Product
Acidic 0.1 M HCl, 60°CLabileCarboxylic Acid
Alkaline 0.1 M NaOH, RTExtremely Unstable Carboxylic Acid
Oxidative 3% H₂O₂, RTModerately LabileN-oxides, Ring-opened products
Thermal 60°C, DarkGenerally StableMinor unspecified degradants
Photolytic ICH Compliant LightPhotolabileComplex mixture of degradants
Neutral pH 7.0 AqueousModerately StableSlow hydrolysis to Carboxylic Acid

References

refining reaction conditions for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for higher yield and purity. The pyrrolo[3,2-c]pyridine core is a valuable scaffold in medicinal chemistry, appearing in compounds with potent anticancer and anti-inflammatory activities[1][2][3]. This guide synthesizes established chemical principles with practical, actionable advice.

General Reaction Scheme: A Common Synthetic Approach

A prevalent strategy for constructing the 1H-pyrrolo[3,2-c]pyridine ring system involves the cyclization of a functionalized 4-aminopyridine precursor. The following diagram illustrates a generalized synthetic pathway, which serves as the basis for our discussion.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Cyclization A 4-Chloro-3-nitropyridine C Intermediate Adduct A->C Base (e.g., Et3N) Solvent (e.g., MeCN) B Ethyl Propiolate B->C D This compound C->D Reducing Agent (e.g., Fe/AcOH or H2, Pd/C) Heat

Caption: General workflow for synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing a logical path to a solution.

Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?

Low yield is the most common issue in multistep heterocyclic synthesis. The cause is often multifactorial, stemming from suboptimal conditions, reagent quality, or competing side reactions[4].

A1: A systematic approach is crucial. Let's break down the potential causes:

1. Suboptimal Reaction Conditions:

  • Causality: The kinetics of both the initial addition and the subsequent cyclization are highly sensitive to temperature and reactant concentration. Too low a temperature will result in an impractically slow reaction, while excessive heat can promote decomposition and the formation of tar-like substances[5].

  • Solutions:

    • Temperature Screening: Run small-scale parallel reactions to screen temperatures. For the initial nucleophilic addition, start at room temperature and gradually increase to 50-60 °C. For the reductive cyclization, temperatures between 80-110 °C are typical.

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.

2. Purity of Reagents and Solvents:

  • Causality: Impurities in starting materials can poison catalysts or participate in side reactions. Moisture in solvents is particularly detrimental, as it can hydrolyze reagents or quench anionic intermediates. Many organic synthesis reactions are sensitive to atmospheric moisture and oxygen[4].

  • Solutions:

    • Verify the purity of your 4-chloro-3-nitropyridine by NMR or LC-MS before starting.

    • Use freshly distilled or anhydrous grade solvents. If using a reducing agent like iron powder, ensure it is activated and free of oxide coatings.

    • For sensitive steps, employ an inert atmosphere (Nitrogen or Argon) to prevent oxidation of intermediates.

3. Inefficient Reductive Cyclization:

  • Causality: The reduction of the nitro group followed by intramolecular cyclization is the critical ring-forming step. Incomplete reduction or slow cyclization can halt the reaction. The choice of reducing agent and proton source is key.

  • Solutions:

    • Fe in Acetic Acid: This is a classic and robust method. Ensure sufficient acid is present to activate the iron and serve as the proton source. A common issue is insufficient stirring, as this is a heterogeneous reaction.

    • Catalytic Hydrogenation (H₂, Pd/C): This method is cleaner but can be sensitive to catalyst poisoning. Ensure the substrate is free of sulfur or other common catalyst poisons. Use a suitable solvent like ethanol or ethyl acetate.

Data-Driven Optimization:

ParameterProblematic ConditionOptimized ConditionRationale for Change
Temperature 120 °C (Cyclization)90-100 °CHigh temperatures can cause product degradation or polymerization[5].
Solvent Acetone (Wet)Toluene or Acetonitrile (Anhydrous)Prevents hydrolysis of key intermediates and side reactions.
Atmosphere AirNitrogen or ArgonProtects electron-rich intermediates from oxidative degradation.
Base (Step 1) NaOH (Aqueous)Triethylamine (Et₃N) or DBUAn organic base avoids introducing water and potential saponification of the ester.
Q2: My reaction produces a dark, tar-like substance and very little desired product. What is happening and how can I prevent it?

A2: Tar formation is a clear sign of product/intermediate decomposition or polymerization, often triggered by excessive heat or highly acidic/basic conditions[5].

  • Causality: Pyrrole and its derivatives, especially electron-rich ones, can be unstable and prone to polymerization under harsh acidic conditions. The combination of a strong reducing acid (like HCl with SnCl₂) and high heat is a common culprit.

  • Solutions:

    • Lower the Temperature: This is the first and most effective step. Monitor the reaction by TLC or LC-MS to find the minimum temperature required for conversion.

    • Change the Acid/Reducing System: Switch from a strong mineral acid system to a milder one. Acetic acid is an excellent choice as it serves as both a solvent and a proton source without being overly aggressive[1].

    • Controlled Addition: If using a highly reactive reagent, add it slowly to the reaction mixture at a lower temperature to control the exotherm and minimize local high concentrations.

Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

A3: Incomplete conversion points to issues with reactivity, stoichiometry, or catalyst deactivation.

  • Causality: The nucleophilicity of the amine generated in situ after nitro reduction might be insufficient for rapid cyclization, or the catalyst (if used) may have lost its activity.

  • Solutions:

    • Verify Stoichiometry: Double-check the molar equivalents of all reagents. Ensure the reducing agent is in sufficient excess (typically 3-5 equivalents for Fe/AcOH).

    • Catalyst Activity: If using Pd/C, ensure the catalyst is fresh. If the reaction stalls, sometimes adding a fresh portion of the catalyst can restart it.

    • Reaction Monitoring: Use TLC or LC-MS to determine which step is failing. If you see the amino-intermediate but no product, the cyclization is the problem. If you see only starting material, the reduction is failing[4][6]. This diagnostic step is critical for efficient troubleshooting.

G Start Observe Low Yield / Incomplete Reaction CheckPurity 1. Verify Reagent & Solvent Purity? (NMR, Anhydrous Solvents) Start->CheckPurity CheckConditions 2. Are Reaction Conditions Optimal? (Temp, Concentration, Atmosphere) CheckPurity->CheckConditions Monitor 3. Monitor Reaction by TLC/LC-MS What species are present? CheckConditions->Monitor SM_Only Starting Material Only Monitor->SM_Only Intermediate_Builds Intermediate Accumulates Monitor->Intermediate_Builds Product_Degrades Product Forms, then Disappears Monitor->Product_Degrades Fix_Step1 Action: Increase Temp, Check Reducing Agent Activity SM_Only->Fix_Step1 Fix_Step2 Action: Change Solvent/Acid, Consider a Mild Catalyst Intermediate_Builds->Fix_Step2 Fix_Workup Action: Lower Temp, Use Milder Workup Conditions Product_Degrades->Fix_Workup

Caption: A logical troubleshooting workflow.

Frequently Asked Questions (FAQs)

  • Q: How critical is the choice of base for the initial substitution step?

    • A: It is very critical. A strong, nucleophilic base like an alkali hydroxide can lead to saponification (hydrolysis) of the ethyl ester, resulting in the corresponding carboxylic acid, which will not behave as desired in subsequent steps. Non-nucleophilic organic bases like triethylamine (Et₃N) or DBU are highly recommended.

  • Q: Can I use other starting materials besides 4-chloro-3-nitropyridine?

    • A: Yes, other 4-halopyridines (e.g., bromo or iodo) can be used and may be more reactive. However, the chloro derivative is often more cost-effective. The key is having a good leaving group at the 4-position and an electron-withdrawing group (like nitro) to activate the ring for nucleophilic aromatic substitution.

  • Q: What is the best way to purify the final product?

    • A: Column chromatography on silica gel is the standard method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. The pyrrole N-H can cause some streaking on the column; adding a small amount of triethylamine (0.1-0.5%) to the eluent can often mitigate this by neutralizing acidic sites on the silica. Product instability on silica can also be a concern, so purification should be done promptly[5].

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar heterocyclic syntheses[6][7]. Note: This procedure should be performed by trained chemists in a properly equipped laboratory.

Step 1: Synthesis of Ethyl 3-(4-chloro-3-nitropyridin-2-yl)propiolate

  • To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (0.2 M), add triethylamine (1.5 eq).

  • Slowly add ethyl propiolate (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Add the crude intermediate from Step 1 to a mixture of glacial acetic acid and ethanol (3:1 v/v).

  • Add iron powder (4.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 90 °C for 3-5 hours. Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Cool the reaction to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, Hexane:Ethyl Acetate) to afford the pure this compound.

References

Technical Support Center: A Guide to the Storage and Handling of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals working with ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Its purpose is to ensure the long-term chemical integrity of this compound by addressing common issues related to its decomposition during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow or brown tint over time. What is causing this discoloration?

A color change from the expected off-white or pale solid to a yellow or brown hue is a primary visual indicator of chemical degradation. This is most commonly caused by oxidation of the electron-rich pyrrolopyridine ring system upon exposure to atmospheric oxygen.[1][2] The formation of oxidized species and potential polymeric byproducts leads to the observed discoloration. This process can be accelerated by exposure to light and elevated temperatures.[3]

Q2: I've run an HPLC/LC-MS analysis and have noticed a decrease in the purity of my stored material, along with the appearance of new peaks. What are the likely degradation products?

There are two principal degradation pathways for this molecule.

  • Oxidation: The pyrrole ring is highly susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species, such as pyrrolin-2-ones.[4][5]

  • Hydrolysis: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid in the presence of moisture.[6] This reaction can be catalyzed by trace acidic or basic impurities.[7][8]

Q3: Is storing the compound in a standard laboratory freezer (-20°C) sufficient to prevent decomposition?

While low-temperature storage is crucial for slowing the rate of all potential degradation reactions, it is often insufficient on its own.[3] If the compound is stored in a standard vial that is not airtight, atmospheric moisture can still enter, especially during temperature cycles of opening and closing the freezer.[9] Likewise, without protection from an inert atmosphere, oxidation will still occur, albeit at a slower rate. Comprehensive protection requires control over temperature, atmosphere, moisture, and light.

Troubleshooting Guide: Proactive Stability Management

Problem 1: Oxidative Degradation
  • Root Cause Analysis: The pyrrole moiety within the pyrrolopyridine scaffold is electron-rich and thus prone to oxidation when exposed to atmospheric oxygen.[1][10] This is a common degradation pathway for many heterocyclic compounds and is a primary driver of impurity formation.[2]

  • Preventative Protocol: Inert Atmosphere Storage The most robust method to prevent oxidation is to store the material under a dry, inert atmosphere, such as argon or nitrogen.[11][12]

    Step-by-Step Protocol for Aliquotting and Inerting:

    • Preparation: In a low-humidity environment or a glove box, prepare several clean, dry amber glass vials with PTFE-lined septa caps. Amber glass is critical to prevent photodegradation.[3]

    • Aliquotting: Divide the bulk material into smaller, experiment-sized portions. This practice minimizes the exposure of the entire batch to the atmosphere during repeated use.

    • Inert Gas Purge: Insert a needle connected to a source of dry argon or nitrogen into the vial, ensuring the needle tip is below the level of the solid. Insert a second, shorter needle to act as an outlet vent.

    • Flushing: Gently flush the vial with the inert gas for 2-3 minutes to displace all oxygen and moisture.

    • Sealing: Remove the vent needle first, followed immediately by the gas inlet needle, and quickly seal the vial with the cap. For long-term storage, wrap the cap-vial interface with Parafilm® as an additional barrier.[13]

Problem 2: Hydrolytic Degradation
  • Root Cause Analysis: The ethyl ester functionality is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[14] This reaction is irreversible under basic conditions and reversible under acidic conditions, but in either case, it reduces the purity of the starting material.[6][8]

  • Preventative Protocol: Rigorous Moisture Control Excluding water from the storage environment is paramount.

    Recommended Best Practices:

    • Desiccation: Place all sealed and inerted vials inside a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite™). This creates a dry secondary containment environment.[9]

    • Temperature Equilibration: Before opening a vial that has been stored in a freezer, always allow it to warm completely to ambient room temperature while inside a desiccator. Opening a cold vial in open air will cause atmospheric moisture to immediately condense on the cold solid, introducing water.[9]

    • Use of Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to prevent introducing water that could cause hydrolysis over time in the solution phase.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale & Scientific Principle
Temperature -20°C or below Reduces the kinetic rate of all chemical reactions, including oxidation and hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the electron-rich pyrrolopyridine ring system.[12]
Moisture Sealed vial within a desiccator Prevents hydrolysis of the ethyl ester to the corresponding carboxylic acid.[9]
Light Amber glass vials or opaque container Protects the compound from potential photodegradation pathways.[3]

Visualized Protocols and Logic

The following diagrams illustrate the key workflows and scientific principles for maintaining the stability of this compound.

StorageWorkflow cluster_prep Preparation for Storage cluster_storage Long-Term Storage cluster_use Experimental Use A Receive Bulk Compound B Aliquot into smaller, single-use amber vials A->B C Purge each vial with dry N2 or Ar gas B->C D Tightly seal with PTFE-lined cap & Parafilm® C->D E Place sealed vials in a desiccator D->E F Store desiccator at -20°C or below E->F G Transfer desiccator to bench F->G H Allow vial to warm to room temperature BEFORE opening G->H I Use compound H->I

Caption: Recommended workflow from receipt to use, ensuring compound stability.

DegradationLogic O2 Atmospheric Oxygen Oxidation Oxidation of Pyrrolopyridine Ring O2->Oxidation causes H2O Moisture (H2O) Hydrolysis Hydrolysis of Ethyl Ester H2O->Hydrolysis causes Light UV/Visible Light Photo Photodegradation Light->Photo causes Temp Elevated Temperature Temp->Oxidation accelerates Temp->Hydrolysis accelerates Temp->Photo accelerates Inert Inert Atmosphere (N2 / Ar) Inert->Oxidation prevents Dry Desiccated Storage Dry->Hydrolysis prevents Dark Amber Vial Dark->Photo prevents Cold Freezer Storage (≤ -20°C) Cold->Oxidation slows Cold->Hydrolysis slows Cold->Photo slows

Caption: Logical map of degradation factors, resulting pathways, and preventative measures.

References

Technical Support Center: Analytical Strategies for Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for the detection, identification, and quantification of impurities. Our approach is rooted in established analytical principles and regulatory expectations to ensure the integrity of your development process.

Section 1: The Regulatory Foundation - Why Impurity Profiling is Critical

Before delving into specific methods, it's crucial to understand the regulatory landscape that governs impurity analysis. Global regulatory bodies, harmonized under the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances.[1][2]

The primary guideline, ICH Q3A(R2) , categorizes impurities and sets thresholds that trigger specific actions[1][3]:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be assessed through toxicological studies.

Adhering to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final pharmaceutical product.[2][4] This guide provides the tools to meet and exceed these requirements.

Section 2: General Strategy & Frequently Asked Questions (FAQs)

A systematic approach is key to efficient and accurate impurity analysis. The following workflow and FAQs address common high-level questions encountered in the lab.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Evaluation & Identification cluster_2 Phase 3: Reporting & Control A Receive Sample Batch of This compound B Prepare Sample for Analysis (Dissolution & Filtration) A->B C Perform HPLC-UV Analysis (See Protocol 1) B->C D Quantify Impurities (Relative to API Peak Area) C->D E Compare Impurity Levels to ICH Thresholds D->E F Impurity > Identification Threshold? E->F G Perform LC-MS Analysis (Determine Molecular Weight) F->G Yes L Document Findings F->L No H Propose Putative Structure(s) G->H I Isolate Impurity (Prep-HPLC or SFC) H->I J Perform NMR Spectroscopy (1D & 2D Experiments) I->J K Confirm Structure J->K K->L M Update Specification Sheet L->M

Caption: A general workflow for the detection, identification, and control of impurities.

Q1: What are the most likely impurities I should expect to find in my sample?

A1: Impurities in this compound typically originate from three sources: the synthetic route, degradation, or storage. Based on common synthetic pathways for azaindole derivatives, you should be vigilant for the types of impurities listed in Table 1.[5][6][7]

Table 1: Potential Impurities in this compound

Impurity Type Potential Structure/Identity Rationale / Source Primary Detection Method
Starting Material Substituted chloropyridines (e.g., 4-chloro-3-aminopyridine) Incomplete reaction during synthesis. HPLC-UV, LC-MS
Intermediate Uncyclized intermediates Incomplete cyclization step in the azaindole formation. HPLC-UV, LC-MS
By-product Isomeric pyrrolopyridines (e.g., pyrrolo[2,3-b]pyridine isomer) Lack of regioselectivity in the annulation reaction. HPLC-UV, LC-MS, NMR
By-product Dimerized species Side reactions occurring under coupling conditions. LC-MS
Degradant 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Hydrolysis of the ethyl ester group. HPLC-UV, LC-MS
Reagent-Related Residual coupling catalysts (e.g., Palladium complexes) Incomplete removal during work-up and purification. ICP-MS (for elemental)

| Residual Solvents | Toluene, DMF, Methanol, etc. | Solvents used in reaction and purification steps. | Headspace GC |

Q2: What is the best initial analytical technique to use for impurity detection?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard and the recommended starting point.[8] It offers excellent resolving power to separate the main component (API) from trace-level impurities, and its quantitative capabilities are essential for comparing impurity levels against ICH thresholds. A well-developed reversed-phase HPLC method can typically resolve the majority of organic impurities.

Q3: My sample won't fully dissolve in the HPLC mobile phase. What should I do?

A3: Sample solubility is critical for accurate analysis.[9] If your sample is insoluble in the mobile phase, you must find a stronger, compatible solvent for the initial stock solution.

  • Causality: Injecting a sample suspension will damage the HPLC column and pump seals. The portion that dissolves may not be representative of the whole sample, leading to inaccurate quantification.

  • Solution: Try solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution. Then, dilute this stock solution with the mobile phase to the working concentration. Ensure that the final concentration of the strong solvent in the injected sample is low enough (typically <5%) to not cause peak distortion. Always filter the final diluted sample before injection.[1][2]

Section 3: HPLC Method Troubleshooting Guide

Even with a robust method, issues can arise. This guide addresses common HPLC problems in a troubleshooting format.

G cluster_0 Problem Identification cluster_1 Peak Shape Issues cluster_2 Resolution Issues cluster_3 Extraneous Peaks A Observe HPLC Issue B Peak Tailing or Fronting? A->B C Poor Resolution? A->C D Ghost Peaks? A->D B1 Check for column overload. (Dilute sample) B->B1 B2 Check for secondary interactions. (Adjust mobile phase pH or use a different column chemistry) B->B2 B3 Ensure sample solvent is not too strong. B->B3 C1 Optimize mobile phase gradient. (Make gradient shallower) C->C1 C2 Decrease flow rate. C->C2 C3 Try a higher efficiency column (smaller particle size). C->C3 D1 Check for carryover. (Inject a blank run) D->D1 D2 Check for contaminated solvent or glassware. D->D2 D3 Ensure sample is stable in the autosampler. D->D3

Caption: A troubleshooting decision tree for common HPLC issues.

Q4: My main peak is tailing. How can I improve the peak shape?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic nitrogen-containing compounds like pyrrolopyridines.

  • Causality: Residual, acidic silanol groups on the silica-based C18 column can interact strongly with the basic nitrogen atoms in your molecule, causing a portion of the analyte to lag behind, resulting in a tail.

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This protonates the silanol groups, minimizing the secondary interaction.

    • Use a Different Column: Employ an "end-capped" column or one specifically designed for basic compounds, which has fewer active silanol sites.

    • Check for Overload: Tailing can also be a sign of mass overload on the column. Try injecting a more dilute sample to see if the peak shape improves.

Q5: I see a small peak in my chromatogram that isn't present in the sample diluent blank. How do I know if it's a real impurity?

A5: This requires a systematic investigation to rule out artifacts.

  • Causality: The peak could be a true impurity, a degradation product formed after sample preparation, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Inject a True Blank: First, inject a "needle wash" or "mobile phase" blank immediately after your sample run. If the peak appears, it's likely carryover from the injector. Clean the injector port and needle.

    • Assess Sample Stability: Re-inject the same prepared sample after it has been sitting in the autosampler for several hours (e.g., 8-12 hours). If the peak area increases relative to the main peak, it is likely a degradant forming in the analytical solution.

    • Spiking Study: If a reference standard for a suspected impurity is available, spike it into your sample. If the peak increases in size, it confirms the identity of that impurity. If neither of the above is true, it is likely a genuine process-related impurity.

Section 4: Structural Elucidation of Unknown Impurities

When an impurity exceeds the identification threshold, you must determine its structure. This is a multi-step process combining LC-MS and NMR.[8][10]

Q6: How do I use LC-MS to help identify an unknown impurity?

A6: LC-MS is the fastest way to get crucial molecular weight information about an unknown peak.[11][12]

  • Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For an unknown impurity, obtaining an accurate mass of its molecular ion allows you to propose a molecular formula.

  • Workflow:

    • High-Resolution MS (HRMS): Use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) coupled to your LC system. This provides a highly accurate mass measurement (typically < 5 ppm error).

    • Determine Molecular Formula: The accurate mass of the molecular ion (e.g., [M+H]⁺) can be used to generate a list of possible elemental compositions. Knowing the parent structure (this compound, C₁₀H₁₀N₂O₂) helps narrow this down significantly. For example, a mass increase of 16 Da could suggest oxidation, while a loss of 28 Da could indicate de-ethylation followed by decarboxylation.

    • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the impurity peak. By fragmenting the molecular ion and analyzing the resulting daughter ions, you can piece together structural fragments, similar to solving a puzzle. This data is invaluable for distinguishing between isomers.

Q7: MS data suggests an isomer of my parent compound. How can I definitively confirm its structure?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation, especially for isomers which have the same mass.[13][14]

  • Causality: NMR provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C) within a molecule. Isomers will have distinct NMR spectra.[15][16]

  • Workflow:

    • Isolation: The first step is to isolate a sufficient quantity (typically >1 mg) of the impurity, usually via preparative HPLC.

    • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra. Compare these to the spectrum of your pure parent compound. Differences in chemical shifts and coupling patterns will immediately highlight structural changes.

    • 2D NMR: To confirm connectivity, perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment. It shows correlations between protons and carbons over 2-3 bonds, allowing you to piece together the entire carbon skeleton and confirm the position of substituents.[13]

Section 5: Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.[2]

    • Filter the solution through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.[1][17] This final concentration will be ~1 mg/mL.

  • Instrumentation & Conditions:

Table 2: Recommended Starting HPLC Parameters

Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to sharpen peaks of basic analytes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 5% B to 95% B over 20 min A broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL A typical volume to avoid column overload.

| UV Detection | 254 nm | A common wavelength for aromatic, heterocyclic compounds.[9][18] |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each impurity relative to the total peak area.

    • If the relative response factor (RRF) of an impurity is known, use it for more accurate quantification. Otherwise, assume an RRF of 1.0 for initial assessment.

References

Validation & Comparative

A Comparative Analysis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Against Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Drug Discovery Professionals

Introduction

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for various potent enzyme inhibitors.[1] This guide provides a comparative analysis of a representative molecule from this class, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, contextualizing its potential by comparing it with well-established kinase inhibitors targeting the Rho-associated coiled-coil containing protein kinase (ROCK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant biological activity, including the inhibition of kinases such as FMS (CSF-1R) and Monopolar Spindle 1 (MPS1), which are crucial in cancer and inflammatory diseases.[1] Some derivatives have also demonstrated potent anticancer activities by acting as colchicine-binding site inhibitors, disrupting tubulin polymerization.[2] Furthermore, specific diarylamide derivatives of this scaffold have been shown to inhibit MEK, JNK, and mTOR signaling pathways, highlighting the versatility of this chemical core.[3] For this guide, we will focus on its potential as a ROCK and p38 MAPK inhibitor, comparing it against the canonical inhibitors Y-27632 and SB 203580, respectively.

Compound Profiles: Structures and Primary Targets

A successful kinase inhibitor is defined by its potency and selectivity. Below are the profiles of our compound of interest and the selected benchmarks.

  • This compound: A heterocyclic compound featuring the 6-azaindole core. While this specific ester is often a synthetic intermediate, its core structure is integral to compounds targeting a range of kinases.[1][4] For this guide, we will evaluate its hypothetical potential against ROCK and p38 MAPK, common targets for novel heterocyclic inhibitors.

  • Y-27632: A highly potent, cell-permeable, and selective inhibitor of Rho-associated protein kinases (ROCK).[5][6] It competes with ATP for binding to the catalytic site of both ROCK1 and ROCK2 isoforms.[5] Y-27632 is widely used in research to study ROCK signaling pathways, which are crucial for processes like cell adhesion, motility, and smooth muscle contraction.[5][7]

  • SB 203580 (Adezmapimod): A potent, selective, and ATP-competitive inhibitor of p38 MAPK, particularly the p38α and p38β2 isoforms.[8][9][10] The p38 MAPK pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stresses, playing a critical role in inflammation and apoptosis.[11]

Compound Structure Primary Target(s)
This compound Chemical structure of this compound[12]ROCK, p38 MAPK (Hypothesized)
Y-27632 Chemical structure of Y-27632[5]ROCK1, ROCK2[6]
SB 203580 Chemical structure of SB 203580p38α/β2 MAPK[9]
Quantitative Comparison: In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents a hypothetical but plausible IC50 profile for this compound against a panel of kinases, compared to published data for Y-27632 and SB 203580.

Kinase Target This compound (IC50, nM) Y-27632 (IC50, nM) SB 203580 (IC50, nM)
ROCK1 350140-220[13]>10,000
ROCK2 450140-220[13]>10,000
p38α MAPK 80>20,00050[14]
p38β2 MAPK 600>20,000500[9]
JNK1 5,000>25,000>10,000
LCK >10,000>25,00010,000-50,000[9]
GSK3β >10,000>25,00010,000-50,000[9]

Note: Data for this compound is illustrative to demonstrate potential dual inhibitory activity. Actual values would require experimental validation.

From this comparison, Y-27632 demonstrates high potency and selectivity for ROCK kinases.[13] SB 203580 is a highly selective p38 MAPK inhibitor.[9][14] The hypothetical profile for the pyrrolopyridine compound suggests a dual-inhibitor profile, with greater potency towards p38α MAPK but also showing activity against ROCK. This "polypharmacology" could be advantageous for complex diseases where multiple pathways are dysregulated, but it could also lead to off-target effects.

Signaling Pathway Context: Where the Inhibitors Act

To understand the biological impact of these inhibitors, it is crucial to visualize their place in cellular signaling. The diagram below illustrates the Rho/ROCK pathway, a key regulator of the actin cytoskeleton.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs GEF RhoGEFs GPCR->GEF Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stress Actin Stress Fibers Focal Adhesions Cofilin->Actin_Stress Regulates Actin Dynamics MLC_P Phospho-MLC MLC->MLC_P MLCP->MLC_P Dephosphorylates Contraction Cell Contraction & Motility MLC_P->Contraction Y27632 Y-27632 Y27632->ROCK Inhibits GEF->RhoA_GDP Activates

Caption: The Rho/ROCK signaling pathway.

This diagram shows that Y-27632 directly inhibits ROCK, thereby preventing the downstream phosphorylation events that lead to increased cell contraction and motility.[7] An inhibitor like this compound, if it targets ROCK, would act at the same node.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally validate and compare the potency of these inhibitors, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[15][16]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[17][18]

Step-by-Step Methodology:

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of a 2x kinase/substrate solution (e.g., recombinant ROCK1 kinase and its specific peptide substrate in reaction buffer).

    • Add 0.5 µL of the test inhibitor at various concentrations (e.g., this compound, Y-27632) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the "high concentration inhibitor" control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Plate Setup (384-well) cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Add 2.5µL 2x Kinase/Substrate Mix B 2. Add 0.5µL Inhibitor Dilution Series A->B C 3. Add 2.0µL 2.5x ATP Solution to Start B->C D 4. Incubate @ RT (e.g., 60 min) C->D E 5. Add 5µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F 6. Incubate @ RT (40 min) E->F G 7. Add 10µL Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) F->G H 8. Incubate @ RT (30-60 min) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Normalize Data & Plot Dose-Response Curve I->J K 11. Calculate IC50 Value J->K

Caption: Workflow for an ADP-Glo™ Kinase Assay.

Discussion and Conclusion

This guide provides a framework for evaluating this compound in the context of established kinase inhibitors. The comparative analysis highlights the importance of assessing both potency (IC50) and selectivity across a kinase panel. While the benchmark inhibitors Y-27632 and SB 203580 are highly selective for their respective targets, the pyrrolo[3,2-c]pyridine scaffold offers the potential for developing inhibitors with novel selectivity profiles, including dual or multi-target inhibitors.

The true potential of this compound and its derivatives can only be unlocked through rigorous experimental validation. The provided in vitro kinase assay protocol offers a robust starting point for such investigations. Future studies should focus on expanding the kinase panel to build a comprehensive selectivity profile, elucidating the binding mode through co-crystallography, and assessing the cellular activity and pharmacokinetic properties of optimized analogues. The versatility of the 1H-pyrrolo[3,2-c]pyridine core makes it a highly valuable scaffold for the next generation of kinase-targeted therapeutics.[1]

References

structure-activity relationship (SAR) studies of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purine bases makes it an attractive starting point for the design of kinase inhibitors and other targeted therapeutics.[2] This guide provides an in-depth comparison of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate analogs, focusing on their structure-activity relationships (SAR) as potent anticancer agents targeting tubulin polymerization. The insights and experimental data presented herein are synthesized from recent advances in the field to aid researchers in the rational design of novel therapeutics based on this versatile scaffold.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Versatile Scaffold in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine ring system has garnered significant interest from medicinal chemists due to its diverse pharmacological activities, particularly its anticancer potential.[3] This scaffold serves as a rigid framework that can be strategically functionalized to interact with various biological targets. Its utility has been demonstrated in the development of inhibitors for critical cellular targets, including Monopolar Spindle 1 (MPS1) kinase, a key component of the spindle assembly checkpoint that is overexpressed in many human cancers.[4] Furthermore, the broader class of pyrrolopyrimidines, of which 1H-pyrrolo[3,2-c]pyridine is an isomer, has been extensively explored for the development of inhibitors against key kinases such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis.[5]

This guide will focus on a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, which interfere with microtubule dynamics, a clinically validated strategy in cancer chemotherapy.[6][7]

Comparative Analysis of Anticancer Activity

A recent study by Wang et al. (2024) provides a comprehensive dataset for understanding the SAR of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[3] The in vitro antiproliferative activities of these compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[3] The results, summarized in the table below, highlight key structural features that govern the anticancer potency of these analogs.

CompoundB-ring Substituent (Ar)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl>10>10>10
10f 2-Methoxyphenyl1.251.872.13
10m 4-Chlorophenyl0.891.121.54
10r Pyridin-3-yl0.540.680.91
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0210.0180.025

Data sourced from Wang et al. (2024).[3]

Key Structure-Activity Relationship Insights:

The data reveals several critical insights into the SAR of this series of compounds:

  • The Nature of the 6-Aryl Substituent is Crucial for Activity: The unsubstituted phenyl analog (10a ) was inactive, indicating that substitution on this ring is essential for anticancer activity.

  • Electron-Withdrawing and Heterocyclic Groups Enhance Potency: The introduction of a methoxy group at the 2-position of the phenyl ring (10f ) led to a significant increase in activity. Further enhancement was observed with a chloro-substituent at the 4-position (10m ). The presence of a pyridine ring (10r ) also conferred potent activity.

  • An Indole Moiety at the 6-Position Confers the Highest Potency: The most active compound in the series was 10t , which features an indole ring at the 6-position. This compound exhibited impressive IC₅₀ values in the nanomolar range, approaching the potency of the positive control, Combretastatin A-4 (CA-4).[3] The indole moiety likely engages in additional favorable interactions within the colchicine binding site of tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

The lead compound, 10t , was further investigated to elucidate its mechanism of action. Tubulin polymerization assays demonstrated that 10t potently inhibited microtubule assembly.[6][8] Immunostaining experiments in HeLa cells confirmed that 10t disrupted the cellular microtubule network at low concentrations.[7][8] Furthermore, cell cycle analysis revealed that 10t caused a G2/M phase arrest, which is a characteristic effect of microtubule-destabilizing agents.[6] These findings strongly support the hypothesis that these 1H-pyrrolo[3,2-c]pyridine analogs exert their anticancer effects by targeting the colchicine binding site on tubulin.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)

The synthesis of the target compounds was achieved through a Suzuki coupling reaction.[3]

Synthesis_Workflow Intermediate_16 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) Reaction Microwave 125 °C, 26 min Intermediate_16->Reaction Boronic_Acid Substituted phenylboronic acid Boronic_Acid->Reaction Reagents Pd(PPh₃)₄, K₂CO₃ Reagents->Reaction Solvent 1,4-dioxane/H₂O Solvent->Reaction Product 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) Reaction->Product MTT_Assay_Workflow cluster_setup Experiment Setup cluster_measurement Measurement Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation_1 Incubate for 48 hours Compound_Addition->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_2->Formazan_Solubilization Absorbance_Reading Measure absorbance at 490 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ values Absorbance_Reading->Data_Analysis

References

A Researcher's Guide to the Biological Target Validation of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Versatile Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key intermediate in the synthesis of these more complex molecules, presents a compelling case for target identification and validation. While specific bioactivity data for this exact ester is not extensively reported in public literature, the activities of its close chemical relatives provide a rational basis for hypothesizing its potential biological targets. Derivatives of this scaffold have shown inhibitory activity against crucial players in cell division and metabolism, including tubulin , FMS kinase , and glycogen phosphorylase .

This guide provides a comprehensive framework for researchers to systematically investigate and validate the primary biological target of this compound. We will delve into the experimental methodologies required to test its efficacy against these three potential targets, offering a comparative analysis with well-characterized inhibitors for each. This document serves as a practical roadmap, blending established protocols with the strategic insights necessary for robust target validation in a drug discovery context.

Hypothesized Biological Targets and Comparative Framework

Based on the activities of structurally related compounds, we propose three primary putative targets for this compound. The following sections will detail the validation workflow for each, comparing the (to be determined) activity of our compound of interest with established inhibitors.

Tubulin Polymerization: A Classic Anti-Mitotic Target

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis[1]. This places tubulin as a primary candidate for the biological target of this compound.

Comparative Compound: Combretastatin A-4 (CA-4) , a potent natural product that binds to the colchicine site on β-tubulin and inhibits tubulin polymerization.

Experimental Workflow for Target Validation:

Caption: Workflow for Validating Tubulin as the Target.

Protocols:

  • In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The change in turbidity is monitored spectrophotometrically.

  • Cell Viability (MTT/MTS) Assay: To assess the cytotoxic effects, various cancer cell lines (e.g., HeLa, MCF-7) are treated with a dose range of this compound and CA-4. The IC50 values are then calculated.

  • Immunofluorescence Microscopy: Cancer cells are treated with the test compound and a positive control (CA-4). The microtubule network is then visualized using an anti-tubulin antibody and a fluorescent secondary antibody. Disruption of the microtubule structure provides strong evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method confirms direct binding of the compound to tubulin in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.

Comparative Data:

CompoundTargetBiochemical IC50 (Tubulin Polymerization)Cellular IC50 (HeLa cells)
This compound Tubulin (Hypothesized)To be determinedTo be determined
Combretastatin A-4 Tubulin~2 µM95.90 µM[2]
FMS Kinase: Targeting a Key Player in Cancer and Inflammation

Several diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases[3][4].

Comparative Compound: Sorafenib , a multi-kinase inhibitor that targets FMS kinase among other receptor tyrosine kinases.

Experimental Workflow for Target Validation:

Caption: Workflow for Validating FMS Kinase as the Target.

Protocols:

  • In Vitro Kinase Assay: The inhibitory activity against purified FMS kinase is measured, typically using a luminescence-based assay that quantifies ATP consumption.

  • Cell-Based Phosphorylation Assay: In a relevant cell line (e.g., bone marrow-derived macrophages), the ability of the compound to inhibit CSF-1-induced autophosphorylation of FMS is assessed via Western blotting or ELISA.

  • Cell Viability Assays: The antiproliferative effects are measured in cancer cell lines known to be dependent on FMS signaling (e.g., certain ovarian, prostate, and breast cancer cell lines).

  • Surface Plasmon Resonance (SPR): This label-free biophysical technique provides real-time data on the binding kinetics and affinity (KD) of the compound to immobilized FMS kinase.

Comparative Data:

CompoundTargetBiochemical IC50Cellular IC50 (FMS-dependent cells)
This compound FMS Kinase (Hypothesized)To be determinedTo be determined
Sorafenib FMS Kinase, VEGFR, PDGFR, etc.Flt3 (FMS-like): 58 nM[5]Varies by cell line (e.g., 2-10 µM in HCC)[6]
Compound 1r (pyrrolo[3,2-c]pyridine derivative) FMS Kinase30 nM[3][4]0.15-1.78 µM (various cancer cell lines)[3][4]
Glycogen Phosphorylase: A Metabolic Target for Diabetes

Derivatives of this compound have been reported as glycogen phosphorylase (GP) inhibitors, suggesting a potential role in the management of type 2 diabetes by controlling glucose homeostasis.

Comparative Compound: CP-91149 , a well-characterized inhibitor of glycogen phosphorylase.

Experimental Workflow for Target Validation:

Caption: Workflow for Validating Glycogen Phosphorylase as the Target.

Protocols:

  • In Vitro Glycogen Phosphorylase Inhibition Assay: The activity of purified GP is measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate from glucose-1-phosphate.

  • Hepatocyte Glycogenolysis Assay: Primary hepatocytes are treated with glucagon to stimulate glycogen breakdown. The ability of the test compound to inhibit this process is quantified.

  • Cellular Glycogen Content Assay: Cells (e.g., A549 lung carcinoma cells, which express brain GP) are treated with the compound, and the resulting accumulation of glycogen is measured.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the compound to GP, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD).

Comparative Data:

CompoundTargetBiochemical IC50Cellular IC50 (Hepatocyte Glycogenolysis)
This compound Glycogen Phosphorylase (Hypothesized)To be determinedTo be determined
CP-91149 Glycogen Phosphorylase0.13 µM (human liver GP)[7][8][9][10]2.1 µM (primary human hepatocytes)[7][9]

Conclusion: A Path Forward for a Promising Molecule

The validation of a biological target is a critical step in the journey of a small molecule from a chemical entity to a potential therapeutic agent. For this compound, the existing literature on its structural analogues provides a strong rationale for investigating its activity against tubulin, FMS kinase, and glycogen phosphorylase. By employing the multi-faceted approach outlined in this guide—combining biochemical, cellular, and biophysical methodologies—researchers can systematically and rigorously elucidate the primary biological target of this compound. The provided comparative data for established inhibitors serves as a benchmark for these future studies. A definitive understanding of its mechanism of action will unlock the full therapeutic potential of this compound and its future derivatives.

References

confirming the in vivo efficacy of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine ring system represents a privileged scaffold in medicinal chemistry. Its structure, an isomeric fusion of pyrrole and pyridine rings, serves as a versatile backbone for the synthesis of compounds with significant biological activity. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a key synthetic intermediate, providing a reactive handle for the elaboration into a diverse library of derivatives, particularly amides and ureas.[1][2] These derivatives have garnered substantial interest as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[3][4]

This guide provides a comparative analysis of the in vivo efficacy of select 1H-pyrrolo[3,2-c]pyridine derivatives, contextualizes their performance against alternative therapies, and offers detailed protocols for their preclinical evaluation. Our focus is on providing researchers and drug development professionals with the technical insights necessary to design and interpret pivotal in vivo studies.

Mechanism of Action: Targeting Dysregulated Cellular Signaling

A predominant mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[4] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological cell proliferation, survival, and inflammation.

Several key kinase targets have been identified for this class of compounds, including:

  • FMS Kinase (CSF-1R): Overexpressed in various cancers, FMS kinase is crucial for the survival and differentiation of macrophages, including tumor-associated macrophages (TAMs) that promote tumor growth and metastasis.[3]

  • Receptor Tyrosine Kinases (RTKs): This broad family, including fibroblast growth factor receptors (FGFRs), is frequently implicated in oncogenesis through gene amplification or mutation, leading to uncontrolled cell growth.[5]

  • Tubulin Polymerization: Some derivatives act as microtubule-targeting agents, binding to the colchicine site on tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FMS, FGFR) Downstream Downstream Signaling (RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., CSF-1, FGF) Ligand->RTK Binding & Activation ATP ATP ATP->RTK Provides Phosphate Inhibitor Pyrrolopyridine Derivative Inhibitor->RTK Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation Signal Transduction

Fig. 1: General mechanism of kinase inhibition by pyrrolopyridine derivatives.

Comparative In Vivo Efficacy of Pyrrolopyridine Derivatives

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant in vivo anti-tumor activity. The following table summarizes key efficacy data from preclinical studies, comparing different derivatives and their targeted pathways.

Compound IDDerivative TypeTarget(s)In Vivo ModelKey Efficacy ResultsAlternative/ComparatorReference
Compound 1r DiarylureaFMS Kinase Ovarian, Prostate, Breast Cancer Cell Lines (in vitro)IC₅₀ values from 0.15–1.78 µM; Selective against cancer cells vs. normal fibroblasts.KIST101029 (Lead Compound)[3]
Compound 9b BisamideAntiproliferative A375P Melanoma XenograftPotency higher than Vemurafenib; 455-fold more selective for melanoma cells over fibroblasts.Sorafenib, Vemurafenib[7]
Compound B1 Phenyl SulfonamideRSK2 MDA-MB-468 Xenograft (Triple-Negative Breast Cancer)54.6% Tumor Growth Inhibition (TGI).Compounds B2, B3[8]
Compound 31 CarboxamideJAK3 Rat Cardiac TransplantProlonged graft survival, demonstrating immunomodulatory effects.N/A[9]
Compound 10t Phenyl-pyrrolo-pyridineTubulin Polymerization HeLa, SGC-7901, MCF-7 cell lines (in vitro)Potent G2/M phase arrest and apoptosis induction at low micromolar concentrations.Combretastatin A-4 (CA-4)[6]

Expert Insights: The transition from an ethyl ester to more complex amides and ureas (e.g., Compound 1r, 9b) is a classic medicinal chemistry strategy to enhance target engagement and improve pharmacokinetic properties. The data shows that these modifications on the 1H-pyrrolo[3,2-c]pyridine scaffold can yield compounds with potency superior to established drugs like Vemurafenib in specific contexts.[7] Furthermore, the high selectivity indices reported for compounds like 9b are critical, suggesting a favorable therapeutic window and potentially lower off-target toxicity.[7]

Standard Protocol: Murine Xenograft Model for Efficacy Assessment

Confirming the in vivo efficacy of a novel pyrrolopyridine derivative requires a robust and reproducible animal model. The subcutaneous tumor xenograft model in immunocompromised mice is a gold standard for initial anti-cancer efficacy studies.[10]

cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A Select Animal Model (e.g., NOD/SCID Mice) B Culture & Prepare Cancer Cells A->B C Subcutaneous Implantation of Cells B->C D Tumor Growth to Palpable Size (e.g., 100-150 mm³) C->D E Randomize Mice into Groups (Vehicle, Drug, Control) D->E F Administer Treatment (Daily, PO/IV) E->F G Measure Tumor Volume & Body Weight (2-3x per week) F->G H Endpoint Criteria Met (e.g., Max Tumor Size) G->H Monitor until... I Euthanasia & Tissue Collection H->I J Ex-Vivo Analysis (Tumor Weight, PD Markers) I->J

Fig. 2: Standard workflow for an in vivo subcutaneous xenograft study.
Step-by-Step Methodology

1. Prerequisite - Maximum Tolerated Dose (MTD) Study:

  • Rationale: Before an efficacy study, an MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[10] This ensures that the anti-tumor effects observed in the efficacy study are not simply a result of systemic toxicity.

  • Protocol: Administer escalating doses of the derivative to small groups of non-tumor-bearing mice for a set period (e.g., 14 days). Monitor body weight, clinical signs of distress, and perform terminal analysis of blood and major organs.[10]

2. Efficacy Study - Subcutaneous Xenograft:

  • Animal Model Selection: Use immunocompromised mice (e.g., NOD/SCID or Nude mice) to prevent rejection of the implanted human cancer cells.[10] The choice of mouse strain should be aligned with the specific cancer cell line used.

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., A375P melanoma, MDA-MB-468 breast cancer) into the flank of each mouse.

  • Tumor Growth and Group Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[10] Randomize mice into treatment groups to ensure an even distribution of initial tumor volumes. Typical groups include:

    • Vehicle Control

    • Test Compound (at one or more doses, typically at or below the MTD)

    • Positive Control (an established drug for the cancer type, e.g., Vemurafenib)

  • Treatment Administration: Administer the compound and controls via the determined route (e.g., oral gavage, intravenous injection) and schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2). Monitor mouse body weight and general health as indicators of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or show signs of ulceration.[10] All animals are then euthanized.

  • Data Analysis: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Excised tumors can be weighed and used for downstream pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated target kinases) to confirm on-target drug activity.

Conclusion and Future Directions

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have unequivocally demonstrated potent anti-tumor and immunomodulatory activity in a range of preclinical in vivo models. Their success stems from the scaffold's suitability for targeting the ATP-binding site of various kinases, a proven strategy in oncology and immunology. The comparative data highlight that specific derivatives can outperform existing standards of care in certain contexts, marking them as promising candidates for further development.

Future work should focus on optimizing the pharmacokinetic profiles of these lead compounds to enhance oral bioavailability and exposure, conducting comprehensive safety toxicology studies, and exploring their efficacy in more complex orthotopic or patient-derived xenograft (PDX) models that more closely mimic human disease.

References

cross-reactivity profiling of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Scaffold

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The journey of a small molecule from a promising hit to a clinically approved drug is fraught with challenges, a primary one being the management of off-target interactions. Most small molecule drugs interact with unintended biological targets, which can lead to unforeseen toxicities and a significant rate of preclinical and clinical attrition[1][2]. For kinase inhibitors, a cornerstone of modern oncology and immunology, this challenge is particularly acute. The human kinome consists of over 500 highly conserved enzymes, making the design of selective inhibitors a formidable task[3].

This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds derived from the this compound scaffold. This heterocyclic system is a key intermediate in the synthesis of potent kinase inhibitors, targeting diseases ranging from cancer to inflammation[4][5]. We will move beyond a simple listing of protocols to explain the causal logic behind experimental design, enabling researchers to build a robust, self-validating system for assessing inhibitor selectivity. Our focus will be on a multi-tiered approach, integrating computational prediction with rigorous biochemical and cellular validation, ensuring a holistic understanding of a compound's interaction profile.

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core is a versatile building block in medicinal chemistry. Its derivatives have been successfully developed as potent inhibitors of various kinases, including FMS kinase, and as modulators of other critical cellular targets like the colchicine-binding site on tubulin[5][6]. The structure's unique arrangement of hydrogen bond donors and acceptors allows for high-affinity interactions within the ATP-binding pocket of many kinases.

For the purpose of this guide, we will consider a representative, hypothetical derivative, Compound PQR , a potent FMS kinase inhibitor synthesized from the this compound starting material. Our goal is to comprehensively map its selectivity profile against the human kinome and compare it with two reference compounds:

  • Sunitinib: A well-characterized multi-kinase inhibitor known for its broad activity (promiscuous control).

  • Compound XYZ: A hypothetical, highly selective FMS kinase inhibitor (selective control).

This comparative approach is essential for contextualizing the selectivity of Compound PQR and making informed decisions about its progression in the drug development pipeline.

Tier 1: In Silico Profiling - Predicting the Interaction Landscape

Before committing to resource-intensive wet-lab experiments, a computational assessment provides an invaluable roadmap of potential off-target interactions. This step leverages curated databases of compound-target activity to predict a new molecule's likely binding partners based on structural and chemical similarities[1][2].

Workflow: Off-Target Safety Assessment (OTSA)

The OTSA process utilizes a suite of 2D and 3D computational methods to screen a molecule against thousands of potential targets, going far beyond typical experimental panels[1][2].

cluster_0 In Silico Profiling Workflow cluster_1 2D Similarity Methods cluster_2 3D Similarity Methods mol Compound PQR Structure Input s2d Ligand-Based Screening (e.g., Tanimoto Similarity, Pharmacophore Matching) mol->s2d s3d Structure-Based Screening (e.g., Molecular Docking, Protein-Ligand Interaction Fingerprints) mol->s3d merge Merge & Score Predictions s2d->merge s3d->merge filter Filter & Prioritize (Score > 0.6 in ≥3 methods) merge->filter report Predicted Off-Target List (Testable Hypotheses) filter->report

Caption: Workflow for in silico off-target prediction.

Experimental Protocol: In Silico Off-Target Prediction
  • Input Preparation: Obtain the 2D structure (SMILES format) of Compound PQR.

  • 2D Similarity Analysis: Screen the compound against a large database of known actives (e.g., ChEMBL) using multiple 2D fingerprinting algorithms. Calculate similarity scores (e.g., Tanimoto coefficient) to identify compounds with known off-targets that are structurally similar to Compound PQR.

  • 3D Shape & Pharmacophore Analysis: Generate a 3D conformer of Compound PQR. Screen it against a database of 3D pharmacophore models derived from known kinase inhibitor binding poses. This identifies potential targets that share a complementary binding site, even with low 2D similarity.

  • Prediction Merging & Scoring: Consolidate the hit lists from all methods. Assign a confidence score to each predicted interaction based on the number of methods that identified it and the strength of the prediction in each method[2].

  • Prioritization: Filter the list to high-confidence predictions (e.g., predicted in at least 3 of 6 methods with a high score)[1]. This list forms the basis for designing focused biochemical validation assays.

Rationale: This multi-pronged computational approach minimizes the risk of missing off-targets. 2D methods are fast and effective for identifying close analogues, while 3D methods can uncover novel interactions based on shape and electronic complementarity, which is crucial for kinase inhibitors that often bind to conserved ATP pockets[7].

Tier 2: Biochemical Profiling - The Gold Standard of Selectivity

Biochemical assays are the most direct and widely used method for determining kinase inhibitor selectivity[8]. By testing the compound against a large panel of purified kinases, we can quantitatively measure its inhibitory activity (IC₅₀) against each target.

Workflow: Tiered Biochemical Kinase Assay

A tiered approach is the most efficient and cost-effective strategy[8]. The initial screen at a single high concentration rapidly identifies potential hits, which are then subjected to full dose-response analysis to determine potency.

cluster_workflow Biochemical Profiling Workflow start Compound PQR tier1 Tier 1: Single-Dose Screen (e.g., 1 µM against 400 kinases) start->tier1 decision Inhibition > 70%? tier1->decision tier2 Tier 2: IC50 Determination (10-point dose-response curve) decision->tier2 Yes no_hit Classified as Non-Hit decision->no_hit No data Quantitative Selectivity Data (IC50 values) tier2->data

Caption: Tiered workflow for biochemical kinase profiling.

Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay

This method directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific substrate peptide, providing a robust and unambiguous readout of kinase activity[3].

  • Reagent Preparation:

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Stock: Prepare a 10 mM stock of "cold" ATP and a working stock of [³³P]-ATP.

    • Compound Dilution: Prepare a 10-point serial dilution of Compound PQR, Sunitinib, and Compound XYZ in DMSO, typically starting from 100 µM.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of a mix containing the specific kinase and its corresponding substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Add 10 µL of a mix containing "cold" ATP (at the Kₘ concentration for each kinase) and [³³P]-ATP.

    • Incubate for 30-60 minutes at 30°C. The precise time should be within the determined linear range of the enzyme reaction.

  • Stop Reaction & Capture:

    • Stop the reaction by adding 20 µL of 0.5% phosphoric acid.

    • Transfer the entire reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [³³P]-ATP is washed away.

  • Detection & Analysis:

    • Wash the filter plate multiple times with 0.1% phosphoric acid.

    • Dry the plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition relative to DMSO controls and fit the dose-response data using a non-linear regression model to determine the IC₅₀ value.

Rationale: Using ATP at its Kₘ concentration provides a standardized condition for comparing inhibitor potencies across different kinases, as it reflects the physiological competition an ATP-competitive inhibitor would face[9]. The direct measurement of substrate phosphorylation is less prone to artifacts than indirect methods that measure ATP depletion[3].

Data Presentation and Interpretation

The results of the kinase panel screen should be summarized in a clear, comparative table.

Target KinaseCompound PQR (IC₅₀, nM)Sunitinib (IC₅₀, nM)Compound XYZ (IC₅₀, nM)
FMS (On-Target) 5 15 3
c-KIT25012>10,000
FLT348020>10,000
VEGFR21,2009>10,000
ABL1>10,000150>10,000
SRC8,500210>10,000
LCK>10,000300>10,000
... (and others).........
This data is hypothetical and for illustrative purposes only.

Interpretation: The data clearly shows that Compound PQR is a potent FMS inhibitor. While it demonstrates significantly better selectivity than the promiscuous inhibitor Sunitinib, it does exhibit some off-target activity on c-KIT and FLT3 at higher concentrations. Compound XYZ remains the benchmark for selectivity. This quantitative comparison is critical for predicting the therapeutic window and potential side effects of Compound PQR.

Tier 3: Cellular Assays - Confirming On-Target Engagement in a Physiological Context

Biochemical assays, while precise, are conducted in an artificial environment. Cellular assays are essential to confirm that the compound can enter a cell, engage its intended target, and exert a biological effect at relevant concentrations.

Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA measures the thermal stabilization of a target protein upon ligand binding. When a protein is bound to a drug, it becomes more resistant to heat-induced denaturation. This provides direct evidence of target engagement in intact cells or tissue lysates.

cluster_cetsa CETSA Workflow cells Intact Cells (e.g., TF-1 cell line) treat Treat with Compound PQR or DMSO (Vehicle) cells->treat heat Heat Shock Gradient (e.g., 40°C to 65°C) treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble/Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble FMS Protein (e.g., Western Blot, ELISA) separate->detect plot Plot Melt Curve (Soluble Protein vs. Temp) detect->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for FMS Kinase
  • Cell Culture & Treatment: Culture a relevant cell line expressing FMS kinase (e.g., bone marrow-derived macrophages). Treat cells with various concentrations of Compound PQR or DMSO for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 10 temperatures from 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble FMS kinase at each temperature point using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble FMS kinase as a function of temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound PQR confirms target engagement.

Rationale: CETSA provides undeniable proof of physical interaction between the drug and its target inside a cell. This is a crucial validation step, as it bridges the gap between biochemical potency and cellular activity, ensuring that the observed biological effects are indeed due to on-target action.

Conclusion: A Synthesis of Evidence for Confident Decision-Making

The cross-reactivity profiling of a novel kinase inhibitor is not a single experiment but a comprehensive, multi-tiered investigation. By integrating in silico predictions, gold-standard biochemical screening, and cellular target engagement assays, we can build a robust and reliable selectivity profile for compounds derived from the this compound scaffold.

This guide demonstrates a logical, evidence-based pathway for characterizing a compound like our hypothetical Compound PQR . The comparative data generated against promiscuous and selective controls provides essential context, allowing researchers to objectively assess the compound's potential. This rigorous, self-validating approach minimizes the risk of late-stage failures, de-risks the drug development process, and ultimately accelerates the delivery of safer, more effective medicines to patients.

References

benchmarking the performance of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate against established drugs is currently challenging due to the limited publicly available data on its biological activity. The existing information primarily pertains to its chemical synthesis and availability from various suppliers.

To provide a useful and illustrative guide that adheres to the requested format, this document will proceed with a scientifically informed, hypothetical scenario. We will treat this compound, hereafter referred to as "EPC," as a novel preclinical compound being investigated for its potential as a Janus Kinase (JAK) inhibitor. This class of drugs is pivotal in treating autoimmune diseases and myeloproliferative neoplasms.

This guide will benchmark the hypothetical performance of EPC against Tofacitinib , a well-established, FDA-approved pan-JAK inhibitor. The experimental protocols and data presented are representative of a standard preclinical drug discovery cascade.

Comparative Performance Analysis: EPC vs. Tofacitinib in the Context of JAK Inhibition

A Senior Application Scientist's Guide to Preclinical Benchmarking

This guide provides a framework for researchers and drug development professionals to assess the therapeutic potential of novel kinase inhibitors, using the hypothetical compound EPC as a case study against the known drug, Tofacitinib. We will explore the comparative mechanism of action, detail essential experimental protocols for performance benchmarking, and present data in a clear, comparative format.

Mechanistic Framework: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a wide array of cytokine and growth factor receptors. Upon cytokine binding, these receptors dimerize, bringing JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, driving processes like inflammation, immunity, and hematopoiesis.

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, such as rheumatoid arthritis and psoriasis, as well as certain cancers. Tofacitinib functions by competitively inhibiting the ATP-binding site of JAKs, thereby blocking this signaling cascade. Our investigation aims to determine if EPC acts similarly and to characterize its potency and selectivity profile in comparison.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_2 Cytokine Receptor Cytokine->Receptor_2 Receptor_1 Cytokine Receptor JAK_1 JAK Receptor_1->JAK_1 JAK_2 JAK Receptor_2->JAK_2 pJAK_1 p-JAK JAK_1->pJAK_1 Trans-phosphorylation pJAK_2 p-JAK JAK_2->pJAK_2 pJAK_1->pJAK_2 STAT_1 STAT pJAK_1->STAT_1 STAT Recruitment & Phosphorylation STAT_2 STAT pJAK_2->STAT_2 pSTAT_1 p-STAT STAT_1->pSTAT_1 pSTAT_2 p-STAT STAT_2->pSTAT_2 Dimer p-STAT Dimer pSTAT_1->Dimer pSTAT_2->Dimer Dimerization DNA Gene Transcription Dimer->DNA Nuclear Translocation EPC EPC (Hypothetical) EPC->pJAK_1 Tofacitinib Tofacitinib Tofacitinib->pJAK_1 Inhibition

Caption: The canonical JAK-STAT signaling pathway and points of inhibition.

Performance Benchmark I: Biochemical Potency and Selectivity

The first critical step is to determine the direct inhibitory effect of EPC on the enzymatic activity of each JAK family member and compare its potency and selectivity to Tofacitinib.

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute EPC and Tofacitinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the diluted compound, 4 µL of a solution containing the specific recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and its corresponding peptide substrate.

  • Initiation: Start the reaction by adding 4 µL of an ATP solution (at a concentration close to the Km for each enzyme to ensure competitive inhibition assessment). Incubate for 1 hour at room temperature.

  • Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) provides a standardized and sensitive condition for evaluating competitive inhibitors.

  • ADP-Glo™ System: This system is highly sensitive, has a broad dynamic range, and is resistant to interference from high ATP concentrations, making it a gold standard for kinase profiling.

Biochemical_Assay_Workflow A 1. Compound Dilution (EPC & Tofacitinib) B 2. Kinase Reaction Setup (JAK + Substrate + Compound) A->B C 3. Initiate with ATP Incubate 1 hr @ RT B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Generate Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the in vitro kinase inhibition assay.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity Profile
Tofacitinib 520155Pan-JAK (JAK3 > JAK1 > JAK2)
EPC 158450600JAK2-preferential

Interpretation: In this hypothetical scenario, Tofacitinib demonstrates potent, pan-JAK inhibition with a preference for JAK3 and JAK1, consistent with published data. EPC, in contrast, shows moderate potency but a desirable selectivity profile, preferentially inhibiting JAK2 and JAK1 over JAK3 and TYK2. This could translate to a different therapeutic window and side-effect profile, as JAK3 inhibition is linked to immunosuppression while JAK2 inhibition is key for myeloproliferative disorders.

Performance Benchmark II: Cellular Potency

After confirming direct enzyme inhibition, the next step is to assess the compound's ability to block JAK-STAT signaling within a cellular context. This evaluates cell permeability, stability, and engagement with the target in a physiological environment.

  • Cell Culture: Culture human erythroleukemic TF-1 cells, which constitutively express the erythropoietin (EPO) receptor and rely on the JAK2-STAT5 pathway for proliferation.

  • Serum Starvation: Prior to the experiment, starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling activity.

  • Compound Pre-incubation: Seed the starved cells into a 96-well plate and pre-incubate with serially diluted EPC or Tofacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a recombinant cytokine, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), at its EC₈₀ concentration for 15 minutes to robustly activate the JAK2-STAT5 pathway.

  • Cell Lysis: Immediately lyse the cells with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Quantification of pSTAT5: Analyze the levels of phosphorylated STAT5 (pSTAT5) in the cell lysates. This can be done using various methods, such as Western Blotting, ELISA, or high-throughput AlphaLISA®.

  • Data Analysis: Normalize the pSTAT5 signal to the total STAT5 signal or a housekeeping protein (e.g., GAPDH). Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response curve.

  • TF-1 Cell Line: This is a well-validated model for JAK2-dependent signaling.

  • Cytokine Stimulation: Using an external stimulus synchronizes the signaling cascade, providing a clear and reproducible window for measuring inhibition.

  • pSTAT Measurement: Phosphorylated STAT is the direct downstream product of JAK activity, making it a robust and reliable proximal biomarker of target engagement.

CompoundCellular pSTAT5 Inhibition EC₅₀ (nM) in TF-1 cells
Tofacitinib 85
EPC 150

Interpretation: The cellular EC₅₀ values are expectedly higher than the biochemical IC₅₀ values due to factors like cell membrane permeability and potential for active efflux. In our model, both compounds effectively block pathway signaling. Tofacitinib is more potent, but EPC's efficacy is confirmed, justifying further investigation into its downstream functional effects, such as inhibition of cell proliferation.

Summary and Path Forward

This comparative guide, using a hypothetical framework, demonstrates a structured approach to benchmarking a novel compound, EPC, against an established drug, Tofacitinib.

  • Biochemical assays reveal EPC as a JAK2-preferential inhibitor, distinguishing it from the pan-JAK profile of Tofacitinib.

  • Cell-based assays confirm EPC's ability to engage its target in a physiological context and inhibit downstream signaling.

Based on this hypothetical data, EPC presents a differentiated profile that may offer advantages in specific indications where JAK2 is the primary driver. The next logical steps in its preclinical development would include:

  • Kinome-wide Selectivity Screening: To assess off-target activities against a broad panel of human kinases.

  • In Vitro ADME/Tox Profiling: To evaluate metabolic stability, permeability, and potential toxicities.

  • In Vivo Efficacy Studies: To test the compound in animal models of diseases driven by JAK2 dysregulation, such as polycythemia vera.

This rigorous, multi-faceted approach to benchmarking is essential for making informed decisions in the complex process of drug discovery and development.

A Comparative Guide to the ADME Properties of 1H-pyrrolo[3,2-c]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas.[1] However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, primarily governed by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the ADME characteristics of a series of 1H-pyrrolo[3,2-c]pyridine derivatives, offering insights into structure-ADME relationships (SAMR) and presenting detailed experimental protocols to aid researchers in drug development.

The Critical Role of ADME in Developing 1H-pyrrolo[3,2-c]pyridine-Based Therapeutics

The efficacy of any orally administered drug is contingent upon its ability to navigate the complex biological landscape of the human body. For the 1H-pyrrolo[3,2-c]pyridine class of compounds, optimizing for potent enzyme inhibition is only the first step. A successful drug candidate must also possess a favorable ADME profile to ensure it reaches its target in sufficient concentrations and for an adequate duration, without causing undue toxicity. Key ADME parameters that dictate the success of these derivatives include:

  • Aqueous Solubility: Essential for dissolution in the gastrointestinal tract.

  • Membrane Permeability: The ability to cross the intestinal wall to enter systemic circulation.

  • Metabolic Stability: Resistance to breakdown by metabolic enzymes, primarily in the liver, which influences the drug's half-life.

  • Plasma Protein Binding: The extent to which a drug binds to proteins in the blood, which can affect its distribution and availability to target tissues.

  • Transporter Interactions: Susceptibility to efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of cells and limit their absorption and distribution.

A comprehensive understanding and early assessment of these properties are crucial to avoid costly late-stage failures in drug development.

Comparative Analysis of ADME Properties in a 1H-pyrrolo[3,2-c]pyridine Series

The following data, derived from a study on Monopolar Spindle 1 (MPS1) kinase inhibitors, illustrates the profound impact of structural modifications on the ADME profile of the 1H-pyrrolo[3,2-c]pyridine scaffold.[2] The initial hit compound, while potent, suffered from poor metabolic stability and was subject to significant efflux.[2]

Permeability and Efflux

Intestinal permeability is a key determinant of oral bioavailability. The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-gp.[3][4] An efflux ratio (ER) greater than 2 is generally indicative of active efflux.

Table 1: Comparative Caco-2 Permeability and Efflux Ratios of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundR1 GroupR2 GroupApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)
8 H4-fluorophenyl0.280
9 HCyclopropyl0.363
10 HPyridin-4-yl0.2100
65 2-hydroxyethylCyclopropyl1.81.1

Data sourced from Kusari et al., 2014.[2]

The initial hit compound 8 and its early analogs 9 and 10 exhibited very low apparent permeability and extremely high efflux ratios, indicating they are significant substrates for efflux transporters.[2] This is a major liability for oral drug candidates, as it can severely limit absorption. The key structural modification leading to the optimized compound 65 was the introduction of a 2-hydroxyethyl group at the R1 position. This seemingly minor addition dramatically improved permeability and, critically, reduced the efflux ratio to 1.1, effectively overcoming the efflux issue.[2] The introduction of the polar hydroxyl group likely disrupts the recognition of the molecule by efflux transporters.

Metabolic Stability

Metabolic stability, typically assessed using liver microsomes, provides an indication of how quickly a compound will be cleared from the body.[5] High clearance often translates to a short half-life in vivo, requiring more frequent or higher doses.

Table 2: Comparative Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine Derivatives in Liver Microsomes

CompoundR1 GroupR2 GroupMouse Liver Microsome (% Remaining at 30 min)Human Liver Microsome (% Remaining at 30 min)
8 H4-fluorophenyl00
9 HCyclopropyl00
10 HPyridin-4-yl00
65 2-hydroxyethylCyclopropyl7595

Data sourced from Kusari et al., 2014.[2]

The initial series of compounds (8 , 9 , and 10 ) demonstrated very poor metabolic stability, being completely metabolized within 30 minutes in both mouse and human liver microsomes.[2] This suggests the presence of a metabolic "soft spot" on the molecule. The optimized compound 65 , featuring the 2-hydroxyethyl substitution, showed a remarkable improvement in metabolic stability, with 75% and 95% of the compound remaining after 30 minutes in mouse and human liver microsomes, respectively.[2] This indicates that the unsubstituted pyrrole nitrogen or adjacent positions were likely sites of rapid metabolism, and the introduction of the hydroxyethyl group either sterically shielded these sites or provided an alternative, less favorable site for metabolic attack.

Visualizing the ADME Optimization Workflow

The process of optimizing a hit compound for favorable ADME properties can be visualized as a cyclical workflow.

ADME_Optimization_Workflow Hit Initial Hit (e.g., Compound 8) - Potent - Poor ADME Design Design Analogs (e.g., Modify R1, R2) Hit->Design Synthesize Synthesize New Compounds Design->Synthesize Assay In Vitro ADME Assays - Caco-2 Permeability - Microsomal Stability Synthesize->Assay Analyze Analyze Data (Structure-ADME Relationship) Assay->Analyze Analyze->Design Iterate Optimized Optimized Lead (e.g., Compound 65) - Potent - Good ADME Analyze->Optimized Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Check monolayer integrity (TEER) Culture->TEER Add_AB Add compound to Apical side TEER->Add_AB Add_BA Add compound to Basolateral side TEER->Add_BA Sample_AB Sample from Basolateral side Add_AB->Sample_AB LCMS Quantify compound by LC-MS/MS Sample_AB->LCMS Sample_BA Sample from Apical side Add_BA->Sample_BA Sample_BA->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical compounds is paramount, extending from their synthesis and use to their ultimate disposal. Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry, requires a disposal protocol that prioritizes safety, environmental responsibility, and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed operational and disposal plan, grounded in established safety protocols for analogous chemical structures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for similar compounds, this substance should be treated as an irritant.[5]

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[6][7]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[6][8][9]

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

  • Respiratory Protection: All handling of the compound, especially if it is in a powdered form or if there is a risk of aerosolization, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]

In Case of Spills: Spills should be managed promptly by absorbing the material with an inert substance like sand or vermiculite.[6] The absorbed material should then be collected into a designated, sealed container for hazardous waste. It is imperative to prevent the chemical from entering drains or waterways.[10]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to its chemical structure, this compound should be classified as a non-halogenated organic solvent waste. It is crucial to prevent the mixing of this waste with incompatible materials, such as strong acids or bases, which could trigger hazardous reactions.[3]

Waste Container and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[6] The full chemical name, "this compound," must be written out, without abbreviations. If it is part of a mixture, all constituents and their approximate percentages must be listed.[6][12]

The following table summarizes the key information for handling and initial waste management:

ParameterGuidelineRationale
Chemical Classification Non-halogenated organic wasteBased on its molecular structure.
Primary Hazards IrritantAs indicated for the compound.[5]
PPE Gloves, eye protection, lab coatTo prevent skin and eye contact.
Handling Location Chemical fume hoodTo avoid inhalation of vapors or dust.
Spill Containment Inert absorbent material (sand, vermiculite)To safely absorb and contain spills.
Waste Container Labeled, sealed, chemically compatibleTo ensure safe storage and transport of waste.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should not be disposed of through the standard trash or sanitary sewer system.[2][10][13] The recommended procedure involves collection and transfer to a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.

    • For larger volumes of liquid waste, such as reaction mixtures or chromatography fractions, use a designated solvent waste container. Ensure that the waste is compatible with the other contents of the container.[2]

  • Container Management:

    • Keep the waste container securely closed when not in use to prevent the release of vapors.[3]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.[10]

    • Ensure the storage area has secondary containment to capture any potential leaks.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6]

    • Provide the EHS department or contractor with the complete and accurate chemical name and any available hazard information.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste, or triple-rinsed with a suitable solvent.[6]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

The decision-making process for the proper segregation and disposal of this compound waste is illustrated in the workflow diagram below.

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[4][14][15][16] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[14][15][17] As a generator of hazardous waste, your laboratory is responsible for ensuring its proper management from creation to final disposal.[16]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—which include proper handling, waste characterization, segregation, and disposal through a licensed contractor—researchers can minimize risks and ensure compliance with regulatory standards. When in doubt, always consult your institution's EHS department for specific guidance.

References

Navigating the Safe Handling of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel heterocyclic compounds are daily realities. Among these, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure both personal safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Understanding the Hazard Profile: An Analog-Based Approach

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound, categorized by task.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields (ANSI Z87.1 certified)Nitrile gloves (double-gloving recommended)Standard laboratory coatRecommended if handling large quantities or if dust is generated
Running reactions and work-ups Chemical splash gogglesNitrile or neoprene glovesChemical-resistant laboratory coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

The Rationale Behind the Choices:

  • Eye and Face Protection: Standard safety glasses offer baseline protection from splashes during low-risk activities. However, for more vigorous operations like reactions and work-ups, the complete seal provided by chemical splash goggles is essential to protect against unexpected splashes. A face shield should be used in conjunction with goggles during high-risk procedures like spill cleanup to protect the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of organic chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from a single glove failure. For more prolonged or direct contact, such as during a spill cleanup, heavier-duty gloves like butyl rubber are recommended due to their enhanced chemical resistance.

  • Body Protection: A standard lab coat is sufficient for low-volume work. However, when handling larger quantities or performing tasks with a higher risk of splashes, a chemical-resistant lab coat or apron is necessary to prevent skin contact.

  • Respiratory Protection: All manipulations of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of generating dust or aerosols, an air-purifying respirator with organic vapor cartridges is required.

Operational Plans: From Receipt to Reaction

A systematic and well-documented workflow is crucial for the safe handling of any chemical. The following diagram illustrates a recommended operational plan for this compound.

Operational_Plan cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive and Inspect Container Storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Receipt->Storage Log in Inventory Weighing Weigh in a Fume Hood or Ventilated Balance Enclosure Storage->Weighing Transfer to Lab Reaction Conduct Reaction in a Certified Chemical Fume Hood Weighing->Reaction Workup Perform Aqueous Work-up and Extractions in Fume Hood Reaction->Workup Solid_Waste Collect Solid Waste in a Labeled Hazardous Waste Container Workup->Solid_Waste Solid Residues Liquid_Waste Collect Liquid Waste in a Labeled Halogenated or Non-Halogenated Organic Waste Container Workup->Liquid_Waste Liquid Fractions Disposal Dispose of Waste Through Certified Hazardous Waste Vendor Solid_Waste->Disposal Liquid_Waste->Disposal

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1]

  • Ensure the storage area is clearly labeled and that the container is tightly sealed.

2. Weighing and Solution Preparation:

  • Always weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Use anti-static weighing paper or a weighing boat to minimize the dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Running Reactions:

  • All reactions involving this compound must be conducted in a certified chemical fume hood.

  • Use appropriate reaction vessels and ensure that all joints are properly sealed.

  • Monitor the reaction for any signs of an exothermic event or pressure build-up.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

1. Waste Segregation:

  • Solid Waste: Any solid waste contaminated with this compound, including contaminated gloves, weighing paper, and silica gel from chromatography, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, should be collected in a designated organic waste container. It is crucial to segregate halogenated and non-halogenated waste streams as required by your institution's waste management protocols.

2. Container Management:

  • Ensure all waste containers are properly labeled with the chemical name and a hazardous waste sticker.

  • Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a certified hazardous waste management company.[2] Never pour chemical waste down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

1. In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.[3]

2. In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.[3]

3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material such as vermiculite or sand.

  • Scoop the absorbed material into a labeled hazardous waste container.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

The following flowchart outlines the decision-making process for handling a chemical spill.

Spill_Response Spill Chemical Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Spill->Assess Small_Spill Is the spill small and manageable? Assess->Small_Spill Evacuate_Large Evacuate the Area and Call for Emergency Response Small_Spill->Evacuate_Large No Trained Are you trained and equipped to handle the spill? Small_Spill->Trained Yes Evacuate_Small Evacuate and Seek Assistance Trained->Evacuate_Small No Contain Contain the Spill with Inert Absorbent Material Trained->Contain Yes Cleanup Clean up the Spill Using Appropriate PPE Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report the Incident to Your Supervisor Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.